molecular formula C27H30O15 B10799204 Vitexin-4''-O-glucoside

Vitexin-4''-O-glucoside

Cat. No.: B10799204
M. Wt: 594.5 g/mol
InChI Key: NDSUKTASTPEKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitexin-4''-O-glucoside is a useful research compound. Its molecular formula is C27H30O15 and its molecular weight is 594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

8-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2

InChI Key

NDSUKTASTPEKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Vitexin-4''-O-glucoside: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, biological activities, and pharmacokinetic profile, supported by experimental data and detailed methodologies.

Chemical Identity and Properties

This compound, a C-glycosyl flavonoid, is characterized by the presence of a glucose moiety attached to the vitexin (B1683572) backbone. Its chemical structure and key properties are summarized below.

Chemical Structure:

  • IUPAC Name: 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

  • Synonyms: Glucosylvitexin, Vitexin 4"-O-Glucoside

  • CAS Number: 178468-00-3

  • Molecular Formula: C₂₇H₃₀O₁₅

  • Molecular Weight: 594.52 g/mol

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₅[1][2][3]
Molecular Weight 594.52 g/mol [1][2][3]
CAS Number 178468-00-3[1][2][3]
Solubility Soluble in Methanol (B129727), DMSO, Pyridine, Ethanol (B145695)

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Its primary effects include antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

This compound exhibits significant antioxidant potential by scavenging free radicals, which helps to mitigate oxidative stress. This activity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous diseases. While specific IC50 values for this compound are not extensively reported, studies on extracts containing this compound show potent radical scavenging activity. For instance, an extract of Crataegus pinnatifida leaves, where this compound is a major component, demonstrated an IC50 value of 0.69 mg/mL in a DPPH radical scavenging assay.

Anti-inflammatory Effects

The compound has been shown to suppress the production of pro-inflammatory cytokines, making it a candidate for addressing inflammatory conditions. Research on the related compound vitexin has shown that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Neuroprotective Effects

This compound has been noted for its neuroprotective potential, which is linked to its ability to inhibit glutamate, a neurotransmitter implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

Intravenous Administration in Rats

Pharmacokinetic studies following intravenous administration of this compound in rats have shown a dose-dependent pharmacokinetic profile.

Parameter20 mg/kg Dose40 mg/kg Dose60 mg/kg Dose
AUC (µg·h/mL) 23.85 ± 4.2351.32 ± 8.9778.45 ± 11.23
t₁/₂α (h) 0.12 ± 0.030.18 ± 0.050.21 ± 0.06
t₁/₂β (h) 1.89 ± 0.252.54 ± 0.482.98 ± 0.56
CL (L/h/kg) 0.86 ± 0.150.79 ± 0.130.77 ± 0.11
MRT (h) 2.15 ± 0.312.89 ± 0.523.45 ± 0.63

AUC: Area under the plasma concentration-time curve; t₁/₂α: Distribution half-life; t₁/₂β: Elimination half-life; CL: Clearance; MRT: Mean residence time.

Oral Administration in Rats

Following oral administration in rats, this compound exhibits nonlinear pharmacokinetic processes.

Parameter30 mg/kg Dose60 mg/kg Dose90 mg/kg Dose
Cₘₐₓ (µg/mL) 5.87 ± 1.239.88 ± 2.1413.45 ± 2.89
Tₘₐₓ (h) 0.25 ± 0.080.33 ± 0.110.41 ± 0.13
AUC (µg·h/mL) 15.78 ± 3.2132.45 ± 6.7849.87 ± 9.54

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Isolation of this compound from Hawthorn Leaves

This protocol describes a general method for the extraction and isolation of this compound from the leaves of Crataegus pinnatifida.

  • Extraction:

    • Air-dried and powdered hawthorn leaves are reflux extracted with 70% ethanol (1:10 w/v) for 2 hours.

    • The extraction is repeated twice, and the filtrates are combined.

  • Solvent Partitioning:

    • The combined ethanol extract is concentrated under reduced pressure to remove ethanol.

    • The resulting aqueous solution is sequentially partitioned with petroleum ether, chloroform, and ethyl acetate (B1210297) to remove impurities of varying polarities.

    • The final aqueous phase is then partitioned with n-butanol.

  • Column Chromatography:

    • The n-butanol extract is concentrated and subjected to column chromatography on a macroporous adsorption resin (e.g., HPD-400).

    • The column is first washed with deionized water to remove sugars and other highly polar impurities.

    • A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%) is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions enriched with this compound are combined, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • The mobile phase typically consists of a gradient of methanol or acetonitrile (B52724) in water containing a small amount of acid (e.g., 0.1% formic acid).

    • The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Quantification of this compound in Rat Plasma by HPLC

This protocol outlines a validated HPLC method for the determination of this compound in rat plasma.[2][4]

  • Sample Preparation:

    • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., hesperidin).

    • Precipitate plasma proteins by adding 300 µL of methanol.

    • Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 0.5% aqueous phosphoric acid (e.g., 45:55, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 330 nm.

  • Validation Parameters:

    • Linearity: The method should be linear over a concentration range relevant to the expected plasma concentrations (e.g., 0.23-138.42 µg/mL).[4]

    • Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be less than 15%, and accuracy (as relative error, RE) should be within ±15%.[4]

    • Recovery: The extraction recovery should be consistent and reproducible, typically above 85%.[2]

    • Stability: The stability of the analyte in plasma should be assessed under various conditions (e-g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).[4]

Signaling Pathway Modulation: The JAK/STAT Pathway

Vitexin, a closely related compound to this compound, has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is critical in regulating immune responses, inflammation, and cell proliferation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer. Vitexin has been observed to inhibit the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of downstream inflammatory mediators.[1][5] This suggests a potential mechanism for the anti-inflammatory and anti-cancer effects of vitexin and its glycosides.

Vitexin_JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates pJAK p-JAK JAK->pJAK STAT STAT pJAK->STAT Phosphorylates pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., Inflammatory Mediators) pSTAT_dimer->Gene_Expression Induces Vitexin Vitexin / this compound Vitexin->JAK Inhibits Phosphorylation

References

Natural sources of Vitexin-4''-O-glucoside in plants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring C-glycosylflavonoid, a class of compounds where a sugar moiety is attached to a flavonoid aglycone via a stable carbon-carbon bond. Specifically, it is a derivative of vitexin (B1683572) (apigenin-8-C-glucoside) with an additional glucose molecule attached through an O-glycosidic bond. This compound has garnered significant interest in the pharmaceutical and nutraceutical sectors due to its notable biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2][3] Its unique structure confers distinct pharmacokinetic and pharmacodynamic properties compared to its parent aglycone, apigenin. This guide provides a comprehensive overview of the primary plant sources of this compound, quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biosynthetic and biological signaling pathways.

Natural Plant Sources

This compound is found in the leaves and stems of various plant species.[3] The most significant and well-documented sources belong to the Crataegus genus. Other plants have also been identified as containing this compound.

Primary Sources:

  • Crataegus pinnatifida Bge. var. major (Chinese Hawthorn): The leaves of this species are a particularly rich source of this compound and its related compound, vitexin-2''-O-rhamnoside.[4][5] Numerous phytochemical studies have focused on this plant for the isolation and quantification of these flavonoids.

  • Veratrum lobelianum: Recent liquid chromatography–mass spectrometry (LC-MS) analysis has identified this compound as a constituent of this plant.[6]

  • Tetrastigma hemsleyanum: This medicinal plant, used in traditional Chinese medicine, has been reported to contain this compound among its flavonoid profile.[7]

  • Lophatheri Herba: Chromatographic studies of this bamboo relative have documented the presence of this compound in its leaves.[8]

  • Briza stricta: This species of grass has been identified as a natural source of the compound.[9]

Putative and Minor Sources:

  • Phyllostachys edulis (Moso Bamboo): While some studies indicate the presence of this compound, detailed analyses often highlight other vitexin derivatives as the major components, suggesting its presence may be minor or variable.[10][11]

  • Passiflora incarnata (Passion Flower): The parent compound, vitexin, is a known chemical marker for this plant. This compound is often associated with Passiflora, though primary quantitative data is less common than for Crataegus.[12]

Quantitative Data

The concentration of this compound can vary significantly based on the plant species, geographical location, and developmental stage of the plant. The most comprehensive quantitative data is available for the leaves of Crataegus pinnatifida Bge. var. major.

Table 1: Concentration of this compound in the Leaves of Crataegus pinnatifida Bge. var. major at Different Growth Stages. [4][13]

Harvest Date (Approx.)Growth StageThis compound Content (mg/g dry weight)
Late MayYoung Leaves~1.0 - 1.5
Late JuneMaturing Leaves~1.5 - 2.0
Late JulyMature Leaves~2.0 - 2.5
Late AugustMature Leaves~2.5 - 2.8 (Peak)
Late SeptemberSenescing Leaves~2.0 - 2.5
Late OctoberSenescing Leaves~1.5 - 2.0

Note: Data is synthesized from trend graphs presented in the cited literature and represents approximate values. Actual concentrations may vary.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant material, primarily based on protocols developed for hawthorn leaves.

Protocol for Extraction and Isolation

This protocol is adapted from methods used for Crataegus pinnatifida leaves and involves solvent extraction followed by multi-step column chromatography.

  • Preparation of Plant Material:

    • Collect fresh leaves and dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried leaves into a coarse powder (approx. 20-40 mesh).

  • Solvent Extraction:

    • Weigh 1 kg of the dried leaf powder and place it into a large round-bottom flask.

    • Add 10 L of 60% aqueous ethanol (B145695).

    • Perform heat-reflux extraction for 2 hours.

    • Filter the extract while hot through cheesecloth or filter paper.

    • Repeat the extraction process on the plant residue with a fresh 8 L of 60% aqueous ethanol for another 2 hours.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 60°C until the ethanol is completely removed.

  • Macroporous Resin Chromatography (Initial Purification):

    • Prepare a column with AB-8 macroporous resin and equilibrate it with deionized water.

    • Load the concentrated aqueous extract onto the column.

    • Wash the column with 3-5 bed volumes of deionized water to remove sugars, salts, and other polar impurities.

    • Elute the flavonoid fraction with 5 bed volumes of 30% aqueous ethanol.

    • Collect the 30% ethanol eluate and concentrate it to dryness under reduced pressure.

  • Silica (B1680970) Gel Column Chromatography (Final Purification):

    • Prepare a silica gel (200-300 mesh) column with a suitable solvent system (e.g., chloroform-methanol).

    • Dissolve the dried extract from the previous step in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

    • Once dry, load the adsorbed sample onto the top of the prepared column.

    • Elute the column using a gradient of chloroform-methanol or an isocratic mobile phase such as ethyl acetate-butanone-formic acid-water (e.g., 3:3:1:1 v/v/v/v).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV visualization (365 nm).

    • Combine the fractions containing pure this compound and concentrate to dryness to yield the final product.

Protocol for HPLC Quantification

This High-Performance Liquid Chromatography (HPLC) method is designed for the accurate quantification of this compound in plant extracts.[4][14]

  • Preparation of Standard Solutions:

    • Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1.0 mg/mL).

    • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh 0.5 g of dried leaf powder into a centrifuge tube.

    • Add 20 mL of 50% aqueous methanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm membrane filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a UV/DAD detector.

    • Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (acetonitrile–tetrahydrofuran, 95:5, v/v) and Solvent B (1% aqueous phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Visualization of Pathways

Biosynthesis and Experimental Workflow

The biosynthesis of this compound follows the general flavonoid pathway, starting from phenylalanine. A key step is the C-glycosylation of a flavanone (B1672756) precursor to form vitexin, which is then O-glycosylated. The experimental workflow for its analysis follows a logical progression from raw plant material to purified compound and quantitative data.

experimental_workflow cluster_bio Putative Biosynthesis Pathway cluster_exp Experimental Workflow Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid Phenylpropanoid Pathway Coumaroyl_CoA Coumaroyl_CoA Cinnamic_acid->Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA [CHS] Naringenin Naringenin Naringenin_Chalcone->Naringenin [CHI] Apigenin Apigenin Naringenin->Apigenin [FNS] Vitexin Vitexin Apigenin->Vitexin + UDP-Glucose [CGT] This compound This compound Vitexin->this compound + UDP-Glucose [OGT] Plant Dried Plant Material (e.g., Crataegus leaves) Extract Solvent Extraction (60% Ethanol) Plant->Extract Purify1 Macroporous Resin Chromatography Extract->Purify1 Quant HPLC Analysis Extract->Quant Purify2 Silica Gel Chromatography Purify1->Purify2 Compound Pure this compound Purify2->Compound Data Quantitative Data Quant->Data

Caption: Biosynthesis pathway and a general experimental workflow.

Signaling Pathway: Hepatoprotective and Anti-inflammatory Action

Recent studies have elucidated the molecular mechanism behind the hepatoprotective effects of this compound (VOG). It acts by mitigating cellular stress and inflammation, particularly through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][15]

signaling_pathway cluster_main Mechanism of this compound (VOG) in Cellular Protection Toxin Cellular Stressor (e.g., Acetaminophen, Oxidant) MAPK MAPK Pathway (JNK, p38) Toxin->MAPK ER_Stress Endoplasmic Reticulum Stress Toxin->ER_Stress Oxidative_Stress Oxidative Stress Toxin->Oxidative_Stress VOG This compound (VOG) VOG->MAPK Inhibits VOG->ER_Stress Inhibits VOG->Oxidative_Stress Reduces Inflammation Inflammation MAPK->Inflammation ER_Stress->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation->Cytokines Injury Cell Injury & Apoptosis Inflammation->Injury Mito Mitochondrial Dysfunction (Reduced Membrane Potential) Oxidative_Stress->Mito Oxidative_Stress->Injury Protection Cell Protection & Survival

Caption: VOG modulates the MAPK pathway to reduce cellular injury.

References

The Biosynthesis of Vitexin-4''-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the general flavonoid pathway to the final glycosylation events. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and includes visualizations of the pathways and workflows to facilitate comprehension for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a key modification that influences their solubility, stability, and bioactivity. Vitexin (B1683572), a C-glycoside of apigenin (B1666066), is a prominent flavonoid with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. Further glycosylation of vitexin, such as the addition of a glucose molecule at the 4''-position of the C-linked glucose, leads to the formation of this compound, which may possess altered pharmacological profiles. This guide elucidates the known steps in the biosynthesis of this compound.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavone (B191248) apigenin. This is followed by two key glycosylation steps: a C-glucosylation to form vitexin, and a subsequent O-glucosylation to yield the final product.

From Phenylalanine to Apigenin: The General Flavonoid Pathway

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin. Subsequently, flavanone synthase (FNS) and other enzymes convert naringenin to the flavone apigenin.

C-Glucosylation of Apigenin to Vitexin

The crucial step in the formation of vitexin is the C-glucosylation of apigenin at the C-8 position. This reaction is catalyzed by a specific C-glucosyltransferase (CGT) . These enzymes utilize UDP-glucose as the sugar donor. While the precise enzyme responsible for vitexin biosynthesis can vary between plant species, studies on enzymes from sources like Trollius chinensis have shed light on this process.[1]

O-Glucosylation of Vitexin to this compound

The final step is the attachment of a glucose molecule to the 4''-hydroxyl group of the C-linked glucose of vitexin. This O-glucosylation is catalyzed by a UDP-dependent glycosyltransferase (UGT). While the specific plant-derived UGT for this reaction is not yet fully characterized in the available literature, a glycosyltransferase from Bacillus thuringiensis, BtGT_16345, has been shown to efficiently catalyze this reaction, producing vitexin-4'-O-β-glucoside.[2][3] This bacterial enzyme serves as a valuable model for understanding the biochemistry of this transformation.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic steps in the biosynthesis of this compound.

Table 1: Optimal Reaction Conditions for Vitexin-4'-O-β-glucoside Synthesis by BtGT_16345 [2]

ParameterOptimal Value
pH7.0
Temperature30 °C
Reaction Time24 hours

Table 2: Product Yields from the Biotransformation of Vitexin by BtGT_16345 [2][3]

SubstrateProductYield (%)
VitexinVitexin-4'-O-β-glucoside17.5
VitexinVitexin-5-O-β-glucoside18.6

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Recombinant Expression and Purification of Glycosyltransferases in E. coli

This protocol is adapted for the expression and purification of recombinant UGTs, such as those involved in flavonoid biosynthesis.

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with the expression vector containing the gene of interest (e.g., pET vector with the UGT gene).

  • Culture Growth: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to lyse the cells.

  • Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Purify the supernatant containing the His-tagged recombinant protein using a Ni-NTA affinity chromatography column according to the manufacturer's instructions. Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole. Store the purified protein at -80°C.

In Vitro Glycosyltransferase Assay

This protocol can be used to determine the activity of C- and O-glucosyltransferases.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.0-8.0)

    • 1-5 µg of purified recombinant glycosyltransferase

    • 100 µM flavonoid substrate (e.g., apigenin or vitexin) dissolved in DMSO

    • 1 mM UDP-glucose (sugar donor)

    • 10 mM MgCl₂

    • Make up the final volume to 100 µL with sterile distilled water.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for a specified time (e.g., 30 minutes to 24 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant by HPLC or LC-MS.

HPLC and LC-MS Analysis of Reaction Products

This protocol is suitable for the separation and identification of vitexin and its glucosides.[4]

  • HPLC System: An Agilent 1260 HPLC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., XBridge C18, 5 µm, 4.6 × 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol or Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.8-1.0 mL/min.

  • Detection: UV detector at a wavelength of 340 nm.

  • LC-MS Analysis: For mass spectrometry analysis, couple the HPLC system to a mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source operating in negative ion mode to identify the molecular ions of the expected products.[2][5]

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthesis_Pathway cluster_0 General Flavonoid Pathway cluster_1 Vitexin Biosynthesis cluster_2 This compound Biosynthesis L-Phenylalanine L-Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA L-Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Vitexin Vitexin Apigenin->Vitexin CGT (UDP-Glucose) This compound This compound Vitexin->this compound UGT (UDP-Glucose)

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Protein_Expression Protein Expression (IPTG Induction) Transformation->Protein_Expression Purification Protein Purification (Ni-NTA Chromatography) Protein_Expression->Purification Enzyme_Assay In Vitro Enzyme Assay (Substrate + UDP-Glucose) Purification->Enzyme_Assay Analysis Product Analysis (HPLC / LC-MS) Enzyme_Assay->Analysis

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound involves a series of well-defined enzymatic reactions, culminating in two key glycosylation steps. While the general pathway is understood, further research is needed to identify and characterize the specific plant-derived C- and O-glucosyltransferases responsible for these transformations in various plant species. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing these enzymes for the biotechnological production of this and other valuable flavonoid glycosides.

References

Physical and chemical properties of Vitexin-4''-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as Crataegus pinnatifida, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a range of potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, it holds considerable promise for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a thorough examination of the key signaling pathways it modulates. All quantitative data is presented in structured tables for clarity and comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Physical and Chemical Properties

This compound is a light yellow powder with a defined set of physicochemical characteristics crucial for its handling, formulation, and mechanism of action.[1] The fundamental properties are summarized in the tables below.

General and Chemical Properties
PropertyValueReference
Chemical Name 8-(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-oneN/A
Molecular Formula C₂₇H₃₀O₁₅[2][3]
Molecular Weight 594.52 g/mol [2][3]
CAS Number 178468-00-3[2]
Appearance Light yellow powder[1]
Purity ≥95%[2]
Physical Properties
PropertyValueReference
Melting Point 203-204 °C[1]
Boiling Point (Predicted) 947.3 ± 65.0 °C[2]
Density (Predicted) 1.81 ± 0.1 g/cm³[2]
Solubility Soluble in DMSO and dimethylformamide (approx. 1 mg/mL). Sparingly soluble in aqueous buffers. Soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at approximately 0.50 mg/mL.N/A
Storage and Stability Store at -20°C. Stable for at least 4 years under these conditions. Aqueous solutions should not be stored for more than one day.[3]
Spectral Data
Spectral DataWavelength (λmax) / Peaks
UV/Vis 216, 271, 335 nm
FT-IR (cm⁻¹) 3200-3650 (-OH), 3050-3150 (aromatic C-H), 1450-1600 (aromatic C=C), 1000-1300 (aromatic C-O)[4]
¹H-NMR (DMSO-d₆) Aromatic signals at δ 6.61 (1H, s, H-6) and δ 6.88 (1H, s, H-3). Signals for two glucose moieties were identified.[5]
¹³C-NMR (DMSO-d₆) Carbons resonating at 98.5 ppm (C-6) and 102.6 ppm (C-3).[5]

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its antioxidant, anti-inflammatory, and neuroprotective properties are of particular scientific interest.

Antioxidant Activity via the MAPK-Nrf2/ARE Pathway

This compound has been shown to protect cells from oxidative stress by activating the Mitogen-Activated Protein Kinase (MAPK)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[6]

MAPK_Nrf2_ARE_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Oxidative_Stress->ROS Vitexin This compound MAPK MAPK Vitexin->MAPK Activates Nrf2 Nrf2 MAPK->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Inhibits (Degradation) Nrf2->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS->Keap1 Inactivates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Antioxidant_Enzymes->ROS Neutralizes ARE ARE Nrf2_n->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Induces Gene_Expression->Antioxidant_Enzymes Upregulates

MAPK-Nrf2/ARE Signaling Pathway Activation
Anti-inflammatory Activity via NF-κB Pathway Modulation

This compound demonstrates anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] It can inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates Vitexin This compound Vitexin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits IkBa_P P-IκBα (Degraded) IkBa->IkBa_P NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_P->NFkB Releases DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

NF-κB Signaling Pathway Modulation
Metabolic Regulation via AMPK/GSK3β Pathway

This compound is implicated in the regulation of cellular energy homeostasis through the AMP-activated protein kinase (AMPK) and Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway. Activation of AMPK by this compound can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.

AMPK_GSK3b_Pathway Vitexin This compound AMPK AMPK Vitexin->AMPK Activates GSK3b GSK3β AMPK->GSK3b Inhibits Anabolic_Pathways Anabolic Pathways (e.g., Glycogen Synthesis) AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activates GSK3b->Anabolic_Pathways Activates

AMPK/GSK3β Signaling Pathway
Neuroprotection via the Epac1–Rap1 Pathway

The neuroprotective effects of this compound are partly attributed to its interaction with the Exchange protein directly activated by cAMP (Epac1)–Rap1 signaling pathway.[9] This pathway is involved in various cellular processes, including cell adhesion, proliferation, and differentiation. By modulating this pathway, this compound can influence neuronal survival and function.

Epac1_Rap1_Pathway Vitexin This compound cAMP cAMP Vitexin->cAMP Modulates Levels Epac1 Epac1 cAMP->Epac1 Activates Rap1_GDP Rap1-GDP (Inactive) Epac1->Rap1_GDP Promotes GDP-GTP Exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Neuronal_Survival Neuronal Survival and Function Downstream_Effectors->Neuronal_Survival Promotes

Epac1–Rap1 Signaling Pathway

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the investigation of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 335 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Sample_Preparation Sample Preparation (Extraction and Filtration) HPLC_System HPLC System Sample_Preparation->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (335 nm) C18_Column->UV_Detector Data_Analysis Data Analysis (Peak Integration, Standard Curve) UV_Detector->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

References

Vitexin-4''-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitexin-4''-O-glucoside, a flavonoid glycoside with significant therapeutic potential. This document consolidates key information on its physicochemical properties, biological activities, and associated mechanisms of action, with a focus on experimental data and methodologies to support further research and development.

Core Compound Data

This compound is a naturally occurring flavonoid found in various medicinal plants, including the leaves of Crataegus pinnatifida.

ParameterValueReference
CAS Number 178468-00-3[1][2][3]
Molecular Formula C₂₇H₃₀O₁₅[1][2][3]
Molecular Weight 594.52 g/mol [1][2][3]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Key activities include:

  • Anti-inflammatory Effects: The compound has been shown to suppress the production of pro-inflammatory cytokines.[4][5]

  • Antioxidant Properties: It exhibits potent antioxidant activity by scavenging free radicals and mitigating oxidative stress.[4][5]

  • Neuroprotective Effects: Research suggests it can protect against neurodegenerative processes.[4][5]

  • Hepatoprotective Effects: Studies have shown its ability to alleviate drug-induced liver injury.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory and Hepatoprotective Signaling

In a mouse model of acetaminophen-induced liver injury, this compound was found to suppress inflammation and oxidative stress by modulating the MAPK signaling pathway and inhibiting endoplasmic reticulum stress. This involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the modulation of JNK and p38 phosphorylation.

MAPK_Pathway Acetaminophen_Overdose Acetaminophen (B1664979) Overdose ER_Stress Endoplasmic Reticulum Stress Acetaminophen_Overdose->ER_Stress Oxidative_Stress Oxidative Stress Acetaminophen_Overdose->Oxidative_Stress MAPK_Activation MAPK Activation (JNK, p38) ER_Stress->MAPK_Activation Oxidative_Stress->MAPK_Activation VOG This compound VOG->ER_Stress VOG->MAPK_Activation Inflammation Inflammation (TNF-α, IL-1β, IL-6) MAPK_Activation->Inflammation Liver_Injury Liver Injury Inflammation->Liver_Injury

Figure 1: this compound's inhibition of the MAPK pathway in hepatotoxicity.
Regulation of Cell Proliferation and Apoptosis

Studies on glioblastoma cells have indicated that the related compound, vitexin (B1683572), can inhibit cell proliferation, invasion, and promote apoptosis by suppressing the JAK/STAT signaling pathway. This provides a potential avenue for investigation for this compound.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT pJAK p-JAK pSTAT p-STAT STAT->pSTAT Phosphorylation Nucleus Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Vitexin Vitexin Vitexin->JAK pSTAT->Nucleus Dimerization & Translocation

Figure 2: Postulated inhibitory effect on the JAK/STAT signaling pathway.

Experimental Protocols

This section provides an overview of methodologies employed in the investigation of this compound's biological effects.

In Vitro Cellular Assays

4.1.1. Cell Viability and Cytotoxicity (MTT Assay)

  • Cell Line: ECV-304 human umbilical vein endothelial cells.

  • Methodology: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of this compound, with or without an inducing agent like tert-butyl hydroperoxide (TBHP). Following incubation, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. Absorbance is measured spectrophotometrically to determine cell viability.[6] In one study, 128 µmol/L of this compound was shown to be effective in protecting ECV-304 cells.[6]

4.1.2. Apoptosis Detection (TUNEL Assay)

  • Objective: To quantify apoptotic cell death.

  • Methodology: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed and permeabilized, then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. Apoptotic nuclei are visualized and quantified using fluorescence microscopy.[6]

In Vivo Animal Models

4.2.1. Acetaminophen-Induced Acute Liver Injury in Mice

  • Animal Model: C57BL/6 mice.

  • Induction of Injury: A single intraperitoneal injection of acetaminophen (e.g., 500 mg/kg) is administered to induce acute liver injury.

  • Treatment Protocol: this compound is administered orally (gavage) at doses of 30 mg/kg and 60 mg/kg two hours prior to acetaminophen injection.

  • Outcome Measures:

    • Biochemical Analysis: Plasma levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) are measured to assess liver damage.

    • Histopathology: Liver tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of necrosis.

    • Oxidative Stress Markers: Liver homogenates are analyzed for levels of malondialdehyde (MDA), and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver tissue.

    • Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated and total JNK and p38, IRE-1α, XBP1s, GRP78) are determined in liver lysates.

4.2.2. Zebrafish Model of Epilepsy

  • Animal Model: 5-day post-fertilization (dpf) zebrafish larvae.

  • Induction of Seizures: Seizure-like behavior is induced by exposure to proconvulsant agents such as pentylenetetrazole (PTZ).

  • Treatment Protocol: Larvae are pre-treated with this compound before exposure to the proconvulsant.

  • Outcome Measures: Seizure activity is quantified by tracking the total distance moved by the larvae.[1]

Analytical and Molecular Techniques

4.3.1. Western Blotting

  • Objective: To detect and quantify specific proteins in cell or tissue lysates.

  • General Protocol:

    • Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-JAK1, p-STAT3).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Sample Preparation (Cell/Tissue Lysate) Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: A generalized workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential in inflammatory diseases, neurodegenerative disorders, and liver conditions. Future research should focus on elucidating the detailed molecular interactions and conducting preclinical and clinical studies to validate its efficacy and safety.

References

An In-depth Technical Guide on the Biological Activity of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside is a flavonoid glycoside naturally occurring in various plant species, including Crataegus pinnatifida (hawthorn) and Passiflora incarnata (passionflower).[1][2] As a C-glycosyl flavonoid, it possesses a glucose moiety attached to the vitexin (B1683572) backbone.[1] This structural feature contributes to its metabolic stability.[3] Emerging research has highlighted the significant therapeutic potential of this compound, primarily attributed to its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][4] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antioxidant Activity

This compound exhibits notable antioxidant activity by scavenging free radicals and mitigating oxidative stress.[1][4] This protective effect is crucial in preventing cellular damage implicated in a wide range of pathological conditions.

Quantitative Data
AssayCompound/ExtractConcentration/IC50Cell Line/SystemReference
DPPH Radical ScavengingCrataegus pinnatifida leaves extract0.69 mg/mL (IC50)Chemical Assay[5]
SOD ActivityThis compound128 µmol/LECV-304 cells[6]
MDA ProductionThis compound128 µmol/LECV-304 cells[6]
Experimental Protocols

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727). The final concentration in the reaction mixture is typically around 100 µM. Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction : In a 96-well plate, mix the this compound solutions with the DPPH solution. Include a control group with the solvent and DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (in Methanol) Mix Mix in 96-well plate DPPH->Mix VOG This compound (various concentrations) VOG->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[1][4]

Quantitative Data

Studies on the closely related compound, vitexin, have shown a significant reduction in the levels of pro-inflammatory cytokines. For example, vitexin has been shown to inhibit the production of TNF-α, IL-1β, and IL-6.[5][7] While direct quantitative data for this compound's effect on these specific cytokines is still emerging, its role in suppressing pro-inflammatory mediators is recognized.[1][2]

Experimental Protocols

This protocol outlines the measurement of cytokines like TNF-α and IL-6 in cell culture supernatants after treatment with this compound.

  • Cell Culture and Treatment : Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Inflammatory Stimulation : Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS) to the cell culture medium.

  • Supernatant Collection : After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA : Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis : Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Anticancer Activity

This compound is being investigated for its potential in cancer therapy due to its ability to inhibit tumor growth and metastasis.[4] The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data

In a study on ECV-304 cells, 128 µmol/L of this compound was shown to effectively protect against cytotoxicity.[6] While this study focused on a protective effect, the modulation of cell viability indicates its potential in influencing cell fate.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., A549, HeLa) in a 96-well plate and allow them to attach overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound and incubate for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells.

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation : Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization : Fix the cells with a fixative solution (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

  • TUNEL Reaction : Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTPs. The TdT enzyme incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA.

  • Detection : Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification : The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).

Apoptosis_Detection cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat Treat cells with This compound Fix Fix and Permeabilize Treat->Fix TUNEL TUNEL Reaction Fix->TUNEL Counterstain Counterstain (e.g., DAPI) TUNEL->Counterstain Visualize Fluorescence Microscopy Counterstain->Visualize Quantify Quantify Apoptotic Cells Visualize->Quantify

Workflow for TUNEL assay.

Modulation of Signaling Pathways

The biological activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways. Much of the detailed mechanistic work has been performed on the closely related compound, vitexin, and provides a strong basis for understanding the actions of its glycosylated form.

MAPK (Mitogen-Activated Protein Kinase) Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Vitexin has been shown to modulate the phosphorylation of key MAPK proteins, including JNK (c-Jun N-terminal kinase) and p38.[8]

MAPK_Pathway cluster_mapk MAPK Cascade VOG This compound JNK_p38 JNK / p38 VOG->JNK_p38 Modulates Phosphorylation Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Modulation of the MAPK pathway.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

The NF-κB pathway is a central regulator of inflammation. Vitexin inhibits this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][9]

NFkB_Pathway VOG This compound IKK IKK VOG->IKK Inhibits LPS LPS LPS->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades p65 p65 p65_nuc p65 (nucleus) p65->p65_nuc Translocation Inflammation Inflammatory Genes (TNF-α, IL-6) p65_nuc->Inflammation Transcription

Inhibition of the NF-κB pathway.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Vitexin has been shown to inhibit this pathway by reducing the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.[1][10]

PI3K_Akt_mTOR_Pathway VOG This compound Akt Akt VOG->Akt Inhibits Phosphorylation mTOR mTOR VOG->mTOR Inhibits Phosphorylation GrowthFactor Growth Factor PI3K PI3K GrowthFactor->PI3K PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Neuroprotective Effects

This compound and its aglycone, vitexin, have demonstrated significant neuroprotective properties.[1][11] These effects are attributed to their ability to inhibit glutamate-induced excitotoxicity, reduce oxidative stress in neuronal cells, and modulate signaling pathways involved in neuronal survival.[3][11]

Quantitative Data

In a study on cerebral ischemia/reperfusion injury, vitexin at concentrations of 3.25, 7.50, and 15.00 mg/kg showed neuroprotective effects by modulating the phosphorylation of ERK1/2 and JNK.[11]

Experimental Protocols
  • Primary Neuronal Culture : Isolate and culture primary cortical neurons from embryonic rodents.

  • Treatment : Pre-treat the neuronal cultures with different concentrations of this compound.

  • Induction of Excitotoxicity : Expose the neurons to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or glutamate.

  • Assessment of Neuronal Viability : Measure cell viability using methods like the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Apoptosis Assessment : Use TUNEL staining or caspase activity assays to determine the extent of apoptosis.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects are well-documented, although much of the detailed mechanistic understanding is derived from studies on its aglycone, vitexin. The modulation of key signaling pathways such as MAPK, NF-κB, and PI3K/Akt/mTOR provides a solid foundation for its therapeutic potential.

For drug development professionals, this compound represents a valuable lead compound. Further research should focus on obtaining more precise quantitative data for the pure compound in various bioassays, elucidating the specific molecular targets, and conducting comprehensive preclinical and clinical studies to fully evaluate its safety and efficacy. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to design and execute further investigations into the multifaceted biological activities of this compound.

References

A Technical Guide to the Anti-inflammatory Effects of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as Crataegus pinnatifida, has emerged as a compound of significant interest for its therapeutic potential, particularly for its anti-inflammatory properties. This technical guide synthesizes the current understanding of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols. The primary anti-inflammatory mechanism of this compound is attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This guide aims to provide a thorough resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.

This compound belongs to the flavone (B191248) C-glycoside subclass of flavonoids. Its structure, characterized by a glucose moiety attached to the vitexin (B1683572) backbone, influences its bioavailability and biological activity. This document provides an in-depth examination of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms and the experimental evidence supporting its potential as a novel anti-inflammatory agent.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through the modulation of critical intracellular signaling cascades that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Vitexin and its derivatives have been shown to suppress the activation of the NF-κB pathway.[1] This is achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation VOG This compound VOG->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS DNA->Cytokines Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, such as activator protein-1 (AP-1), which in turn promote the expression of pro-inflammatory genes. Studies on related vitexin compounds suggest that they can inhibit the phosphorylation of ERK, p38, and JNK, thereby downregulating the inflammatory response.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs Phosphorylation p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 Activation ERK->AP1 JNK->AP1 VOG This compound VOG->MKKs Inhibition of Phosphorylation DNA DNA AP1->DNA Binding Cytokines Pro-inflammatory Cytokines & Mediators DNA->Cytokines Transcription In_Vitro_Workflow cluster_workflow Experimental Workflow node_culture 1. Cell Culture RAW 264.7 cells in DMEM (10% FBS, 1% Pen/Strep) node_seed 2. Seeding Seed cells in 96-well plates (e.g., 1x10^5 cells/well) Incubate overnight node_culture->node_seed node_treat 3. Treatment Pre-treat with various concentrations of This compound (1-2 hours) node_seed->node_treat node_stimulate 4. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation (Incubate for 24 hours) node_treat->node_stimulate node_collect 5. Supernatant Collection Collect cell culture supernatant node_stimulate->node_collect node_griess 6. Griess Assay Measure nitrite (B80452) concentration in supernatant node_collect->node_griess node_analyze 7. Data Analysis Calculate % inhibition of NO production node_griess->node_analyze In_Vivo_Workflow cluster_workflow Experimental Workflow node_acclimatize 1. Animal Acclimatization Acclimatize mice to laboratory conditions node_group 2. Grouping Divide into control, reference (e.g., Indomethacin), and This compound groups node_acclimatize->node_group node_treat 3. Compound Administration Administer compounds orally or intraperitoneally node_group->node_treat node_baseline 4. Baseline Measurement Measure initial paw volume using a plethysmometer node_treat->node_baseline node_induce 5. Induction of Edema Inject carrageenan (1%) into the subplantar region of the right hind paw node_baseline->node_induce node_measure 6. Paw Volume Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection node_induce->node_measure node_analyze 7. Data Analysis Calculate % inhibition of edema node_measure->node_analyze

References

Direct Mechanistic Insights for Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neuroprotective Mechanisms of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, including Grewia tiliaefolia and Hawthorn species.[1][2] As a derivative of the well-studied flavone (B191248) vitexin (B1683572), it is of significant interest for its potential therapeutic properties. Neurodegenerative diseases, characterized by progressive neuronal loss, present a significant challenge to modern medicine, and natural compounds are a promising source for novel neuroprotective agents. While extensive research has elucidated the neuroprotective mechanisms of vitexin, studies focusing specifically on its 4''-O-glucoside derivative are still emerging. This technical guide synthesizes the current, direct evidence for the neuroprotective activities of this compound and provides a comprehensive overview of the well-established mechanisms of its aglycone, vitexin, which serve as a foundational framework for understanding its potential modes of action.

Direct experimental investigation into the neuroprotective mechanisms of this compound is limited. However, existing studies provide crucial insights into its bioactivity, particularly concerning anti-apoptosis and interactions with key enzymes in neurodegeneration.

Anti-Apoptotic Effects in Oxidative Stress Models

Research on human adipose-derived stem cells (hADSCs) demonstrated that this compound possesses protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress. Pretreatment with this compound was shown to significantly mitigate cellular toxicity and apoptosis, marked by reduced nuclear condensation and decreased intracellular caspase-3 activity.[2] This suggests a direct role in modulating the core apoptotic machinery.

Evaluation in Seizure Models

In a comparative study using a pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae, this compound, unlike its aglycone vitexin and the isomer isovitexin, did not exhibit significant antiseizure activity.[3][4] This finding highlights that the glycosidic moiety at the 4'' position may influence the compound's ability to interact with targets relevant to seizure activity, or affect its bioavailability in this specific model.

In Silico Analysis of Acetylcholinesterase (AChE) Inhibition

Molecular docking studies have identified this compound as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease.[1][5] The compound showed a favorable docking score, suggesting a stable interaction with the enzyme's binding pocket.[1] This indicates a plausible mechanism for neuroprotection through the modulation of cholinergic neurotransmission.

Inferred Neuroprotective Mechanisms from Vitexin (Aglycone)

The extensive body of research on vitexin provides a robust model for the potential neuroprotective pathways modulated by this compound. The primary mechanisms include the regulation of apoptosis, activation of pro-survival signaling cascades like PI3K/Akt and MAPK/ERK, and enhancement of the endogenous antioxidant response through the Nrf2 pathway.

Modulation of Apoptotic Pathways

Vitexin consistently demonstrates potent anti-apoptotic effects in various neuronal models of stress, including toxicity induced by MPP⁺ (a neurotoxin used to model Parkinson's disease), glutamate, and isoflurane (B1672236).[6][7][8] The primary mechanism involves the regulation of the Bcl-2 family of proteins and the inhibition of executioner caspases.

  • Bcl-2/Bax Ratio: Vitexin upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. This shift increases the Bcl-2/Bax ratio, which stabilizes the mitochondrial membrane and prevents the release of cytochrome c, a key step in the intrinsic apoptotic cascade.[8][9][10]

  • Caspase-3 Inhibition: By preventing cytochrome c release, vitexin inhibits the activation of caspase-9 and the downstream executioner caspase-3, ultimately preventing the cleavage of cellular substrates and DNA fragmentation that define apoptosis.[9][11]

Activation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons. Vitexin has been shown to protect dopaminergic neurons from MPP⁺/MPTP-induced neurotoxicity by activating this pathway.[6][9] Activation involves the phosphorylation of both PI3K and its downstream target, Akt. Phosphorylated Akt then modulates a variety of substrates to promote cell survival, including the inhibition of pro-apoptotic proteins (like Bad) and the activation of transcription factors that upregulate survival genes.[6]

Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK, JNK, and p38, plays a dual role in neuronal fate. While JNK and p38 are often associated with stress-induced apoptosis, ERK1/2 activation is typically pro-survival and neurogenic.[10] Vitexin has been shown to exert its neuroprotective effects by differentially modulating these kinases. In models of cerebral ischemia-reperfusion injury, vitexin treatment leads to:

  • Increased Phosphorylation of ERK1/2: This promotes neurogenesis and cell survival.[8]

  • Decreased Phosphorylation of JNK and p38: This attenuates the stress-activated apoptotic signaling.[10][12]

Enhancement of the Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the endogenous antioxidant defense system. Under conditions of oxidative stress, vitexin promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[13][14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[13] This mechanism is central to vitexin's ability to counteract oxidative damage in neurodegenerative models.[15][16]

Quantitative Data Presentation

Table 1: Quantitative Effects of this compound
Model System Compound & Concentration Effect Quantitative Result Reference
H₂O₂-induced oxidative stress in hADSCsThis compound (120 μM)Amelioration of apoptosisSignificantly decreased intracellular caspase-3 activity[2]
PTZ-induced seizures in zebrafish larvaeThis compoundAntiseizure activityDid not significantly affect PTZ-stimulated behavioral seizures[3][4]
In silico docking with AcetylcholinesteraseThis compoundEnzyme bindingDocking Score: 53.811[1]
Table 2: Quantitative Neuroprotective Effects of Vitexin (Aglycone)
Model System Compound & Concentration/Dosage Effect Quantitative Result Reference
Isoflurane-induced neurotoxicity in PC-12 cellsVitexin (10 μM and 100 μM)Reversal of cytotoxicitySignificantly reversed the decrease in cell viability (p < 0.05)[7][17]
Isoflurane-induced memory impairment in ratsVitexin (3 mg/kg and 10 mg/kg)Improved memorySignificantly reversed the increase in escape latency periods (p < 0.05)[7][17]
MPP⁺-induced toxicity in SH-SY5Y cellsVitexin (10-100 μM)Protection against apoptosisDose-dependently reduced increased cell apoptosis rate[6]
MPP⁺-induced toxicity in SH-SY5Y cellsVitexinRegulation of apoptosis markersSignificantly decreased the elevated Bax/Bcl-2 ratio and caspase-3 activity[6][9]
Glutamate-induced excitotoxicity in cortical neuronsVitexin (10 μM)NeuroprotectionReduced cell death, high Bax/Bcl-2 ratio, and caspase-3 activation[8]
Cerebral ischemia/reperfusion in mice (MCAO)Vitexin (3.25, 7.50, 15.00 mg/kg)NeuroprotectionIncreased p-ERK1/2, decreased p-JNK, increased Bcl-2, decreased Bax[8]
PTZ-induced seizures in miceVitexin (5 mg/kg)Anticonvulsant activity100% protection against tonic-clonic seizures[18]
Erastin-induced ferroptosis in HK2 cellsVitexin (100 µM)Rescue from cell deathRescued cell viability suppressed by erastin[19]

Detailed Experimental Protocols

Protocol 1: In Vitro Neurotoxicity and Apoptosis Assay (Vitexin)
  • Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells.[6][17]

  • Neurotoxin Induction: To model Parkinson's disease, cells are treated with methyl-4-phenylpyridine (MPP⁺). To model anesthetic-induced toxicity, cells are exposed to isoflurane.[6][17]

  • Vitexin Treatment: Cells are pre-treated with various concentrations of vitexin (e.g., 10 µM, 100 µM) for a specified period (e.g., 1-2 hours) before the addition of the neurotoxin.

  • Cell Viability Assessment (MTT Assay): After treatment (e.g., 24 hours), MTT reagent is added to the cells and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to quantify cell viability.[9]

  • Apoptosis Detection (Flow Cytometry): Cells are harvested, washed with PBS, and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. The stained cells are then analyzed by a flow cytometer to quantify the percentage of early and late apoptotic cells.[9]

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, Nrf2). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.[9][11]

Protocol 2: In Vivo Mouse Model of Parkinson's Disease (Vitexin)
  • Animal Model: C57BL/6 mice.

  • Induction of PD: Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

  • Vitexin Administration: Mice receive pre-treatment with vitexin (e.g., 10-50 mg/kg, i.p.) for several consecutive days before and during MPTP administration.[9]

  • Behavioral Testing: Motor deficits are assessed using tests such as the pole test (measuring bradykinesia) and the traction test.[9]

  • Immunohistochemistry: After the final treatment, mice are euthanized, and brains are collected, fixed, and sectioned. Immunohistochemical staining is performed on brain sections (specifically the substantia nigra) using antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

  • Biochemical Analysis: Brain tissue from the striatum and substantia nigra is homogenized for Western blot or ELISA analysis to measure levels of dopamine (B1211576) and its metabolites, as well as the expression of signaling proteins as described in Protocol 1.[9]

Protocol 3: Zebrafish Seizure Model (Vitexin vs. This compound)
  • Animal Model: 5-day old zebrafish larvae.[3]

  • Compound Preparation: Stock solutions of vitexin and this compound (e.g., 25 or 50 mM) are prepared in DMSO and diluted to final concentrations in egg water.[3][20]

  • Treatment: Larvae are pre-treated by immersion in the compound solutions for 1 hour.[3]

  • Seizure Induction: Seizures are induced by immersing the larvae in a solution of pentylenetetrazole (PTZ).[3]

  • Behavioral Quantification: Larval movement is tracked using an automated monitoring system (e.g., DanioVision/EthoVision XT). Total distance moved is used as a readout of seizure activity and severity.[20]

Visualization of Pathways and Workflows

Diagram 1: Vitexin's Anti-Apoptotic Signaling Pathway

G Vitexin's Anti-Apoptotic Mechanism Vitexin Vitexin Bcl2 Bcl-2 Vitexin->Bcl2 Upregulates Bax Bax Vitexin->Bax Downregulates Mito Mitochondrion CytC Cytochrome c release Mito->CytC Bcl2->Mito Stabilizes Bax->Mito Permeabilizes Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Vitexin modulates the Bcl-2/Bax ratio to prevent apoptosis.

Diagram 2: Vitexin's Activation of the PI3K/Akt Survival Pathway

G Vitexin's Pro-Survival PI3K/Akt Pathway Activation Vitexin Vitexin PI3K PI3K Vitexin->PI3K Promotes phosphorylation pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt Promotes phosphorylation pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Caption: Vitexin promotes neuronal survival via PI3K/Akt phosphorylation.

Diagram 3: Vitexin's Activation of the Nrf2 Antioxidant Pathway

G Vitexin's Nrf2-Mediated Antioxidant Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Vitexin Vitexin Keap1_Nrf2 Keap1-Nrf2 Complex Vitexin->Keap1_Nrf2 Promotes dissociation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription

Caption: Vitexin activates Nrf2 to boost antioxidant gene expression.

Diagram 4: General Experimental Workflow for In Vitro Neuroprotection

G Workflow: In Vitro Neuroprotection Assay start Seed Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with Vitexin/V-4-G start->pretreat induce Induce Damage (e.g., MPP+, H₂O₂) pretreat->induce incubate Incubate (e.g., 24h) induce->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability (MTT Assay) endpoint->viability apoptosis Apoptosis (Flow Cytometry) endpoint->apoptosis western Protein Expression (Western Blot) endpoint->western

Caption: Standard workflow for assessing neuroprotective compounds in vitro.

Conclusion and Future Directions

The available evidence suggests that this compound possesses neuroprotective potential, primarily through anti-apoptotic mechanisms. However, the body of research remains nascent compared to its aglycone, vitexin. The comprehensive data on vitexin's modulation of the PI3K/Akt, MAPK, and Nrf2 signaling pathways provides a strong rationale for investigating these mechanisms for this compound.

Key differences in bioactivity, such as the lack of efficacy in the zebrafish seizure model, underscore that the glycosidic moiety is a critical determinant of function and cannot be overlooked. Future research should prioritize direct, head-to-head comparisons of this compound and vitexin in various neurodegenerative models. Elucidating its specific molecular targets, blood-brain barrier permeability, and pharmacokinetic profile will be essential for its development as a potential therapeutic agent for neurological disorders.

References

The Pharmacological Potential of Vitexin-4''-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitexin-4''-O-glucoside, a flavonoid glycoside primarily found in plants such as hawthorn (Crataeus pinnatifida), is emerging as a compound of significant interest in pharmacological research.[1][2][3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the known pharmacological activities, underlying molecular mechanisms, and experimental methodologies associated with this compound and its closely related analogue, vitexin (B1683572). This guide synthesizes current preclinical data, providing a foundation for further investigation into its therapeutic potential.

Antioxidant Activity

This compound and its parent compound, vitexin, exhibit potent antioxidant properties by scavenging free radicals and mitigating oxidative stress.[4] These effects are attributed to their chemical structure, which allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity
CompoundAssayModelConcentration/IC50Key FindingsReference
This compoundMDA inhibitionECV304 cells120 µMProtected cells from tert-butyl-hydroperoxide (TBHP)-induced peroxidation.[5]
VitexinDPPH ScavengingIn vitroIC50: 0.449±0.001 mg/mL (leaf extract)Demonstrated significant radical scavenging activity.[4]
VitexinH2O2 Radical InhibitionIn vitroIC50: 0.0376±0.003 mg/mLShowed strong hydrogen peroxide radical inhibition.[6]
This compound & Vitexin-2''-O-rhamnosideAnti-apoptotichADSCs120 µM (VOG), 62.5 µM (VOR)Protected against H2O2-mediated oxidative stress damage.[5][7]
Experimental Protocols

1.1. DPPH Radical Scavenging Assay

  • Objective: To assess the free radical scavenging capacity of the test compound.

  • Methodology:

    • Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) (e.g., 0.20 mM).

    • Mix a small volume of each concentration of the test compound (e.g., 0.25 mL) with a larger volume of the DPPH solution (e.g., 2.75 mL).

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 10-30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Use a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent).

    • Calculate the percentage of scavenging activity and determine the IC50 value.[4]

1.2. Malondialdehyde (MDA) Inhibition Assay in Cell Culture

  • Objective: To measure the inhibition of lipid peroxidation in cells under oxidative stress.

  • Methodology:

    • Culture a suitable cell line (e.g., ECV304) to a desired confluency.

    • Induce oxidative stress in the cells using an agent like tert-butyl-hydroperoxide (TBHP).

    • Treat the cells with various concentrations of this compound.

    • After incubation, collect the cell culture medium.

    • Perform a one-step derivatization of MDA in the medium with thiobarbituric acid (TBA).

    • Analyze the MDA-TBA adduct using High-Performance Liquid Chromatography (HPLC) with UV detection at 532 nm.

    • Quantify the reduction in MDA levels in treated cells compared to untreated, stressed cells.[5]

Logical Workflow for Antioxidant Activity Assessment

G cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays DPPH DPPH Assay CellCulture Cell Culture (e.g., ECV304) DPPH->CellCulture ABTS ABTS Assay ABTS->CellCulture OxidativeStress Induce Oxidative Stress (e.g., TBHP) CellCulture->OxidativeStress Treatment Treat with this compound OxidativeStress->Treatment MDA_Assay MDA Assay (Lipid Peroxidation) Treatment->MDA_Assay ROS_Assay ROS Assay (e.g., DCFH-DA) Treatment->ROS_Assay End End: Determine Antioxidant Efficacy MDA_Assay->End ROS_Assay->End Start Start: Assess Antioxidant Potential Start->DPPH Start->ABTS G LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene VOG This compound VOG->IKK inhibits G VOG This compound PI3K PI3K VOG->PI3K activates Akt Akt PI3K->Akt phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) Akt->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis G VOG This compound ERK p-ERK1/2 VOG->ERK upregulates JNK p-JNK VOG->JNK downregulates p38 p-p38 VOG->p38 downregulates Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis G Start Start: Hawthorn Leaves Extraction Aqueous Ethanol Extraction Start->Extraction Concentration Concentration Extraction->Concentration ResinChrom Macroporous Resin Chromatography Concentration->ResinChrom SolventPart Solvent Partitioning ResinChrom->SolventPart SilicaGel Silica Gel Chromatography SolventPart->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC End End: Pure this compound PrepHPLC->End

References

The Discovery, Isolation, and Characterization of Vitexin-4''-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details comprehensive experimental protocols for its extraction from natural sources, purification via chromatographic techniques, and characterization using modern analytical methods. Quantitative data from key studies are summarized, and relevant biological signaling pathways are illustrated to support further research and development efforts.

Introduction

This compound is a C-glycosyl flavonoid, a class of compounds known for their beneficial health properties.[1] It is an important bioactive constituent found in various medicinal plants, including hawthorn leaves (Crataegus spp.) and the leaves of Phyllostachys edulis (a species of bamboo).[3][4] Structurally, it is a derivative of vitexin (B1683572) (apigenin-8-C-glucoside), with an additional glucose molecule attached at the 4''-position of the initial glucose moiety. This structural modification can influence its bioavailability and biological activity. The compound's mode of action is believed to involve scavenging free radicals, mitigating oxidative stress, and modulating specific signaling pathways within the body.[1] These properties make it a compound of interest for investigating potential treatments for diseases linked to oxidative stress and inflammation, such as neurodegenerative and cardiovascular diseases.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₅[1]
Molecular Weight 594.52 g/mol [1]
CAS Number 178468-00-3[1]
Appearance Yellow powder[5]
InChI Key CQJPSSJEHVNDFL-JCCJKREVSA-N[2]
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4--INVALID-LINK--CO)O[C@H]5--INVALID-LINK--CO)O)O)O)O">C@@HO)O[1]

Experimental Protocols

Extraction from Plant Material

A common method for extracting this compound and other flavonoids from plant sources such as hawthorn leaves involves solvent extraction. Modern techniques like ultrasound-assisted extraction (UAE) can enhance efficiency.[3]

Protocol: Ethanol Reflux Extraction [6]

  • Preparation of Plant Material: Dry the leaves of the source plant (e.g., hawthorn) and grind them into a coarse powder.

  • Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 16 volumes of 60% ethanol.

    • Perform reflux extraction for 2 hours.

    • Repeat the extraction process once more with fresh solvent.

  • Filtration and Concentration:

    • Filter the extracts and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure until the alcohol is removed.

Purification

Purification of this compound from the crude extract is typically achieved through a series of chromatographic steps.

3.2.1. Macroporous Resin Column Chromatography [4][6]

This step is effective for the initial cleanup and enrichment of flavonoids from the crude extract.

  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., HPD-400, AB-8, or D101). The HPD-400 resin has shown good adsorption and desorption capacities for this compound.[4]

    • Pre-treat the resin according to the manufacturer's instructions.

    • Pack the resin into a glass column.

  • Adsorption:

    • Load the concentrated, alcohol-free extract onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove impurities such as sugars and salts.

  • Elution:

    • Elute the flavonoid fraction with 30-80% ethanol.[6]

    • Collect the eluate and concentrate it under reduced pressure until the alcohol is removed.

3.2.2. Liquid-Liquid Extraction [6]

  • Depigmentation: Wash the concentrated eluate from the macroporous resin column with petroleum ether to remove pigments.

  • Flavonoid Extraction: Extract the aqueous phase with n-butanol.

  • Solvent Recovery: Recover the n-butanol under reduced pressure to obtain the enriched flavonoid extract.

3.2.3. Silica (B1680970) Gel Column Chromatography [6]

This is a finer purification step to separate individual flavonoid compounds.

  • Column Preparation: Pack a column with 200-260 mesh silica gel.

  • Elution (Gradient):

    • Apply the dried n-butanol extract to the column.

    • Elute with a chloroform-methanol gradient, starting with a ratio of 4:1 to 3:1.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Concentration: Combine the fractions containing this compound and concentrate them under reduced pressure.

3.2.4. Preparative High-Performance Liquid Chromatography (HPLC) [5]

For achieving high purity, preparative HPLC is often the final step.

  • Column: Use a preparative C18 reversed-phase column (e.g., Inertsil, 10 μm, 20.0 i.d. × 250 mm, ODS-3).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) (B) and 0.5% aqueous phosphoric acid or 0.5% formic acid (A) can be used.[7][8]

  • Injection and Collection: Inject the concentrated fraction from the silica gel column. Collect the eluate corresponding to the this compound peak.

  • Final Step: Condense the collected fraction under vacuum and lyophilize to obtain the purified compound.[5]

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. In negative ion mode, this compound typically shows an [M-H]⁻ ion peak at m/z 593.3.[5]

    • Tandem MS (MS/MS) analysis of the parent ion can provide fragmentation patterns that confirm the structure, such as a daughter ion at m/z 431.3 corresponding to the vitexin aglycone.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are recorded to identify the proton and carbon environments in the molecule.[5]

    • 2D-NMR techniques such as HSQC, HMBC, and COSY are used to establish the connectivity between protons and carbons and to confirm the attachment points of the sugar moieties.[5]

Quantitative Data

The efficiency of the isolation and purification process is crucial. Table 2 summarizes quantitative data from a study using macroporous resins for the purification of this compound from hawthorn leaves.

ParameterInitial Content in Crude Extract (%)Content after Purification (%)Increase (-fold)Recovery Yield (%)
This compound 0.7206.088.4479.1

Data from a study using HPD-400 macroporous resin.[4]

A patent for a separation method reported achieving a purity of 90-99% for this compound, as determined by HPLC.[6]

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the extraction and purification of this compound from a plant source.

G Figure 1: General Workflow for Isolation and Purification of this compound A Plant Material (e.g., Hawthorn Leaves) B Grinding A->B C Solvent Extraction (e.g., 60% Ethanol Reflux) B->C D Filtration & Concentration C->D E Crude Extract D->E F Macroporous Resin Chromatography E->F G Enriched Flavonoid Fraction F->G H Silica Gel Column Chromatography G->H I Partially Purified Fraction H->I J Preparative HPLC I->J K Pure this compound J->K L Structural Elucidation (MS, NMR) K->L

Figure 1: Isolation and Purification Workflow.
Potential Signaling Pathway Modulation

While specific signaling pathway studies for this compound are emerging, extensive research on the closely related compound, vitexin, has shown its ability to modulate key pathways involved in inflammation and oxidative stress, such as the NF-κB pathway.[9] Vitexin has been shown to inhibit the NF-κB pathway, a critical regulator of the inflammatory response.[9] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[9] The following diagram illustrates this inhibitory action.

G Figure 2: Proposed Inhibitory Action on the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB-NF-κB Complex IκB-NF-κB (Inactive) IKK->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB Releases NF-κB Vitexin Vitexin Vitexin->IKK Inhibition Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

References

Vitexin-4''-O-glucoside in Traditional Medicine: A Technical Guide to Its Bioactive Properties and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside (VOG) is a flavonoid glycoside naturally occurring in a variety of medicinal plants long used in traditional medicine, most notably in the leaves of hawthorn species (Crataegus pinnatifida). As a C-glycoside derivative of apigenin, VOG has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on VOG, focusing on its pharmacological activities, underlying molecular mechanisms, and relevant experimental data. While research often focuses on its aglycone, vitexin (B1683572), this document consolidates the specific findings for this compound and draws upon the broader vitexin literature to illuminate its probable mechanisms of action. The compound's demonstrated antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties position it as a promising candidate for further investigation in drug discovery and development.[1]

Pharmacological Activities and Quantitative Data

The therapeutic potential of this compound is rooted in its diverse biological activities. This section summarizes the key findings and presents available quantitative data in a structured format for comparative analysis.

Antidiabetic Activity

VOG has shown notable potential in the context of metabolic disorders, particularly in the management of hyperglycemia. Its mechanism is partly attributed to the inhibition of key carbohydrate-metabolizing enzymes and the prevention of advanced glycation endproduct (AGE) formation.

Assay/ModelTargetResult (IC50)Reference
In Vitro Enzyme Assayα-glucosidase65.3 µM[2]
In Vitro AssayAdvanced Glycation Endproduct (AGE) Formation14.5 µM[2]
Antioxidant and Cytoprotective Activity

While specific IC50 values for direct radical scavenging by pure this compound are not widely reported, its protective effects against oxidative stress at the cellular level have been documented. Studies on its aglycone, vitexin, show potent free radical scavenging capabilities. VOG is known to mitigate oxidative stress by scavenging free radicals and protecting cells from damage.[1] One study demonstrated that VOG protects human adipose-derived stem cells from hydrogen peroxide (H₂O₂)-mediated oxidative stress. Another key study investigated VOG's protective effects against tert-butyl hydroperoxide (TBHP)-induced injury in ECV-304 cells, revealing its ability to enhance endogenous antioxidant defenses and preserve mitochondrial function.

Model SystemStressorVOG ConcentrationKey Quantitative FindingsReference
ECV-304 Cellstert-Butyl Hydroperoxide (TBHP)128 µmol/LSignificantly decreased malondialdehyde (MDA) production.[3]
ECV-304 Cellstert-Butyl Hydroperoxide (TBHP)128 µmol/LSignificantly increased superoxide (B77818) dismutase (SOD) activity.[3]
ECV-304 Cellstert-Butyl Hydroperoxide (TBHP)128 µmol/LSignificantly increased mitochondrial membrane potential.[3]
Human Adipose-Derived Stem CellsHydrogen Peroxide (H₂O₂)120 µMSignificantly ameliorated toxicity and apoptosis.[4]
Anti-Inflammatory and Neuroprotective Activities

Direct quantitative data on the anti-inflammatory and neuroprotective effects of this compound, such as IC50 values for cytokine inhibition, are limited in current literature. However, extensive research on its aglycone, vitexin , provides a strong basis for its proposed mechanisms. Vitexin has been shown to suppress pro-inflammatory cytokines and modulate key signaling pathways involved in inflammation and neuronal survival.[5][6] It is understood that VOG exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and neuroprotective effects by inhibiting the neurotransmitter glutamate.[1]

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of this compound and its aglycone are mediated through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms based primarily on studies of vitexin.

Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

Vitexin is a known inhibitor of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, vitexin blocks the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

NF_kB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Releases Nucleus Nucleus p65->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65->Genes Induces Transcription Cytokines Inflammatory Cytokines Genes->Cytokines VOG Vitexin / this compound VOG->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway.
Antioxidant Response via Nrf2 Pathway Activation

Vitexin has been shown to activate the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, vitexin induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and SOD, thereby enhancing cellular protection against reactive oxygen species (ROS).

Nrf2_Pathway OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes Induces Transcription VOG Vitexin / this compound VOG->Keap1_Nrf2 Promotes Dissociation

Proposed activation of the Nrf2 antioxidant pathway.
Neuroprotection via PI3K/Akt Pathway Modulation

Studies on vitexin demonstrate its neuroprotective effects through the activation of the PI3K/Akt survival pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. By enhancing the phosphorylation of Akt, vitexin can suppress pro-apoptotic proteins like Bax and upregulate anti-apoptotic proteins like Bcl-2.

PI3K_Akt_Pathway Neurotoxin Neurotoxic Insult (e.g., MPP+) Bax Bax (Pro-apoptotic) Neurotoxin->Bax Activates Apoptosis Apoptosis Neurotoxin->Apoptosis PI3K PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes pAkt->Bax Inhibits Bcl2->Apoptosis Bax->Apoptosis VOG Vitexin / this compound VOG->PI3K Activates

Proposed neuroprotection via the PI3K/Akt pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to replicate or build upon these findings.

Protocol 1: Isolation of this compound from Hawthorn Leaves

This protocol is adapted from a patented method for the separation of vitexin derivatives.

  • Extraction:

    • Crush dried hawthorn leaves into a coarse powder.

    • Perform reflux extraction with 10-16 volumes of 60-70% ethanol (B145695) for 2-3 cycles (1-2 hours each).

    • Combine the filtrates and concentrate under reduced pressure to remove ethanol.

  • Purification via Macroporous Resin:

    • Pass the concentrated extract through an AB-8 or D101 macroporous adsorption resin column to remove sugars and other impurities.

    • Wash the column thoroughly with water.

    • Elute the flavonoid fraction with 30-80% ethanol.

    • Concentrate the eluate under reduced pressure to remove ethanol.

  • Solvent Partitioning:

    • Depigment the concentrated eluate by partitioning with petroleum ether.

    • Extract the aqueous phase with n-butanol.

    • Recover the n-butanol extract and dry it under reduced pressure.

  • Silica (B1680970) Gel Chromatography:

    • Subject the dried n-butanol extract to silica gel column chromatography (200-260 mesh).

    • Elute using a chloroform-methanol gradient. Collect the fractions eluted with a chloroform:methanol ratio of approximately 4:1 to 3:1.

    • Concentrate the collected fractions.

  • Final Purification and Crystallization:

    • Apply the concentrated fraction to a second silica gel column packed with thin-layer chromatography-grade silica gel.

    • Elute with a solvent system of ethyl acetate-butanone-formic acid-water (e.g., 4:3:1:1).

    • Collect the eluate containing the target compound.

    • Induce crystallization by cooling the solution to 0-15°C to obtain pure this compound.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of VOG against α-glucosidase.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • This compound (test compound).

    • Acarbose (B1664774) (positive control).

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.

  • Procedure:

    • Prepare serial dilutions of VOG and acarbose in phosphate buffer.

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) to each well.

    • Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a nonlinear regression analysis.

Conclusion and Future Directions

This compound, a key bioactive constituent of several plants used in traditional medicine, demonstrates significant therapeutic potential, particularly in the realms of antidiabetic and antioxidant applications. The available quantitative data confirms its potent inhibitory effects on α-glucosidase and the formation of advanced glycation endproducts. While direct evidence for its anti-inflammatory and neuroprotective mechanisms is still emerging, the extensive research on its aglycone, vitexin, provides a robust framework suggesting that VOG likely acts through the modulation of critical signaling pathways such as NF-κB, Nrf2, and PI3K/Akt.

For the scientific and drug development community, VOG represents a molecule of high interest. However, to advance its clinical translation, further research is imperative. Future studies should focus on:

  • Generating specific quantitative data for VOG in a wider range of antioxidant and anti-inflammatory assays to establish a clear structure-activity relationship compared to vitexin.

  • Elucidating the specific molecular interactions and signaling pathways directly modulated by VOG in models of neurodegeneration and inflammation.

  • Conducting comprehensive pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel agent in the prevention and treatment of a range of chronic diseases.

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-4''-O-glucoside is a flavonoid glycoside found in various medicinal plants, such as hawthorn leaves.[1][2][3][4] It has garnered significant interest for its potential pharmacological activities. Accurate and sensitive quantification of this compound in biological matrices and plant extracts is crucial for pharmacokinetic studies, quality control, and drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound based on multiple studies. These parameters can be used as a starting point for method development and optimization.

ParameterValueSource Instrument Type
Precursor Ion ([M-H]⁻) 593.1, 593.2, 593.1512, 593.3Triple Quadrupole, Q-TOF
Product Ions (m/z) 413.2, 293.0465, 413.0868, 311.0559, 431.3Triple Quadrupole, Q-TOF
MRM Transition 593.1 -> 413.2; 593.2 -> 413.2Triple Quadrupole
Collision Energy 18 eV; 40 VTriple Quadrupole; Q-TOF
Fragmentor Voltage 150 VTriple Quadrupole
Ionization Mode Electrospray Ionization (ESI), NegativeESI

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma and plant material.

a) Plasma Sample Preparation (Protein Precipitation) [1][2][3]

  • To 100 µL of plasma sample, add 300 µL of methanol (B129727) (containing an internal standard, if used).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Collect the supernatant and inject a portion into the LC-MS/MS system.

b) Plant Material Extraction [5][6]

  • Grind the dried plant material to a fine powder.

  • Weigh 0.1 g of the powder and add 1.5 mL of 80% methanol.

  • Extract in a water bath at 70°C for 60 minutes or by ultrasonication for 45 minutes.[5][6]

  • Centrifuge the extract at 4700 x g for 15 minutes.[5]

  • Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for optimal separation.[1][2][3][4][7]

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[2][4][7]

  • Mobile Phase A: Water with 0.1% formic acid or 0.05% acetic acid.[2][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][7]

  • Flow Rate: 0.20 - 0.30 mL/min.[1][2]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the analyte. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Injection Volume: 5 µL.[7]

  • Column Temperature: 25-40°C.[4][5]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2][4][8]

  • Ionization Mode: ESI negative mode is typically used for flavonoids.[6][8]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, monitor the transition m/z 593.1 → 413.2.[1]

  • Gas Temperature: 350-500°C.[5][9]

  • Gas Flow: 12 L/min.[5]

  • Capillary Voltage: 3.5-4.5 kV.[5][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Plant Sample Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Centrifugation & Filtration Extraction->Filtration LC UPLC Separation (C18 Column) Filtration->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS Data Data Acquisition (MRM / Full Scan) MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Figure 1: Experimental Workflow for this compound Analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound in the negative ion mode primarily involves the cleavage of the glycosidic bonds. The proposed pathway is depicted below.

G Figure 2: Proposed Fragmentation of this compound cluster_frags Major Fragments parent This compound [M-H]⁻ m/z 593 frag1 [M-H - Glc]⁻ m/z 431 (Vitexin) parent->frag1 -162 Da (Glucose) frag2 [M-H - Glc - C4H8O4]⁻ m/z 413 parent->frag2 -180 Da (Loss from sugar moiety)

Caption: Figure 2: Proposed Fragmentation of this compound.

References

Application Note: LC-MS/MS Protocol for the Detection and Quantification of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-4''-O-glucoside is a flavonoid C-glycoside found in various medicinal plants, including hawthorn leaves (Crataegi folium).[1] Like other flavonoids, it is studied for its potential biological activities. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts or biological fluids is crucial for quality control, pharmacokinetic studies, and pharmacological research. This document provides a detailed protocol for the detection and quantification of this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is based on established procedures and offers high sensitivity and selectivity.[2][3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade or Milli-Q).

  • Additives: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade).

  • Reference Standard: this compound (purity >95%).

  • Filters: 0.22 µm syringe filters (e.g., PTFE or nylon).

Sample Preparation (Plant Material)

This protocol is adapted for the extraction of this compound from dried plant leaves.

  • Drying and Grinding: Air-dry plant material (e.g., leaves) at 40°C and grind into a fine powder.[4]

  • Extraction:

    • Weigh 1.0 g of the powdered material into a flask.

    • Add 20 mL of a methanol:water (1:1, v/v) solution.

    • Perform extraction using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material.[4]

  • Final Preparation:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.[4]

    • If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

Note: For biological samples like plasma, a protein precipitation step using methanol is recommended.[2][3]

LC-MS/MS Instrumentation and Conditions

The following conditions are based on validated methods for flavonoid analysis.[2][3][4]

Table 1: Recommended LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System UPLC System
ColumnUPLC C18 Column (e.g., 100 x 2.1 mm, 1.7 µm)[3]
Mobile Phase AWater with 0.1% Formic Acid and 2 mmol/L Ammonium Formate[2]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[2]
Flow Rate0.3 mL/min[2]
Injection Volume3 µL[4]
Column Temperature35°C[4]
Gradient Elution 0-2 min, 10% B; 2-8 min, 10-35% B; 8-10 min, 35-90% B (wash); 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B (re-equilibration)
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative[2][5]
Scan TypeMultiple Reaction Monitoring (MRM)[2][3]
Precursor Ion ([M-H]⁻)m/z 593.1[2]
Product Ion (for Quant)m/z 413.2[2]
Fragmentor Voltage150 V[2]
Collision Energy (CE)18 eV[2]
Ion Source Temperature150°C[6][7]
Desolvation Gas Temp500°C[6][7]
Calibration and Quantification
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standards: Create a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v).

  • Calibration Curve: Construct a calibration curve by injecting the standards and plotting the peak area against the concentration. A linear range of 10-10,000 ng/mL is a typical starting point.[3]

Data and Performance

The described method is capable of producing reliable quantitative data. The performance characteristics reported in the literature for similar assays are summarized below.

Table 2: Summary of Quantitative Performance Data

ParameterTypical ValueReference
Linearity Range (in plasma)10 - 40,000 ng/mL[3]
Correlation Coefficient (r²)> 0.99[2]
Precision (RSD%)< 15%[3]
Accuracy (RE%)-10% to +10%[3]
Limit of Quantification (LOQ)5 - 10 ng/mL[2]

Visualization

The overall workflow for the analysis is depicted in the following diagram.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Plant Material (e.g., Leaves) B Drying & Grinding A->B C Solvent Extraction (Methanol/Water) B->C D Centrifugation & Filtration C->D E Final Sample for Injection D->E F UPLC Injection E->F G C18 Column Separation F->G H ESI Ionization (-ve) G->H I MRM Detection (m/z 593.1 -> 413.2) H->I J Peak Integration I->J K Quantification via Calibration Curve J->K L Generate Report K->L

Caption: Workflow for this compound analysis.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of this compound. The use of Multiple Reaction Monitoring (MRM) ensures minimal interference from complex sample matrices, making it suitable for a wide range of applications in natural product research and drug development.

References

Application Notes and Protocols for the Extraction of Vitexin-4''-O-glucoside from Crataegus pinnatifida

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-4''-O-glucoside, a C-glycosyl flavonoid predominantly found in the leaves of Crataegus pinnatifida (Chinese hawthorn), has garnered significant interest within the pharmaceutical and nutraceutical industries.[1] This compound exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] These properties make it a valuable candidate for the development of novel therapeutics for managing conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.[1][2][3] This document provides detailed application notes and protocols for the efficient extraction, purification, and analysis of this compound from Crataegus pinnatifida.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Crataegus pinnatifida
Extraction MethodSolvent SystemKey ParametersYield of Total FlavonoidsSource
Ultrasonic-Assisted Extraction (UAE)40% Ethanol (B145695)Liquid/Solid Ratio: 15, Temperature: 40°C, Time: 32 min15.50 mg/g
Ultrasound-Assisted Deep Eutectic Solvent ExtractionGlycerol/Choline Chloride (3:1 molar ratio) with 50% waterLiquid/Solid Ratio: 42 mL/g, Temperature: 72°C, Time: 21 min7.72% (of which Vitexin (B1683572) was 0.33%)
Heat-Reflux Extraction50% Ethanol10 times the volume of plant material, 2 extractions for 2 hours eachNot specified for total flavonoids, but used for purification[4]
Maceration ExtractionNot specifiedNot specifiedLower than UAE[5]
Table 2: Purification Parameters for this compound
Purification TechniqueStationary Phase / ResinMobile Phase / EluentOutcomeSource
Macroporous Adsorption Resin ChromatographyHPD-400 resin30-80% Ethanol for elution8.44-fold increase in this compound content with 79.1% recovery[6]
High-Speed Counter-Current Chromatography (HSCCC)Chloroform/methanol (B129727)/water/n-butanol (4:3:2:1.5, v/v)Not applicablePurity over 98%[7]
Preparative High-Performance Liquid Chromatography (Pre-HPLC)Not specifiedNot specifiedUsed for separating compounds with close KD-values after HSCCC[7]
Silica (B1680970) Gel Column Chromatography200-260 mesh silica gelChloroform-methanol gradient (4:1 to 3:1)Purity of 90-99%[4]
Thin-Layer Chromatography Silica Gel ColumnThin-layer chromatography silica gelEthyl acetate-butanone-formic acid-water (4:3:1:1)Crystallization of this compound with >95% purity[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Total Flavonoids

This protocol is optimized for the extraction of total flavonoids from the leaves of Crataegus pinnatifida.

Materials and Equipment:

  • Dried and powdered leaves of Crataegus pinnatifida

  • 40% Ethanol

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Weigh 10 g of dried, powdered Crataegus pinnatifida leaves and place them in a 250 mL beaker.

  • Add 150 mL of 40% ethanol to achieve a liquid-to-solid ratio of 15:1.

  • Place the beaker in an ultrasonic bath set to 40°C.

  • Perform ultrasonic extraction for 32 minutes.

  • After extraction, filter the mixture through filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using Macroporous Resin and Silica Gel Chromatography

This protocol describes a two-step purification process to isolate this compound from the crude extract.

Part A: Macroporous Resin Chromatography

Materials and Equipment:

  • Crude flavonoid extract from Protocol 1

  • AB-8 or D101 macroporous adsorption resin

  • Glass column

  • Ethanol (30%, 60%, 80%)

  • Deionized water

  • Rotary evaporator

Procedure:

  • Pack a glass column with AB-8 or D101 macroporous resin.

  • Pre-treat the column by washing it with deionized water.

  • Dissolve the crude flavonoid extract in a small amount of the initial mobile phase and load it onto the column.

  • Wash the column with deionized water to remove sugars and other polar impurities.

  • Elute the column with a stepwise gradient of ethanol (e.g., 30%, 60%, and 80%). Collect fractions.

  • Monitor the fractions for the presence of flavonoids using a suitable method (e.g., TLC or HPLC).

  • Combine the fractions containing this compound.

  • Concentrate the combined fractions under reduced pressure using a rotary evaporator to remove the ethanol.

Part B: Silica Gel Column Chromatography

Materials and Equipment:

  • Enriched flavonoid fraction from Part A

  • Silica gel (200-260 mesh)

  • Glass column

  • Chloroform

  • Methanol

  • Rotary evaporator

Procedure:

  • Pack a glass column with silica gel (200-260 mesh) using a slurry method with chloroform.

  • Dissolve the enriched flavonoid fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate.

  • Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elute the column with a chloroform-methanol gradient, starting with a ratio of 4:1 and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC or HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound. The purity can be confirmed by HPLC analysis.[4]

Visualization of Workflows and Signaling Pathways

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification raw_material Crataegus pinnatifida Leaves (Dried, Powdered) extraction Ultrasonic-Assisted Extraction (40% Ethanol, 40°C, 32 min) raw_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Flavonoid Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography (AB-8 / D101) crude_extract->macroporous_resin elution1 Elution with 30-80% Ethanol macroporous_resin->elution1 concentration2 Rotary Evaporation elution1->concentration2 enriched_fraction Enriched Flavonoid Fraction concentration2->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel elution2 Elution with Chloroform-Methanol Gradient silica_gel->elution2 concentration3 Rotary Evaporation elution2->concentration3 pure_compound Pure this compound concentration3->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Antioxidant_Signaling_Pathway cluster_nucleus Inside Nucleus vitexin This compound mapk MAPK Activation vitexin->mapk nrf2_keap1 Nrf2-Keap1 Complex mapk->nrf2_keap1 Phosphorylation nrf2 Nrf2 nrf2_keap1->nrf2 Nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation nrf2_in_nucleus Nrf2 are ARE (Antioxidant Response Element) antioxidant_genes Upregulation of Antioxidant Genes (HO-1, SOD) are->antioxidant_genes oxidative_stress Reduced Oxidative Stress antioxidant_genes->oxidative_stress nrf2_in_nucleus->are Binds to

Caption: Antioxidant signaling pathway of this compound via MAPK-Nrf2/ARE.

Anti_inflammatory_Signaling_Pathway vitexin This compound nfkb_pathway NF-κB Pathway vitexin->nfkb_pathway Inhibits pro_inflammatory_cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_pathway->pro_inflammatory_cytokines inflammation Reduced Inflammation pro_inflammatory_cytokines->inflammation

Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.

Neuroprotective_Signaling_Pathway vitexin This compound nmda_receptor NMDA Receptor vitexin->nmda_receptor Inhibits glutamate Excess Glutamate glutamate->nmda_receptor ca_influx Intracellular Ca²⁺ Overload nmda_receptor->ca_influx excitotoxicity Neuronal Excitotoxicity and Apoptosis ca_influx->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

Caption: Neuroprotective mechanism of this compound via NMDA receptor inhibition.

References

Application Notes and Protocols for the Purification of Vitexin-4''-O-glucoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside is a flavonoid glycoside found in various medicinal plants, notably in the leaves of hawthorn (Crataegus species). This compound, along with other related flavonoids, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardiovascular-protective properties. The purification of this compound from crude plant extracts is a critical step in its development as a standardized botanical drug or a standalone therapeutic agent.

These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, primarily focusing on the widely used and scalable method of macroporous resin chromatography. Additionally, a standard high-performance liquid chromatography (HPLC) protocol for the quantification of the purified compound is described.

Experimental Protocols

Extraction of Crude Flavonoids from Plant Material

This protocol outlines a general procedure for the extraction of total flavonoids, including this compound, from dried plant leaves.

Materials and Equipment:

  • Dried and powdered plant material (e.g., hawthorn leaves)

  • Solvent: 60% aqueous ethanol (B145695) (v/v)

  • Reflux extraction apparatus or ultrasonic bath

  • Filter paper or filtration system

  • Rotary evaporator

Procedure:

  • Mix the powdered plant material with 60% aqueous ethanol in a solid-to-liquid ratio of 1:10 to 1:16 (w/v).

  • Extract the mixture using either reflux extraction for 2 hours, repeated twice, or ultrasonic extraction for 30 minutes, repeated twice.

  • Filter the extract to separate the solid plant material from the liquid.

  • Combine the filtrates from the repeated extractions.

  • Concentrate the combined filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting aqueous concentrate is the crude flavonoid extract.

Purification of this compound using Macroporous Resin Chromatography

Macroporous resin chromatography is an effective and widely used technique for the enrichment and purification of flavonoids from aqueous extracts. The selection of the appropriate resin is crucial for optimal separation.

Resin Selection and Pre-treatment:

  • Several macroporous resins can be used, with HPD-400 and AB-8 being reported as effective for this compound purification.[1]

  • Pre-treatment: Before use, the macroporous resin should be soaked in ethanol for 24 hours. Then, pack the resin into a chromatography column and wash sequentially with deionized water, 5% HCl, deionized water until neutral, 5% NaOH, and finally with deionized water until neutral.

Chromatographic Purification Protocol:

  • Column Packing: Prepare a glass column with the pre-treated macroporous resin (e.g., HPD-400). The bed volume (BV) will depend on the scale of the purification.

  • Equilibration: Equilibrate the packed column by washing with deionized water.

  • Loading: Load the crude flavonoid extract onto the column at a controlled flow rate (e.g., 2 BV/h).

  • Washing: After loading, wash the column with deionized water (e.g., 10 BV) to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed flavonoids using a step-gradient of aqueous ethanol.

    • A common elution strategy involves using 30-80% ethanol. For this compound, a 60% ethanol solution is often effective for elution.

    • Collect the eluate in fractions.

  • Fraction Analysis: Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator to obtain the purified product.

After a single-run treatment with HPD-400 resin, the content of this compound in the product can be increased significantly.[1]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the accurate quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 analytical column (e.g., Diamonsil C18, 5 µm, 4.6 x 150 mm).[2]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and 0.5% aqueous phosphoric acid in a ratio of 45:55 (v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.[2]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve a known amount of the purified product in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the standards and samples through the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize quantitative data from studies on the purification of this compound and related flavonoids using macroporous resins.

Table 1: Comparison of Macroporous Resins for Flavonoid Purification

Resin TypePlant SourceTarget Compound(s)Adsorption Capacity (mg/g)Desorption Capacity (mg/g)Reference
HPD-400 Hawthorn LeavesThis compound, Vitexin-2''-O-rhamnosideBest among testedBest among tested[1]
AB-8 Sophora tonkinensisTotal Flavonoids--
D4020 Scorzonera austriacaTotal FlavonoidsHighHigh

Table 2: Purification Efficiency of this compound using HPD-400 Resin

ParameterBefore PurificationAfter PurificationFold IncreaseRecovery Yield (%)Reference
Content of this compound (%) 0.7206.088.4479.1[1]

Visualizations

PurificationWorkflow PlantMaterial Dried Plant Material (e.g., Hawthorn Leaves) Extraction Extraction (60% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Flavonoid Extract Concentration1->CrudeExtract ColumnChromatography Macroporous Resin Chromatography (HPD-400) CrudeExtract->ColumnChromatography Washing Wash with Deionized Water (Remove Impurities) ColumnChromatography->Washing Elution Elution (60% Ethanol) Washing->Elution FractionCollection Fraction Collection Elution->FractionCollection Concentration2 Concentration of Rich Fractions FractionCollection->Concentration2 PurifiedProduct Purified this compound Concentration2->PurifiedProduct

Caption: Workflow for the purification of this compound.

HPLCAnalysisWorkflow PurifiedSample Purified Sample or Standard Preparation Sample/Standard Preparation (Dissolve in Mobile Phase) PurifiedSample->Preparation Filtration Filtration (0.45 µm) Preparation->Filtration Injection HPLC Injection (20 µL) Filtration->Injection Separation C18 Column Separation (Methanol/0.5% Phosphoric Acid) Injection->Separation Detection UV Detection (330 nm) Separation->Detection DataAnalysis Data Analysis (Peak Area vs. Concentration) Detection->DataAnalysis Quantification Quantification of This compound DataAnalysis->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Purification of Vitexin-4''-O-glucoside Using Macroporous Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] The efficient isolation and purification of this bioactive compound are crucial for further pharmacological research and drug development. Macroporous resin chromatography is a highly effective, scalable, and cost-efficient method for the enrichment and purification of flavonoids from crude plant extracts.[2][3][4][5] This technique relies on the principle of adsorption, where the target molecules in the sample solution bind to the resin, followed by desorption with an appropriate solvent to obtain the purified compound.[6]

This document provides detailed application notes and experimental protocols for the purification of this compound using macroporous resins, based on established methodologies.

Principle of Macroporous Resin Purification

The separation of flavonoids using macroporous resins is primarily based on the reversible adsorption and desorption of the target molecules onto the resin's surface. The key factors influencing this process are:

  • Surface Area and Pore Size: Resins with a large surface area and suitable pore diameter provide more sites for adsorption.[7]

  • Polarity: The polarity of the resin should be compatible with the polarity of the target compound to facilitate effective adsorption.[5][6]

  • Molecular Interactions: Adsorption is driven by van der Waals forces and hydrogen bonding between the flavonoid molecules and the resin matrix.[6][7]

By carefully selecting the resin and optimizing the experimental conditions, a high degree of purification can be achieved.

Recommended Macroporous Resins for Flavonoid Purification

Several types of macroporous resins have been successfully employed for the purification of flavonoids. The choice of resin is critical for achieving high adsorption and desorption capacities.[8] A comparative study on the purification of this compound and Vitexin-2''-O-rhamnoside from hawthorn leaves identified HPD-400 resin as having the best adsorption and desorption characteristics among seven tested resins.[9] Other resins commonly used for flavonoid purification include AB-8, XAD7HP, and D101.[4][5][7][10][11]

Table 1: Properties of Macroporous Resins Suitable for Flavonoid Purification

Resin TypePolaritySurface Area (m²/g)Average Pore Diameter (Å)
HPD-400 Weakly Polar450-50085-95
AB-8 Weakly Polar480-520130
XAD7HP Moderately Polar380300-400
D101 Nonpolar500-60090-100

Note: The properties listed above are typical values and may vary slightly between manufacturers.

Experimental Protocols

This section outlines a detailed protocol for the purification of this compound from a crude plant extract using macroporous resin column chromatography.

Resin Pretreatment (Activation)

Before use, the macroporous resin must be pretreated to remove any residual monomers or porogenic agents from the manufacturing process.

Protocol:

  • Soak the dry resin in ethanol (B145695) (95% v/v) for 24 hours.

  • Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.

  • Treat the resin with 5% HCl (w/v) for 4-6 hours.

  • Rinse with deionized water until the effluent is neutral (pH ≈ 7).

  • Treat the resin with 2% NaOH (w/v) for 4-6 hours.

  • Rinse with deionized water until the effluent is neutral.

  • The pretreated resin is now ready for packing into the chromatography column.

G cluster_0 Resin Pretreatment Workflow A Soak in 95% Ethanol (24h) B Wash with Deionized Water A->B C Treat with 5% HCl (4-6h) B->C D Rinse to Neutral pH C->D E Treat with 2% NaOH (4-6h) D->E F Rinse to Neutral pH E->F G Pretreated Resin Ready for Use F->G

Caption: Resin Pretreatment Workflow.

Sample Preparation

The crude extract containing this compound needs to be prepared for loading onto the column.

Protocol:

  • Dissolve the crude plant extract in an appropriate solvent. For flavonoids, a low concentration of ethanol in water is often suitable.

  • Adjust the pH of the sample solution. The optimal pH for flavonoid adsorption is typically in the acidic range (pH 3-4).[6]

  • Filter the sample solution through a 0.45 µm membrane to remove any particulate matter.

Dynamic Adsorption and Desorption

This is the core step of the purification process, performed using a packed column.

Protocol:

  • Column Packing: Pack the pretreated resin into a glass column. The bed volume (BV) is the volume occupied by the packed resin.

  • Equilibration: Equilibrate the column by passing deionized water through it at a specific flow rate (e.g., 2 BV/h) until the effluent is clear and at a stable pH.

  • Sample Loading (Adsorption): Load the prepared sample solution onto the column at an optimized flow rate (e.g., 2-3 BV/h).[6] Collect the effluent and monitor the concentration of this compound. The loading should be stopped when the concentration in the effluent reaches a predetermined breakthrough point.

  • Washing: After sample loading, wash the column with deionized water (e.g., 2-4 BV) to remove unbound impurities.[6]

  • Elution (Desorption): Desorb the adsorbed flavonoids by passing an ethanol-water solution of optimal concentration (e.g., 60-80% ethanol) through the column at a specific flow rate (e.g., 2-3 BV/h).[4][6][7] Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration and purity of this compound.

  • Product Recovery: Combine the fractions containing the purified this compound and concentrate the solution under reduced pressure to remove the ethanol. The resulting aqueous solution can be freeze-dried to obtain the purified powder.

G cluster_1 Purification Workflow A Column Packing and Equilibration B Sample Loading (Adsorption) A->B C Washing with Deionized Water B->C D Elution with Ethanol-Water Solution C->D E Fraction Collection and Analysis D->E F Product Recovery E->F

Caption: Purification Workflow.

Resin Regeneration

After use, the macroporous resin can be regenerated for repeated use, making the process cost-effective.

Protocol:

  • Wash the resin with the same ethanol-water solution used for elution until no more flavonoids are detected in the effluent.

  • Follow the pretreatment steps (acid and base treatment) as described in section 1.

  • Store the regenerated resin in a sealed container.

Optimization of Purification Parameters

To achieve the best purification results, it is essential to optimize several key parameters.

Table 2: Optimized Conditions for this compound Purification using HPD-400 Resin

ParameterOptimal ValueReference
Sample pH 3.0[6]
Adsorption Flow Rate 3 BV/h[6]
Adsorption Volume 2.5 BV[6]
Elution Solvent 60% Ethanol[4]
Elution Flow Rate 3 BV/h[6]
Elution Volume 4 BV[6]

Note: These values are a starting point and may require further optimization depending on the specific crude extract and equipment used.

Expected Results

Following the optimized protocol, a significant increase in the purity of this compound can be expected. In a study on the purification of this compound and Vitexin-2''-O-rhamnoside from hawthorn leaves using HPD-400 resin, the following results were achieved:

Table 3: Purification Efficiency of this compound using HPD-400 Resin

ParameterBefore PurificationAfter PurificationFold IncreaseRecovery Rate
Content of this compound 0.720%6.08%8.4479.1%

Source: Adapted from a study on the separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins.[9]

Troubleshooting

ProblemPossible CauseSolution
Low Adsorption Capacity Inappropriate resin selection.Screen different resins to find one with better affinity for the target compound.
Suboptimal pH of the sample solution.Optimize the pH of the sample solution.
High flow rate during sample loading.Reduce the flow rate to allow sufficient contact time.
Low Desorption Rate Elution solvent is not strong enough.Increase the ethanol concentration in the elution solvent.
Insufficient elution volume.Increase the volume of the elution solvent.
Low Purity of the Final Product Incomplete removal of impurities during washing.Increase the washing volume or use a weak organic solvent for washing.
Co-elution of impurities with the target compound.Optimize the gradient of the elution solvent.

Conclusion

The use of macroporous resins provides a robust and efficient method for the purification of this compound from plant extracts. By carefully selecting the appropriate resin and optimizing the experimental parameters, researchers can achieve high purity and recovery rates, facilitating the advancement of research and development in the pharmaceutical and nutraceutical industries.

References

Unveiling the Bioactivity of Vitexin-4''-O-glucoside: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the cell-based assays for evaluating the activity of Vitexin-4''-O-glucoside (VOG), a promising flavonoid glycoside. This collection of application notes and protocols provides detailed methodologies and quantitative data for assessing the anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties of this natural compound.

This compound, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications.[1] This document outlines key in vitro assays to determine its efficacy and mechanism of action at the cellular level.

Quantitative Data Summary

The following tables summarize the quantitative data from various cell-based assays investigating the activity of this compound and the closely related compound, vitexin (B1683572).

Assay Type Cell Line Compound Metric Value Observations
AntioxidantECV-304This compoundProtective Concentration128 µmol/LProtected against tert-butyl hydroperoxide (TBHP)-induced injury.[2]
AntioxidantECV-304This compoundMDA ProductionSignificantly decreasedMeasured after TBHP-induced injury.[2]
AntioxidantECV-304This compoundSOD ActivitySignificantly increasedMeasured after TBHP-induced injury.[2]
Anti-glycation-This compoundIC5014.5 µMInhibition of Advanced Glycation Endproducts (AGEs).[3]
Anti-inflammatoryRAW 264.7VitexinCytotoxicityIC50 > 200 µg/mLLow cytotoxicity observed.[4]
NeuroprotectiveSH-SY5YVitexinCell ViabilityDose-dependent increaseProtected against MPP+-induced toxicity.

Note: Data for vitexin is included for comparative purposes due to the limited availability of quantitative data specifically for this compound.

Experimental Protocols

Detailed protocols for key cell-based assays are provided below to ensure reproducibility and accuracy in research settings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Apoptosis Detection (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the free 3'-OH ends of fragmented DNA with labeled dUTPs.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.

  • Detection: Visualize the labeled cells using fluorescence microscopy.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Analysis: Quantify the percentage of apoptotic cells.

Antioxidant Activity Assays

Principle: MDA is a marker of lipid peroxidation, and SOD is a key antioxidant enzyme. Their levels indicate the cellular response to oxidative stress.

Protocol:

  • Cell Lysis: After treatment with this compound and an oxidizing agent (e.g., TBHP), lyse the cells.

  • MDA Assay: Use a commercially available kit to measure MDA levels, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • SOD Assay: Use a commercially available kit to measure SOD activity, often based on the inhibition of the reduction of a tetrazolium salt by superoxide (B77818) radicals.

  • Protein Quantification: Normalize MDA and SOD levels to the total protein concentration of the cell lysate.

Principle: This assay measures the ability of a compound to prevent the formation of a fluorescent probe by peroxyl radicals within cells.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Incubate cells with the DCFH-DA probe.

  • Compound Incubation: Treat cells with this compound.

  • Radical Initiation: Add a peroxyl radical initiator (e.g., ABAP).

  • Fluorescence Measurement: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the CAA value relative to a standard antioxidant like quercetin.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Neuroprotection Assay (SH-SY5Y Cell Model)

Principle: This assay evaluates the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Protocol:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound.

  • Neurotoxin Exposure: Expose the cells to a neurotoxin such as MPP+ or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Apoptosis Analysis: Analyze apoptosis using the TUNEL assay or by measuring caspase-3 activity.

Signaling Pathway Visualizations

The biological activities of this compound are mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanisms of action.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MEKK MEKK Receptor->MEKK Raf Raf Receptor->Raf VOG This compound JNK JNK VOG->JNK p38 p38 VOG->p38 ERK1/2 ERK1/2 VOG->ERK1/2 MKK4/7 MKK4/7 MEKK->MKK4/7 MKK3/6 MKK3/6 MEKK->MKK3/6 MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Gene_Expression Gene Expression (Inflammation, Apoptosis, Proliferation) c-Jun->Gene_Expression MKK3/6->p38 ATF2 ATF2 p38->ATF2 ATF2->Gene_Expression MEK1/2 MEK1/2 Raf->MEK1/2 MEK1/2->ERK1/2 Elk-1 Elk-1 ERK1/2->Elk-1 Elk-1->Gene_Expression

Caption: VOG modulates the MAPK signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 VOG This compound VOG->JAK2 Inhibits phosphorylation STAT3 STAT3 JAK2->STAT3 p STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Gene_Expression Gene Expression (Inflammation, Cell Survival) STAT3_dimer_nuc->Gene_Expression

Caption: VOG inhibits the JAK/STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, SH-SY5Y) Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Compound_Prep This compound Stock Solution Treatment Treat with VOG (Dose-Response) Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for Specific Duration Treatment->Incubation Assay_Selection Select Assay (MTT, TUNEL, etc.) Incubation->Assay_Selection Assay_Execution Perform Assay Protocol Assay_Selection->Assay_Execution Data_Acquisition Measure Signal (Absorbance, Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis Calculate Results (IC50, % Inhibition) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for VOG cell-based assays.

These detailed protocols and visualizations provide a solid foundation for researchers to explore the therapeutic potential of this compound in a controlled and reproducible manner.

###

References

Application Notes: In Vivo Applications of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Vitexin-4''-O-glucoside (VOG) is a flavonoid glycoside naturally found in various plants, including the leaves of Crataegus pinnatifida (hawthorn).[1][2] In vivo studies in animal models have primarily focused on characterizing its pharmacokinetic profile and exploring its potential therapeutic effects, particularly in the realm of neurology. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of VOG, as well as for validating its bioactivity in a living system. The primary applications demonstrated in animal models include pharmacokinetic analysis and assessment of antiseizure properties.

Pharmacokinetic Studies: Pharmacokinetic studies are fundamental to drug development, and VOG has been investigated in rodent models to determine its behavior in the body. Following intravenous administration in rats, VOG was found to fit a two-compartment open model.[1] Research has shown that its pharmacokinetics may be dose-dependent, with non-linear kinetics observed at lower doses.[1] Such studies are essential for determining appropriate dosing regimens for future efficacy trials. The development of sensitive analytical methods, such as UPLC-ESI-MS/MS, has been critical for accurately quantifying VOG and its related compounds in plasma samples.[3]

Neuroprotective and Antiseizure Research: Building on the known neuroprotective properties of the related compound vitexin (B1683572), VOG has been evaluated for its potential in neurological disorders.[4][5] One study utilized a zebrafish larvae model, a common tool for preclinical screening of antiseizure compounds, to assess the efficacy of VOG against chemically-induced seizures.[6] While vitexin and isovitexin (B1672635) showed efficacy in reducing seizure activity, VOG did not demonstrate a significant effect in the pentylenetetrazole (PTZ)-induced seizure model.[6] This highlights the importance of specific molecular structures for biological activity and underscores the necessity of in vivo screening to validate in vitro findings.

Antioxidant Activity: The antioxidant properties of flavonoids are well-documented. In vivo research suggests that pretreatment with this compound can significantly promote the activity of key antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD).[7] This mechanism is crucial for protecting cells from damage induced by oxidative stress and is a potential pathway through which VOG may exert therapeutic effects.[7][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats after Intravenous Administration

Dose (mg/kg)Modelα Half-life (t1/2α) (min)β Half-life (t1/2β) (min)AUC(0→t) (μg/mL*min)Clearance (CL) (L/h/kg)Reference
20Two-Compartment4.83 ± 1.5443.10 ± 6.271007.82 ± 138.510.34 ± 0.05[1]
40Two-Compartment11.23 ± 2.0175.14 ± 11.252154.63 ± 201.320.31 ± 0.03[1]
60Two-Compartment10.89 ± 1.8778.29 ± 13.483210.47 ± 354.890.32 ± 0.04[1]

Data presented as mean ± standard deviation. AUC: Area Under the Curve.

Table 2: Antiseizure Activity of this compound in Zebrafish Larvae Model

CompoundConcentration (µM)Seizure ModelOutcomeReference
This compoundNot specifiedPTZ-induced behavioral seizuresDid not affect seizure activity[6]

PTZ: Pentylenetetrazole

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Rats

This protocol details the methodology for assessing the pharmacokinetic profile of this compound following intravenous administration in a rat model, based on published studies.[1][3]

1. Objective: To determine the key pharmacokinetic parameters (half-life, AUC, clearance) of this compound in rats.

2. Materials:

  • This compound (VOG), purity >98%

  • Male Wistar rats (200-250 g)

  • Vehicle (e.g., physiological saline)

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Heparinized microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system or UPLC-MS/MS system[1][3]

  • Internal Standard (e.g., hesperidin)[1]

  • Acetonitrile (B52724), methanol (B129727), formic acid (HPLC grade)

3. Animal Handling and Dosing:

  • Acclimatize rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.[9]

  • Fast animals overnight before the experiment but allow free access to water.

  • Divide rats into groups for different dose levels (e.g., 20, 40, and 60 mg/kg).[1]

  • Anesthetize the rats.

  • Prepare dosing solutions of VOG in the vehicle.

  • Administer the VOG solution intravenously (i.v.) via the tail vein.

4. Blood Sampling:

  • Collect blood samples (approx. 0.3 mL) from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 2, 5, 10, 20, 30, 45, 60, 90, 120, 240, and 360 minutes post-dose).

  • Place blood samples into heparinized microcentrifuge tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[3]

5. Sample Analysis (HPLC Method):

  • Prepare plasma samples for analysis by protein precipitation. Add a volume of acetonitrile or methanol (often containing the internal standard) to the plasma sample, vortex, and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant for analysis.

  • Develop and validate an HPLC or UPLC-MS/MS method for the quantification of VOG.[1][3]

  • Inject the prepared samples into the chromatography system.

6. Data Analysis:

  • Construct a calibration curve using standard solutions of VOG to determine the concentration in the plasma samples.

  • Calculate pharmacokinetic parameters using a non-compartmental or compartmental analysis with appropriate software (e.g., DAS, WinNonlin). The data for VOG has been shown to fit a two-compartment open model.[1]

  • Key parameters to calculate include the area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

Protocol 2: Assessment of Antiseizure Activity in a PTZ-Induced Zebrafish Larval Model

This protocol is adapted from studies evaluating the antiseizure properties of flavonoids in zebrafish larvae.[6]

1. Objective: To evaluate the potential of this compound to reduce seizure-like behavior induced by pentylenetetrazole (PTZ) in a high-throughput larval model.

2. Materials:

  • This compound (VOG)

  • Wild-type zebrafish larvae (5 days post-fertilization, dpf)

  • Pentylenetetrazole (PTZ)

  • Egg water (0.03% Instant Ocean)[6]

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution preparation)[6]

  • 96-well plates

  • Automated behavioral tracking system (e.g., DanioVision) and analysis software (e.g., EthoVision XT)[4]

3. Procedure:

  • Prepare a stock solution of VOG in DMSO. Prepare working solutions by diluting the stock in egg water to the desired final concentrations (ensure the final DMSO concentration is <0.5%).[6]

  • Place individual 5-dpf zebrafish larvae into the wells of a 96-well plate containing egg water.

  • Acclimatize the larvae in the behavioral tracking system for a defined period (e.g., 30 minutes).

  • Replace the egg water with either the VOG working solution (treatment group) or a vehicle control solution (containing the same final concentration of DMSO).

  • Pre-treat the larvae for 1 hour.[6]

  • Following pre-treatment, induce seizures by adding PTZ solution directly to the wells to a final concentration known to induce robust seizure-like behavior (e.g., 10 mM).[6]

  • Immediately begin recording the locomotor activity of the larvae for a specified duration (e.g., 20-30 minutes). Seizure-like activity is characterized by high-velocity movements and convulsions.[4]

4. Data Analysis:

  • Use the analysis software to quantify the total distance moved and average velocity for each larva.

  • Compare the locomotor activity of the VOG-treated group to the PTZ-only control group.

  • A significant reduction in total distance moved in the VOG-treated group compared to the control group would indicate potential antiseizure activity.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed effects.

Visualizations

Pharmacokinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (Wistar Rats) B VOG Dose Preparation (20, 40, 60 mg/kg) A->B C Intravenous (IV) Administration B->C D Serial Blood Sampling (0-360 min) C->D E Plasma Separation (Centrifugation) D->E F Sample Prep & HPLC Analysis E->F G Pharmacokinetic Modeling (Two-Compartment Model) F->G H Data Output (AUC, t1/2, Clearance) G->H

Caption: Workflow for a pharmacokinetic study of this compound in a rat model.

Zebrafish_Assay_Workflow cluster_setup Setup cluster_test Testing cluster_result Results Z1 Zebrafish Larvae (5 dpf) Placed in 96-well plate Z2 Pre-treatment (1 hr) (VOG or Vehicle Control) Z1->Z2 Z3 Seizure Induction (Add PTZ) Z2->Z3 Z4 Behavioral Monitoring (Locomotion Tracking) Z3->Z4 Z5 Data Quantification (Total Distance Moved) Z4->Z5 Z6 Statistical Analysis (Comparison to Control) Z5->Z6 Z7 Efficacy Assessment Z6->Z7

Caption: Experimental workflow for the zebrafish antiseizure assay.

Antioxidant_Pathway cluster_cellular_response Cellular Response OS Oxidative Stress (e.g., increased ROS) Nrf2 Nrf2 Pathway Activation OS->Nrf2 induces VOG This compound VOG->Nrf2 promotes AOE Increased Expression of Antioxidant Enzymes (SOD, CAT) Nrf2->AOE AOE->OS neutralizes CP Cellular Protection & Reduced Damage AOE->CP

Caption: Potential antioxidant signaling pathway for this compound.

References

Application Notes and Protocols for Vitexin-4''-O-glucoside in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Vitexin-4''-O-glucoside in various in vitro experimental settings. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Introduction

This compound is a flavonoid glycoside with demonstrated antioxidant and other biological activities.[1] Proper dissolution and handling are critical for its effective use in in vitro studies. This document outlines the recommended procedures for preparing solutions of this compound and provides an example of a relevant signaling pathway for study.

Solubility and Stock Solution Preparation

This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous solutions. For most in vitro applications, a concentrated stock solution is prepared in an organic solvent, which is then further diluted in an aqueous medium to the final working concentration.

Recommended Solvents

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[2][3] Other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used.[1][4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentrationRemarks
DMSO 100 mg/mL (168.20 mM)Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended for best results.[3]
25 or 50 mMCommonly used for preparing stock solutions for in vitro assays.[2]
~1 mg/mL
Dimethylformamide (DMF) ~1 mg/mL
1:1 DMSO:PBS (pH 7.2) ~0.50 mg/mLFor applications requiring a lower concentration of organic solvent, the compound can be first dissolved in DMSO and then diluted with PBS.[1]
Aqueous Buffers Sparingly solubleDirect dissolution in aqueous buffers is not recommended due to low solubility.[1]
Protocol for Preparing a 50 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 594.52 g/mol . To prepare 1 mL of a 50 mM stock solution, you will need:

    • Mass (g) = 50 mmol/L * 1 L/1000 mL * 594.52 g/mol * 1 mL = 0.0297 g or 29.7 mg.

  • Weigh the compound: Carefully weigh 29.7 mg of this compound and place it into a sterile vial.

  • Add DMSO: Add 1 mL of sterile DMSO to the vial.

  • Dissolve the compound: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one to three months or at -80°C for up to six months.[2][3] Protect from light.[3]

Preparation of Working Solutions

For in vitro experiments, the concentrated stock solution must be diluted to the final desired concentration in the appropriate cell culture medium or aqueous buffer.

Protocol for Preparing a 100 µM Working Solution

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Allow the 50 mM stock solution aliquot to thaw at room temperature.

  • Perform serial dilutions (if necessary): For high final concentrations, a direct dilution may be possible. For lower concentrations, it is best to perform an intermediate dilution first. For a 100 µM working solution, you can perform a 1:500 dilution.

  • Final Dilution: Add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed cell culture medium or buffer to achieve a final concentration of 100 µM.

  • Mix thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples (in this case, 0.2%). The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[2]

  • Use immediately: It is recommended to prepare working solutions fresh for each experiment.[2]

Experimental Workflow and Signaling Pathway

Vitexin (B1683572), a related flavonoid, has been shown to modulate several signaling pathways, including the JAK/STAT pathway, which is involved in inflammation, immunity, and cell proliferation.[5] The following diagrams illustrate a general experimental workflow for studying the effects of this compound and a simplified representation of the JAK/STAT signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 50 mM Stock Solution in DMSO working Prepare Working Solutions (e.g., 1-100 µM) stock->working cell_culture Seed and Culture Cells treatment Treat Cells with this compound and Vehicle Control cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cellular Assays (e.g., Viability, Apoptosis, Gene Expression) incubation->assay data Data Collection and Analysis assay->data

Caption: A general workflow for in vitro experiments using this compound.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization gene_expression Target Gene Expression p_stat->gene_expression Translocation & Transcription vitexin This compound vitexin->jak Inhibition vitexin->stat Inhibition of Phosphorylation

Caption: A simplified diagram of the JAK/STAT signaling pathway and potential inhibition by this compound.

Stability and Storage

  • Stock Solutions: Store stock solutions in DMSO at -20°C for short-term storage (up to 1-3 months) or -80°C for long-term storage (up to 6 months).[2][3] It is recommended to protect the solutions from light.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]

  • Aqueous Solutions: Aqueous working solutions are less stable and should be prepared fresh on the day of use.[4] It is not recommended to store aqueous solutions for more than one day.[1]

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Vitexin-4''-O-glucoside: A Reference Standard for Phytochemical and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside, a C-glycosyl flavonoid, is a significant natural compound found in various medicinal plants, including hawthorn (Crataegus species) and passionflower (Passiflora species).[1][2] As a derivative of vitexin (B1683572), it exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4][5] Its distinct chemical structure and biological activity make it a crucial analyte in phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the use of this compound as a reference standard in various analytical methodologies.

Physicochemical Properties

PropertyValueReference
Chemical Name 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[6][7]
CAS Number 178468-00-3[3][7]
Molecular Formula C₂₇H₃₀O₁₅[3]
Molecular Weight 594.52 g/mol [3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[8] Aqueous solubility is pH-dependent and increases with pH.[9][8][9]
Storage Store at -20°C for short-term and -80°C for long-term storage, protected from light.[10][10]

Applications in Phytochemical Analysis

This compound serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and finished products. Its applications span various chromatographic techniques, ensuring the identity, purity, and potency of phytochemical preparations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound. The following table summarizes typical HPLC parameters from various studies.

ParameterMethod 1Method 2Method 3
Column Diamonsil C18 (150 x 4.6 mm, 5 µm)[11]Diamonsil C18[12]Phenomsil C18[13]
Mobile Phase (A) Acetonitrile-tetrahydrofuran (95:5, v/v) and (B) 1% aqueous phosphoric acid[11]Methanol-0.5% aqueous phosphoric acid (45:55, v/v)[12]Methanol–acetonitrile (B52724)–tetrahydrofuran–0.5% acetic acid (1:1:19.4:78.6, v/v/v/v)[14]
Detection (UV) 270 nm[11]330 nm[12]Not Specified
Linear Range 1.2–120.0 µg/mL[11]5–450 µg/mL[12]0.23–138.42 µg/mL[14]
Recovery 95.4% to 98.1%[11]98.74% ± 0.44%[12]92.68% to 95.74%[14]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like plasma, UPLC-MS/MS is the method of choice.

ParameterMethod 1Method 2
Column ACQUITY UPLC BEH C18 (1.7 µm)[8][15]CORTECS UPLC C18 (100 x 3.0 mm, 1.6 µm)[16]
Mobile Phase Acetonitrile and water (containing 0.1% formic acid) with gradient elution[8][15]Acetonitrile-water containing 0.02% formic acid and 2 mmol/L ammonium (B1175870) formate (B1220265) with gradient elution[16]
Ionization Mode Electrospray Ionization (ESI)[8][15]Electrospray Ionization (ESI)[16]
Detection Mode Multiple Reaction Monitoring (MRM)[8][15]Multiple Reaction Monitoring (MRM)[16]
MRM Transition m/z 593.1 -> 413.2[16]m/z 593.2 -> 413.2[16]
Linear Range 10–40,000 ng/mL[8][15]Not Specified
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster method for the quantification of this compound in plant extracts.

ParameterMethod 1
Stationary Phase Silica gel 60 F254 HPTLC plates[17]
Mobile Phase Ethyl acetate: methanol: distilled water: formic acid (50:2:3:6, v/v)[17]
Detection Densitometric scanning at 340 nm[17]
Linear Range 2.5–17.5 µg/mL[17]
Correlation Coefficient 0.996[17]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC

This protocol provides a general procedure for the quantification of this compound in dried plant material.

1. Preparation of Standard Solutions:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions with methanol to obtain working standard solutions with concentrations ranging from 1 to 150 µg/mL.

2. Sample Preparation:

  • Mill the dried plant material to a fine powder.

  • Accurately weigh 1 g of the powdered sample into a flask.

  • Add 50 mL of 70% ethanol and perform ultrasonication for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis:

  • Utilize an HPLC system equipped with a C18 column and a UV detector.

  • Set the column temperature to 30°C.

  • Use a mobile phase of methanol and 0.5% aqueous phosphoric acid (45:55, v/v) at a flow rate of 1.0 mL/min.[12]

  • Set the detection wavelength to 330 nm.[12]

  • Inject 10 µL of the standard and sample solutions.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Filter_Std Serial Dilution Standard->Filter_Std Stock Sol. Sample Weigh & Extract Plant Material Filter_Sample Filter Extract Sample->Filter_Sample Crude Ext. HPLC HPLC Injection Filter_Std->HPLC Standards Filter_Sample->HPLC Sample Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Peak Areas Quantify Quantify Sample Concentration HPLC->Quantify Sample Peak Area Cal_Curve->Quantify Regression Eq.

Caption: HPLC quantification workflow for this compound.

Protocol 2: Pharmacokinetic Analysis in Rat Plasma by UPLC-MS/MS

This protocol outlines a method for determining the concentration of this compound in rat plasma.

1. Preparation of Standard and QC Samples:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Spike blank rat plasma with appropriate volumes of the stock solution to prepare calibration standards (e.g., 10-40,000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[8][15]

2. Sample Pre-treatment (Protein Precipitation):

  • To 100 µL of plasma sample (or standard/QC), add 300 µL of methanol containing an internal standard (e.g., hesperidin (B1673128) or diphenhydramine).[8][12][15]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. UPLC-MS/MS Analysis:

  • Use a UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Employ a C18 UPLC column (e.g., ACQUITY BEH C18, 1.7 µm).[8][15]

  • Use a gradient elution with acetonitrile and water (containing 0.1% formic acid).[8][15]

  • Set the mass spectrometer to operate in negative ESI mode and monitor the MRM transition for this compound (e.g., m/z 593.1 → 413.2) and the internal standard.[16]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (or Standard/QC) Precipitate Protein Precipitation (Methanol + IS) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute UPLC_MS UPLC-MS/MS (MRM Mode) Reconstitute->UPLC_MS Peak_Ratio Calculate Peak Area Ratios UPLC_MS->Peak_Ratio Cal_Curve Construct Calibration Curve Peak_Ratio->Cal_Curve Quantify Determine Plasma Concentration Peak_Ratio->Quantify Cal_Curve->Quantify

Caption: UPLC-MS/MS workflow for pharmacokinetic analysis.

Biological Activity and Signaling Pathways

While research on this compound is ongoing, studies on its aglycone, vitexin, provide insights into potential mechanisms of action. Vitexin is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.[1][18] The antioxidant properties of vitexin are attributed to its ability to scavenge free radicals and activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant genes.[4] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway, reducing the production of pro-inflammatory cytokines.[18] Furthermore, vitexin has been shown to influence the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[1][19]

Vitexin_Signaling cluster_stimuli Cellular Stress cluster_pathways Signaling Pathways cluster_effects Cellular Response ROS Oxidative Stress (ROS) Nrf2 Nrf2/ARE ROS->Nrf2 MAPK MAPK ROS->MAPK Inflammation Inflammatory Stimuli NFkB NF-κB Inflammation->NFkB Inflammation->MAPK Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Anti_Inflammatory Reduced Pro-inflammatory Cytokines NFkB->Anti_Inflammatory Cell_Survival Regulation of Apoptosis/Survival MAPK->Cell_Survival Vitexin Vitexin Vitexin->Nrf2 Activates Vitexin->NFkB Inhibits Vitexin->MAPK Modulates

Caption: Putative signaling pathways modulated by vitexin.

Conclusion

This compound is an indispensable reference standard for the accurate analysis of phytochemicals in various matrices. The protocols and data presented herein provide a comprehensive guide for researchers in natural product chemistry, quality control, and drug development to ensure reliable and reproducible results. Further investigation into the specific biological activities and signaling pathways modulated by this compound will continue to enhance its importance in pharmaceutical research.

References

Unveiling the Metabolomic Footprint of Vitexin-4''-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of Vitexin-4''-O-glucoside in metabolomics research. This compound, a flavonoid glycoside found in various plants, is of growing interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Metabolomics serves as a powerful tool to elucidate its mechanisms of action and identify novel biomarkers.

Application Notes

This compound is amenable to analysis by mass spectrometry-based metabolomics platforms, particularly Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). This technique allows for the sensitive and selective detection and quantification of this compound in complex biological matrices such as plasma, tissue homogenates, and plant extracts.

In metabolomics studies, this compound can be utilized in several ways:

  • As a therapeutic agent: Investigating the metabolic perturbations in biological systems (e.g., cell cultures, animal models) following treatment with this compound to understand its pharmacological effects.

  • As a biomarker: Identifying and quantifying this compound in plant extracts or traditional medicines to standardize dosages and ensure quality control.

  • As a chemical standard: For the identification and quantification of related flavonoid compounds in metabolomic datasets.

A key area of investigation is its influence on cellular signaling pathways. Research has shown that the related compound, vitexin, can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is centrally involved in cellular responses to external stimuli and plays a significant role in inflammation and oxidative stress.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and related compounds from various studies. This information is crucial for comparative analysis and for establishing expected concentration ranges in different samples.

CompoundMatrixConcentrationAnalytical MethodReference
This compoundRat PlasmaVaries (pharmacokinetic study)HPLC[2]
This compoundHawthorn LeavesNot specifiedLC-MS/MS[1]
VitexinPassiflora mixta aqueous extract4.58 ± 1.23 mg/g dry extractUHPLC-DAD[3]
VitexinPassiflora tripartita var. mollissima aqueous extract2.49 ± 0.2 mg/g dry extractUHPLC-DAD[3]
VitexinPassiflora edulis var. edulis aqueous extract0.3 ± 0.0 mg/g dry extractUHPLC-DAD[3]

Experimental Protocols

Protocol 1: UHPLC-QTOF-MS for Metabolomic Analysis of this compound in Biological Samples

This protocol outlines the general steps for the extraction and analysis of this compound from biological samples.

1. Sample Preparation (General Protocol)

  • Plasma/Serum:

    • Thaw frozen plasma or serum samples on ice.

    • To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C and transfer the supernatant to an autosampler vial.

  • Tissue Homogenates:

    • Weigh 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold 80% methanol.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described for plasma/serum.

  • Plant Extracts:

    • Grind the dried plant material into a fine powder.

    • To 1 g of powder, add 10 mL of 70% methanol.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. UHPLC-QTOF-MS Analysis

  • Instrumentation: An Agilent 1290 Infinity LC system coupled to a Triple TOF 5600 system (AB SCIEX) or similar.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Range: m/z 100-1000

    • Precursor Ion (for targeted analysis): m/z 595.16

    • Product Ions (for targeted analysis): m/z 433.11, 413.10, 293.05

    • Collision Energy: 20-40 eV (optimization required)

    • Fragmentor Voltage: 150 V[1]

    • Capillary Voltage: 3500 V

    • Gas Temperature: 320°C

    • Gas Flow: 10 L/min

Protocol 2: Western Blot Analysis for MAPK Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on key proteins in the MAPK signaling pathway.

1. Cell Culture and Treatment:

  • Culture cells (e.g., hepatocytes, macrophages) in appropriate media.

  • Treat cells with this compound at desired concentrations and time points.

  • Include a vehicle control and a positive control (e.g., a known activator of the MAPK pathway).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38, as well as Nrf2 and HO-1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_processing Data Processing & Analysis Biological_Sample Biological Sample (Plasma, Tissue, Plant Extract) Extraction Extraction with Organic Solvent (e.g., Methanol) Biological_Sample->Extraction Protein_Precipitation Protein Precipitation & Centrifugation Extraction->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution in Mobile Phase Protein_Precipitation->Evaporation_Reconstitution UHPLC_Separation UHPLC Separation (C18 Column) Evaporation_Reconstitution->UHPLC_Separation QTOF_MS_Detection QTOF-MS Detection (ESI Positive Mode) UHPLC_Separation->QTOF_MS_Detection Data_Acquisition Data Acquisition (m/z 100-1000) QTOF_MS_Detection->Data_Acquisition Peak_Picking_Alignment Peak Picking & Alignment Data_Acquisition->Peak_Picking_Alignment Compound_Identification Compound Identification (vs. This compound Standard) Peak_Picking_Alignment->Compound_Identification Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Compound_Identification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: Workflow for metabolomic analysis of this compound.

mapk_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Cascade cluster_nrf2 Nrf2 Pathway Stimulus Oxidative Stress / Inflammatory Signals MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK Keap1_Nrf2 Keap1-Nrf2 Complex MAPK->Keap1_Nrf2 Phosphorylation (inhibition of Keap1) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release & Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Vitexin This compound Vitexin->MAPK Inhibition Vitexin->Keap1_Nrf2 Activation

Caption: Proposed mechanism of this compound on the MAPK/Nrf2 signaling pathway.

References

Application Notes and Protocols for Vitexin-4''-O-glucoside in Compound Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants.[1][2] As a derivative of vitexin (B1683572), it belongs to a class of compounds known for their broad range of biological activities, making it a compound of significant interest for inclusion in compound screening libraries. These libraries are essential tools in drug discovery, enabling the high-throughput screening of diverse chemical entities to identify potential therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in screening campaigns targeting antioxidant, anti-inflammatory, and neuroprotective activities.

This compound and its parent compound, vitexin, have demonstrated antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense mechanisms.[2] Their anti-inflammatory effects are attributed to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. Furthermore, emerging evidence suggests neuroprotective potential through the inhibition of glutamate-induced excitotoxicity. These multifaceted activities make this compound a valuable candidate for screening against a variety of disease models.

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds to facilitate its evaluation for specific screening assays.

Table 1: Enzyme Inhibition and Glycation End Product Inhibition Data for this compound

AssayTargetIC50 Value (µM)Source
α-Glucosidase Inhibitionα-Glucosidase65.3[3]
Advanced Glycation End products (AGE) InhibitionAGE Formation14.5[3]

Table 2: Antioxidant Activity of an Extract Containing this compound

AssaySource ExtractIC50 Value (mg/mL)Source
DPPH Radical ScavengingCrataegus pinnatifida leaves0.69[4]
Reducing PowerCrataegus pinnatifida leaves0.24[4]

Note: The data in Table 2 is for a plant extract containing this compound among other compounds, and not for the purified compound itself.

Table 3: Cholinesterase Inhibitory Activity of Vitexin

AssayTargetIC50 Value (µM)Source
Acetylcholinesterase (AChE) InhibitionAChE15.21 ± 0.41
Butyrylcholinesterase (BChE) InhibitionBChE19.75 ± 0.16

Note: The data in Table 3 is for the related compound Vitexin. This information may be useful for comparative purposes in neuroprotection-focused screens.

Signaling Pathways and Mechanisms of Action

This compound is known to exert its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for designing targeted screening assays and interpreting results.

Anti-inflammatory Signaling

Vitexin and its derivatives have been shown to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα->IκBα Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibition Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

NF-κB Signaling Pathway Inhibition

This compound can also modulate the MAPK pathway, which is involved in inflammation and other cellular processes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK->MAPKK (MKK3/6) MAPK (p38, JNK) MAPK (p38, JNK) MAPKK (MKK3/6)->MAPK (p38, JNK) Transcription Factors (AP-1, etc.) Transcription Factors (AP-1, etc.) MAPK (p38, JNK)->Transcription Factors (AP-1, etc.) This compound This compound This compound->MAPK (p38, JNK) Modulation of Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (AP-1, etc.)->Inflammatory Gene Expression

MAPK Signaling Pathway Modulation
Antioxidant Signaling

The antioxidant effects of vitexin are mediated, in part, through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 Inhibition ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Nrf2-Mediated Antioxidant Response

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish a non-toxic concentration range for further cell-based assays.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 (if applicable) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., ECV-304 endothelial cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value if applicable.

Apoptosis Detection (TUNEL Assay)

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, induced by a test compound.

TUNEL_Workflow Start Start Cell_Culture Culture and treat cells with This compound Start->Cell_Culture Fixation Fix cells with 4% paraformaldehyde Cell_Culture->Fixation Permeabilization Permeabilize cells with 0.1% Triton X-100 Fixation->Permeabilization TUNEL_Reaction Incubate with TUNEL reaction mixture (TdT enzyme and labeled nucleotides) Permeabilization->TUNEL_Reaction Staining Counterstain nuclei (e.g., with DAPI) TUNEL_Reaction->Staining Imaging Visualize and quantify apoptotic cells using fluorescence microscopy Staining->Imaging End End Imaging->End

TUNEL Assay Experimental Workflow

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • Commercially available TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and reaction buffer)

  • DAPI or another nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with the desired concentration of this compound for the appropriate duration. Include positive (e.g., DNase I treated) and negative controls.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Rinse the cells with PBS.

  • Incubate the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

  • Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Rinse the cells with PBS.

  • Counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash the cells with PBS and mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green/red fluorescence (depending on the label used) in the nucleus, while all nuclei will be stained blue by DAPI.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Conclusion

This compound is a promising natural product for inclusion in compound screening libraries due to its diverse biological activities. The provided application notes, quantitative data, and detailed experimental protocols offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery efforts. The elucidation of its mechanisms of action involving key signaling pathways such as NF-κB, MAPK, and Nrf2 provides a solid foundation for the development of targeted screening strategies. Further investigation is warranted to fully characterize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the aqueous solubility of Vitexin-4''-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is generally low. While it is a glycoside, which typically improves water solubility compared to the aglycone, strong intermolecular forces in the crystalline structure can limit its dissolution in water.[1][2] It is slightly soluble in PBS (pH 7.2).[3]

Q2: My this compound is not dissolving well in aqueous buffers, even with sonication. What could be the issue?

A2: Several factors could be contributing to this issue:

  • pH of the buffer: The solubility of flavonoids like vitexin (B1683572) and its glucosides is pH-dependent, with higher solubility generally observed in alkaline solutions.[1][4]

  • Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of organic molecules.

  • Purity of the compound: Impurities can affect solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

A3: Common and effective techniques include:

  • pH adjustment: Increasing the pH of the aqueous solution can significantly improve solubility.[1][4]

  • Use of co-solvents: Organic solvents miscible with water, such as DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs), can be used to increase solubility.[3][5][6]

  • Complexation with cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) cavities can enhance its apparent solubility.

  • Formation of solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.

  • Nanoparticle engineering: Reducing the particle size to the nanoscale can increase the surface area and improve the dissolution rate.[7]

  • Enzymatic glycosylation: Further glycosylation of vitexin has been shown to dramatically increase aqueous solubility.[8][9]

Q4: Can I use DMSO to dissolve this compound for my experiments?

A4: Yes, this compound is soluble in DMSO.[3][5][6][10] For aqueous solutions, a common practice is to first dissolve the compound in a small amount of DMSO to create a stock solution and then dilute it with the aqueous buffer of choice.[11] However, be mindful that DMSO can have its own biological effects, so it is crucial to include appropriate vehicle controls in your experiments. The final concentration of DMSO should be kept as low as possible.

Troubleshooting Guides

Issue: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step
Exceeded Solubility Limit The final concentration in the aqueous buffer may be above the solubility limit of this compound.
Solution: Decrease the final concentration of the compound.
Rapid pH Change The addition of the DMSO stock may be altering the local pH, causing precipitation.
Solution: Add the DMSO stock solution dropwise while vigorously stirring the aqueous buffer.
Insufficient Mixing The compound may not be adequately dispersed in the aqueous phase.
Solution: Use vortexing or sonication after dilution to aid dissolution.
Temperature Effects Solubility can be temperature-dependent.
Solution: Gently warm the aqueous buffer before and during the addition of the DMSO stock. However, be cautious of potential degradation at elevated temperatures.
Issue: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Incomplete Dissolution Undissolved particles can lead to variability in the effective concentration.
Solution: Visually inspect the solution for any particulate matter. If present, consider filtration through a compatible filter (e.g., 0.22 µm) if it does not remove the dissolved compound.
Compound Degradation This compound may be unstable under certain experimental conditions (e.g., high pH, prolonged exposure to light).
Solution: Prepare fresh solutions for each experiment. Protect solutions from light and store them appropriately, for instance, at -20°C or -80°C for short-term storage.[5]
Interaction with Media Components Components of the cell culture media or assay buffer may interact with the compound, affecting its solubility or activity.
Solution: Evaluate the solubility of this compound directly in the final assay media.

Quantitative Data on Solubility

Compound Solvent/Medium Solubility Fold Increase vs. Vitexin in Water
VitexinDeionized H₂O (pH 7.0)37.2 mg/L1
VitexinPhosphate Buffer (pH 6.0)7.1 mg/L-
VitexinPhosphate Buffer (pH 8.0)157.3 mg/L-
Vitexin-4′-O-β-glucosideDeionized H₂O (pH 7.0)134.5 mg/L3.6
Vitexin-4′-O-β-glucosidePhosphate Buffer (pH 6.0)129.6 mg/L-
Vitexin-4′-O-β-glucosidePhosphate Buffer (pH 8.0)267.8 mg/L-
β-D-fructofuranosyl-(2→6)-vitexinDeionized H₂O (pH 7.0)> 100 times that of vitexin>100
β-D-difructofuranosyl-(2→6)-vitexinDeionized H₂O (pH 7.0)> 300 times that of vitexin>300
This compoundDMSO1 mg/ml-
This compoundDMSO:PBS (pH 7.2) (1:1)0.50 mg/ml-
This compound10% DMSO in Corn Oil≥ 2.5 mg/mL-

Data synthesized from multiple sources.[1][3][4][5][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[5]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Protect from light.

Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the undissolved solid.[9][12]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol (B129727) or mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Excess V4G in Buffer shake Shake to Equilibrate (24-48h) start->shake centrifuge Centrifuge shake->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC Quantification filter->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining aqueous solubility.

troubleshooting_logic cluster_yes Troubleshooting Path start Precipitation upon dilution of DMSO stock? check_conc Is final concentration > known solubility? start->check_conc Yes end_no No precipitation observed. Proceed with experiment. start->end_no No reduce_conc Reduce final concentration. check_conc->reduce_conc Yes mixing_method How was it diluted? check_conc->mixing_method No slow_stir Add dropwise with vigorous stirring. mixing_method->slow_stir Rapidly sonicate Sonicate after dilution. mixing_method->sonicate Slowly, but still precipitates

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Enzymatic Glycosylation of Vitexin-4''-O-glucoside for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing enzymatic glycosylation to improve the aqueous solubility of Vitexin-4''-O-glucoside.

Troubleshooting Guides

Encountering issues during your experiments is a common part of the scientific process. This guide addresses frequent problems associated with the enzymatic glycosylation of vitexin (B1683572) derivatives.

Problem Potential Cause Recommended Solution
Low Product Yield Poor substrate solubility: Vitexin and its glucosides have limited solubility in aqueous buffers, which can limit enzyme activity.[1] Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme efficiency.[2] Enzyme inhibition: High concentrations of substrate or product can inhibit the enzyme. Low enzyme activity: The enzyme preparation may have low specific activity.Add co-solvents: Incorporating organic solvents like ethyl acetate (B1210297) (up to 50% v/v) can significantly improve substrate solubility and reaction yield.[1][3] Optimize reaction conditions: Systematically vary pH, temperature, and buffer components to find the optimal conditions for your specific enzyme.[2] Fed-batch substrate addition: Introduce the substrate gradually to maintain a low, non-inhibitory concentration. Verify enzyme activity: Test the enzyme with a known standard substrate to confirm its activity.
No Product Formation Incorrect enzyme selection: The chosen enzyme may not be active on this compound. Not all glycoside hydrolases or glycosyltransferases are effective.[2][4] Missing cofactors: Some glycosyltransferases require cofactors like MgCl2 and a sugar donor like UDP-glucose.[2] Enzyme denaturation: Improper storage or handling may have inactivated the enzyme.Select a suitable enzyme: Glycosyltransferases, such as BtGT_16345 from Bacillus thuringiensis, have shown success in glycosylating vitexin.[4][5][6] Ensure all components are present: Verify the presence and correct concentration of all necessary reactants, including the sugar donor and any required metal ions.[2] Use fresh enzyme: Thaw enzyme preparations on ice and avoid repeated freeze-thaw cycles.
Multiple Products Formed (Low Regioselectivity) Enzyme characteristics: Some enzymes can add glucose moieties at different positions on the flavonoid backbone.[4]Use a highly regioselective enzyme: Screen different enzymes to find one with higher specificity for the desired position. Purify the desired product: Employ chromatographic techniques like preparative HPLC to isolate the target isomer.[2]
Difficulty in Product Purification Similar properties of product and substrate: The glycosylated product may have similar chromatographic behavior to the starting material.Optimize chromatographic conditions: Adjust the mobile phase composition, gradient, and column chemistry to improve separation. Use alternative purification methods: Consider techniques like crystallization or solid-phase extraction.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic glycosylation preferred over chemical methods for modifying this compound?

A1: Enzymatic glycosylation offers several advantages over chemical synthesis, including high regioselectivity and stereoselectivity, which means the sugar molecule is added to a specific hydroxyl group in the correct orientation.[7] This avoids the need for complex protection and deprotection steps that are often required in chemical synthesis.[4] Enzymatic reactions also occur under mild conditions, which helps to prevent the degradation of the flavonoid structure.[7]

Q2: Which class of enzymes is more effective for glycosylating vitexin derivatives, Glycosyltransferases (GTs) or Glycoside Hydrolases (GHs)?

A2: Studies have shown that Glycosyltransferases (GTs), particularly from the GT1 family, are generally more effective at glycosylating vitexin than Glycoside Hydrolases (GHs).[2][4] For instance, BtGT_16345 from Bacillus thuringiensis successfully produced vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside, while the tested GHs did not show activity.[2][4]

Q3: What is a typical sugar donor for glycosyltransferase-catalyzed reactions?

A3: The most common sugar donor for glycosyltransferases is an activated sugar nucleotide. For glucosylation, Uridine Diphosphate-Glucose (UDP-G) is frequently used.[2][8]

Q4: How significant is the solubility enhancement after glycosylation?

A4: Glycosylation can significantly increase the aqueous solubility of vitexin and its derivatives. The addition of glucose moieties makes the molecule more hydrophilic. The solubility of vitexin glucosides has been observed to be higher than that of vitexin, particularly in alkaline solutions.[4][9]

Q5: Can the reaction be performed in organic solvents?

A5: Yes, using organic co-solvents can be highly beneficial. Due to the poor aqueous solubility of vitexin, conducting the reaction in a system containing a hydrophobic organic solvent like ethyl acetate can dramatically increase the yield of glycosylated products, with some studies reporting yields up to 99%.[1][3]

Quantitative Data Summary

The following tables summarize the impact of enzymatic glycosylation on the solubility and yield of vitexin derivatives.

Table 1: Aqueous Solubility of Vitexin and its Glucosides at Different pH

CompoundSolubility in H₂O (µg/mL)Solubility at pH 6 (µg/mL)Solubility at pH 8 (µg/mL)
Vitexin13.5 ± 0.815.2 ± 1.145.3 ± 2.5
Vitexin-4′-O-β-glucoside25.4 ± 1.530.1 ± 1.889.7 ± 4.1
Vitexin-5-O-β-glucoside28.9 ± 1.733.8 ± 2.095.2 ± 4.8
Data synthesized from Chang et al. (2021).[4]

Table 2: Yield of Vitexin Glucosides with Different Enzymes

EnzymeProductYield (%)
BtGT_16345Vitexin-4′-O-β-glucoside17.5
BtGT_16345Vitexin-5-O-β-glucoside18.6
BsGT_10160Vitexin-4′-O-β-glucoside13.0
BsGT_00860Vitexin-4′-O-β-glucoside5.0
BsGT_03300Vitexin-4′-O-β-glucoside8.0
Data synthesized from Chang et al. (2021).[4]

Experimental Protocols

Detailed Methodology for Enzymatic Glycosylation of Vitexin

This protocol is a synthesized example based on successful reports.[2][4]

1. Materials:

  • This compound (substrate)

  • Glycosyltransferase (e.g., BtGT_16345)

  • Uridine Diphosphate-Glucose (UDP-G) (sugar donor)

  • Magnesium Chloride (MgCl₂) (cofactor)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Methanol (for reaction quenching and analysis)

  • Ethyl acetate (optional co-solvent)

2. Reaction Setup:

  • Prepare a standard reaction mixture in a microcentrifuge tube containing:

    • 1 mg/mL this compound

    • 10 mM UDP-G

    • 10 mM MgCl₂

    • 25 µg/mL BtGT_16345

    • 50 mM phosphate buffer (pH 7.0)

  • The final reaction volume is typically 100 µL.

  • For reactions with a co-solvent, replace a portion of the buffer with ethyl acetate (e.g., 50% v/v).[1]

3. Incubation:

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes to 24 hours), with shaking if using a co-solvent system.[2][8]

  • Time-course experiments are recommended to determine the optimal reaction time.[2]

4. Reaction Termination and Analysis:

  • Stop the reaction by adding an equal volume of methanol.[4]

  • Centrifuge the mixture to pellet any precipitate.

  • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate and product yield.

5. Product Purification:

  • For larger-scale reactions, purify the glycosylated product from the reaction mixture using preparative HPLC.[2]

6. Solubility Determination:

  • Add an excess amount of the purified product to deionized water or buffers of different pH.

  • Vortex the mixture for 1 hour at 25°C.

  • Centrifuge to pellet the undissolved compound.

  • Filter the supernatant and analyze the concentration by HPLC to determine the solubility.[4]

Visualizations

experimental_workflow prep Reaction Preparation reaction Enzymatic Glycosylation prep->reaction Add Enzyme termination Reaction Termination reaction->termination Add Methanol analysis HPLC Analysis termination->analysis Inject Supernatant purification Product Purification analysis->purification Scale-up solubility Solubility Testing purification->solubility Test Purified Product

Caption: Experimental workflow for enzymatic glycosylation of this compound.

troubleshooting_workflow start Low/No Product Yield check_sol Is Substrate Fully Dissolved? start->check_sol add_cosolvent Action: Add Co-solvent (e.g., Ethyl Acetate) check_sol->add_cosolvent No check_enzyme Is Enzyme Active? check_sol->check_enzyme Yes add_cosolvent->check_enzyme use_new_enzyme Action: Use Fresh Enzyme Aliquot check_enzyme->use_new_enzyme No check_conditions Are Reaction Conditions (pH, Temp) Optimal? check_enzyme->check_conditions Yes success Problem Resolved use_new_enzyme->success optimize Action: Optimize Reaction Conditions check_conditions->optimize No check_cofactors Are Cofactors/Donors Present? check_conditions->check_cofactors Yes optimize->success add_cofactors Action: Add Missing Components (UDP-G, MgCl2) check_cofactors->add_cofactors No check_cofactors->success Yes add_cofactors->success

Caption: Troubleshooting logic for low or no product yield in glycosylation reactions.

References

Technical Support Center: Optimal Separation of Vitexin-4''-O-glucoside Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of High-Performance Liquid Chromatography (HPLC) columns and method optimization for the separation of Vitexin-4''-O-glucoside and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I need to consider for separation?

A1: Vitexin (B1683572) is apigenin-8-C-glucoside. Its most common isomer is isovitexin (B1672635) (apigenin-6-C-glucoside)[1]. Therefore, the primary isomer of this compound is Isothis compound. The fundamental challenge lies in separating these C-glycosyl isomers, where the sugar moiety is attached to the flavonoid core at different carbon positions (C-8 vs. C-6)[1].

Q2: Which type of HPLC column is most effective for separating this compound isomers?

A2: Reversed-phase (RP) HPLC columns are the most widely and successfully used for the separation of flavonoid glycoside isomers, including vitexin and isovitexin derivatives[1][2]. C18 columns are the most common choice, offering a good balance of hydrophobicity for retaining these moderately polar compounds[2][3][4].

Q3: What are the key mobile phase parameters to optimize for better resolution?

A3: The mobile phase composition is critical for achieving baseline separation of these isomers[1]. A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile (B52724) or methanol[1][2]. The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), is crucial for improving peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups[1][2]. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for complex samples containing multiple flavonoids.

Q4: How does column temperature affect the separation of these isomers?

A4: Column temperature plays a significant role in the separation of flavonoid isomers[1]. Increasing the column temperature can lead to sharper peaks and improved resolution. For instance, studies have shown that increasing the temperature from 20°C to 40°C can significantly improve the resolution (Rs value) between flavonoid isomer pairs[1]. A systematic evaluation of temperatures (e.g., 30°C, 35°C, 40°C) is recommended to find the optimal condition for your specific separation[1].

Q5: Are there alternative chromatographic techniques for separating these isomers?

A5: Yes, besides reversed-phase HPLC, other techniques can be explored. Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for highly polar compounds and offers a different selectivity compared to RP-HPLC. Supercritical Fluid Chromatography (SFC) is another powerful technique that can provide fast and efficient separations of flavonoid isomers, often with unique selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor resolution or co-elution of isomer peaks.

Possible Cause Suggested Solution
Inappropriate Stationary Phase Ensure you are using a high-quality reversed-phase column, preferably a C18, with a particle size of 5 µm or less for higher efficiency.
Suboptimal Mobile Phase - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.- Optimize the concentration of the acid modifier (e.g., 0.05%, 0.1%, 0.2% formic acid).- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) as this can alter selectivity.
Incorrect Column Temperature Increase the column temperature in increments (e.g., 5°C) to see if resolution improves. A common optimal range is 30-40°C[1].
Inappropriate Flow Rate Lowering the flow rate can sometimes enhance resolution, but it will increase the analysis time.

Problem 2: Peak tailing or fronting.

Possible Cause Suggested Solution
Secondary Interactions with Silanols Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) activity.
Column Overload Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Problem 3: Fluctuating retention times.

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Preparation Issues Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent composition can lead to drift.
Temperature Fluctuations Use a thermostatted column compartment to maintain a stable temperature.
Pump Malfunction Check for leaks in the pump and ensure the check valves are functioning correctly.

Data Presentation

Table 1: HPLC Columns and Conditions for Flavonoid Isomer Separation

Column Type Dimensions Particle Size Mobile Phase Flow Rate Temperature Reference
Reversed-Phase C18100 mm x 4.6 mm3.5 µmMethanol and 0.1% Acetic Acid (40:60, v/v)--[2][4]
Shim-pack VP-ODS C18250 mm x 4.6 mm5 µmTetrahydrofuran/Acetonitrile/0.05% Phosphoric Acid (20:3:77, v/v/v)1.0 mL/min-[3]
Phenomenex® Kinetex C18100 mm x 2.1 mm2.6 µmWater with 0.5% Formic Acid and Acetonitrile (gradient)0.3 mL/min35°C[5]
ACQUITY UPLC BEH C18-1.7 µmAcetonitrile and Water (with 0.1% formic acid, gradient)0.20 mL/min-[6]

Experimental Protocols

1. Sample Preparation from Plant Material (General Protocol)

This protocol outlines a general procedure for extracting flavonoids from plant leaves.

  • Drying and Grinding: Dry the plant leaves at a controlled temperature (e.g., 60°C) and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a solvent such as methanol, ethanol, or a mixture like 40% aqueous methanol with 0.5% acetic acid[7].

    • Use techniques like ultrasonication or soxhlet extraction to enhance efficiency[7]. For example, ultrasonic extraction for 30 minutes, repeated twice[7].

  • Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional): For cleaner samples, perform liquid-liquid partitioning. Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). The flavonoid glycosides will typically enrich in the ethyl acetate or n-butanol fraction.

  • Final Sample Preparation: Before injection, dissolve the dried extract or fraction in the initial mobile phase or a compatible solvent (e.g., methanol-water, 1:1 v/v)[5]. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates[5][7].

2. HPLC Method for Isomer Separation (Example Protocol)

This is an example method adapted from literature for the separation of vitexin and isovitexin, which can be a starting point for this compound isomers[1][2].

  • HPLC System: A standard HPLC system with a PDA or UV detector.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm)[2].

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% to 35% B over a specified time (e.g., 0-8 minutes) may be a good starting point[5]. The gradient needs to be optimized for the specific isomers.

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 40°C[1].

  • Detection Wavelength: Monitor at a wavelength where the compounds have maximum absorbance, typically around 340 nm for vitexin and its derivatives[5].

  • Injection Volume: 5-20 µL, depending on sample concentration.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for HPLC Analysis of this compound Isomers cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Drying Drying & Grinding of Plant Material Extraction Solvent Extraction (e.g., 80% MeOH) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Liquid-Liquid Partitioning (Optional) Filtration->Purification FinalPrep Dissolving & Filtering (0.22 µm) Purification->FinalPrep Injection Sample Injection FinalPrep->Injection Separation RP-C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA/UV Detection (~340 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Reporting Results Integration->Report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Isomer Resolution Start Poor Resolution or Co-elution Observed CheckMobilePhase Is Mobile Phase Optimized? (Gradient, Acid Content) Start->CheckMobilePhase CheckTemp Is Column Temperature Optimized? CheckMobilePhase->CheckTemp Yes AdjustMobilePhase Adjust Gradient Slope or Acid Concentration CheckMobilePhase->AdjustMobilePhase No CheckColumn Is the Column Suitable & Healthy? CheckTemp->CheckColumn Yes AdjustTemp Increase Temperature (e.g., 30-40°C) CheckTemp->AdjustTemp No ReplaceColumn Flush or Replace Column CheckColumn->ReplaceColumn No Resolved Resolution Achieved CheckColumn->Resolved Yes AdjustMobilePhase->CheckMobilePhase AdjustTemp->CheckTemp ReplaceColumn->CheckColumn

Caption: Troubleshooting logic for poor resolution.

References

Technical Support Center: Optimizing HPLC Analysis of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Vitexin-4''-O-glucoside. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis?

A1: A common starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of an aqueous solvent and an organic solvent. The aqueous phase is often water modified with an acid, such as phosphoric acid, acetic acid, or formic acid, to improve peak shape.[1][2][3] The organic phase is typically methanol (B129727) or acetonitrile.[1][2][3] An isocratic mobile phase of methanol and 0.5% aqueous phosphoric acid (45:55, v/v) has been successfully used.[1]

Q2: When should I use a gradient elution versus an isocratic elution?

A2: Isocratic elution, where the mobile phase composition remains constant, is simpler and can be effective if this compound is the primary analyte and there are no closely eluting impurities.[1] However, if your sample contains multiple compounds with a wide range of polarities, a gradient elution is recommended. Gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of complex mixtures and can shorten the analysis time for late-eluting compounds.[4][5][6]

Q3: What type of HPLC column is most suitable for this compound analysis?

A3: C18 columns are the most commonly used stationary phases for the analysis of this compound and other flavonoids due to their ability to separate compounds based on hydrophobicity.[1][4][7] The choice of a specific C18 column will depend on factors such as particle size, column dimensions, and end-capping.

Q4: What is the optimal detection wavelength for this compound?

A4: this compound exhibits strong UV absorbance. Common detection wavelengths used are around 270 nm, 330 nm, and 335 nm.[1][7][8] It is advisable to determine the absorption maximum of your specific standard using a UV-Vis spectrophotometer or a diode array detector (DAD) to ensure maximum sensitivity.

Q5: How should I prepare my sample for HPLC analysis?

A5: For solid samples, a common procedure is to dissolve the accurately weighed sample in a suitable solvent such as methanol or a methanol-water mixture.[7] The solution should then be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7] For biological matrices like plasma, a protein precipitation step, typically with methanol, is required before filtration.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1-1% phosphoric acid, acetic acid, or formic acid) to the aqueous mobile phase to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support.[2][3]
Column overload.Reduce the injection volume or the concentration of the sample.[9]
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.[10]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[10]
Unstable column temperature.Use a column oven to maintain a constant temperature.[10]
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[10]
Poor Resolution Between Peaks Mobile phase composition is not optimal.Adjust the ratio of organic to aqueous solvent. For complex mixtures, develop a gradient elution method.[4][5][6]
Inappropriate column.Consider using a column with a different selectivity, a smaller particle size, or a longer length.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.[10]
Contaminated mobile phase or detector cell.Use high-purity solvents and flush the detector cell.[10]
Leaks in the system.Check all fittings for leaks.[10]

Experimental Protocols

Protocol 1: Isocratic HPLC Method

This protocol is adapted from a method used for the pharmacokinetic study of this compound.[1]

  • Column: Diamonsil C18 (dimensions not specified)[1]

  • Mobile Phase: Methanol : 0.5% Aqueous Phosphoric Acid (45:55, v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 330 nm[1]

  • Injection Volume: 20 µL

  • Sample Preparation: For plasma samples, deproteinize with methanol, centrifuge, and inject the supernatant.[1] For standards, dissolve in methanol.

Protocol 2: Gradient HPLC Method

This protocol is a general method suitable for the analysis of multiple flavonoids, including this compound.[7]

  • Column: Diamonsil C18 (150 x 4.6 mm, 5 µm)[7]

  • Mobile Phase:

    • Solvent A: Acetonitrile–tetrahydrofuran (95:5, v/v)[7]

    • Solvent B: 1% Aqueous Phosphoric Acid[7]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 10 90
    15 25 75
    25 40 60

    | 30 | 10 | 90 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm[7]

  • Injection Volume: 20 µL

  • Sample Preparation: Extract powdered sample with methanol–water (50:50, v/v) using ultrasonication, then filter the supernatant through a 0.45-µm membrane filter.[7]

Quantitative Data Summary

Parameter Method 1 (Isocratic) [1]Method 2 (Gradient) [7]
Column Type Diamonsil C18Diamonsil C18
Column Dimensions Not Specified150 x 4.6 mm, 5 µm
Mobile Phase A MethanolAcetonitrile–tetrahydrofuran (95:5, v/v)
Mobile Phase B 0.5% Aqueous Phosphoric Acid1% Aqueous Phosphoric Acid
Elution Type Isocratic (45% A)Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 330 nm270 nm
Linear Range 5-450 µg/mL0.0894–120.0 µg/mL
Recovery 98.74% ± 0.44%95.4% to 98.1%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent (e.g., Methanol/Water) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 330 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_resolution Resolution Issues Start HPLC Problem Encountered RT_Shift Inconsistent Retention Times? Start->RT_Shift Peak_Shape Poor Peak Shape (Tailing/Fronting)? Start->Peak_Shape Resolution Poor Resolution? Start->Resolution RT_Sol1 Check Mobile Phase Preparation & Degassing RT_Shift->RT_Sol1 Yes RT_Sol2 Ensure Stable Column Temperature RT_Shift->RT_Sol2 Yes RT_Sol3 Increase Column Equilibration Time RT_Shift->RT_Sol3 Yes Peak_Sol1 Add Acid to Mobile Phase Peak_Shape->Peak_Sol1 Yes Peak_Sol2 Reduce Sample Concentration/Volume Peak_Shape->Peak_Sol2 Yes Peak_Sol3 Flush or Replace Column Peak_Shape->Peak_Sol3 Yes Res_Sol1 Optimize Mobile Phase Composition Resolution->Res_Sol1 Yes Res_Sol2 Consider Different Column Resolution->Res_Sol2 Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting low recovery of Vitexin-4''-O-glucoside during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Vitexin-4''-O-glucoside during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low or no yield of this compound in my extract. What are the primary factors I should investigate?

Low recovery of this compound can be attributed to several factors throughout the extraction and analysis process. A systematic approach to troubleshooting is recommended. Key areas to examine include the initial plant material, the chosen extraction solvent, the extraction methodology, and potential degradation of the target compound.

To begin troubleshooting, verify the identity and quality of your plant material. Next, critically evaluate your choice of extraction solvent, as the polarity and pH can significantly impact yield. The extraction parameters, including temperature, duration, and the ratio of solvent to solid, should also be reviewed. Finally, consider the possibility of compound degradation during the extraction and subsequent processing steps.

Troubleshooting_Low_Recovery start Start: Low this compound Recovery plant_material Step 1: Verify Plant Material - Correct species? - Proper drying and storage? - Correct plant part used? start->plant_material solvent_choice Step 2: Evaluate Extraction Solvent - Appropriate polarity? - Optimal solvent concentration? - Correct pH? plant_material->solvent_choice Material OK end_bad Issue Persists: Consult Literature/Expert plant_material->end_bad Issue Found extraction_params Step 3: Review Extraction Parameters - Optimal temperature? - Sufficient extraction time? - Adequate solid-to-liquid ratio? solvent_choice->extraction_params Solvent OK solvent_choice->end_bad Issue Found degradation_check Step 4: Check for Degradation - Exposure to high heat or light? - Proper storage of extract? - Instability in chosen solvent? extraction_params->degradation_check Parameters OK extraction_params->end_bad Issue Found analysis_check Step 5: Verify Analytical Method - Correct HPLC/UPLC conditions? - Standard curve accurate? - Sample preparation appropriate? degradation_check->analysis_check No Degradation degradation_check->end_bad Issue Found end_good Success: Recovery Improved analysis_check->end_good Analysis OK analysis_check->end_bad Issue Found

Caption: Troubleshooting workflow for low this compound recovery.

Q2: Which solvent system is optimal for extracting this compound?

The choice of solvent is critical and depends on the polarity of this compound, which is a flavonoid glycoside. Generally, polar solvents are more effective.

  • Methanol (B129727) and Ethanol (B145695): Aqueous solutions of methanol and ethanol are commonly used. Studies have shown that methanol-based systems can be more efficient than ethanol or acetonitrile (B52724) systems. For instance, a 40% methanol solution containing 0.5% acetic acid has been reported as an effective solvent system.

  • Water Content: The proportion of water in the alcohol-based solvent is important. A water content of up to 50% often provides the best results for vitexin (B1683572) extraction.

  • pH: The pH of the extraction solvent can influence the yield. Acidic conditions, such as the addition of a small amount of acetic or formic acid, can improve the extraction efficiency of flavonoids.[1][2] Some studies suggest that slightly acidic conditions (pH 2.5-4) can increase recovery.[2]

Data Summary: Comparison of Solvent Systems for Flavonoid Extraction

Solvent SystemRelative EfficiencyReference
40% Methanol with 0.5% Acetic AcidHigh[3][4]
70% EthanolModerate to High[3]
58% AcetonitrileModerate[3]
Aqueous (Water)Lower than hydroalcoholic

Q3: How do temperature and extraction time affect the recovery of this compound?

Both temperature and time are crucial parameters that need to be optimized to maximize yield while preventing degradation.

  • Temperature: Increasing the extraction temperature can enhance the solubility and diffusion rate of the target compound, leading to higher yields. However, excessive heat can cause thermal degradation of flavonoid glycosides. An optimal temperature is often a balance between efficiency and stability. For aqueous extractions, temperatures around 50-60°C have been shown to be effective.

  • Extraction Time: Prolonged extraction times can lead to a higher yield, but there is a point of diminishing returns. After a certain period, the rate of extraction slows down, and the risk of degradation due to prolonged exposure to heat, light, or oxygen increases. Optimization experiments are recommended to determine the ideal extraction duration for your specific material and method.

Q4: My recovery is still low after optimizing the solvent, temperature, and time. Could the compound be degrading?

Yes, this compound can be susceptible to degradation under certain conditions.

  • Thermal Stability: As mentioned, high temperatures can lead to degradation. It is crucial to control the temperature during extraction, evaporation, and storage.

  • pH Stability: Flavonoids can be unstable in alkaline conditions. Maintaining a neutral or slightly acidic pH during extraction and storage is generally advisable.

  • Enzymatic Degradation: Fresh plant material may contain enzymes that can degrade flavonoid glycosides. Proper drying and storage of the plant material are important to inactivate these enzymes.

  • Oxidation: Exposure to oxygen and light can lead to oxidative degradation. It is good practice to work in a controlled environment and store extracts in dark, airtight containers, preferably under an inert atmosphere. Purging solutions with an inert gas like nitrogen or argon can also help.

Q5: What are the recommended methods for the purification of this compound from the crude extract?

After initial extraction, purification is often necessary to isolate this compound.

  • Macroporous Resins: This is a common and effective method for the enrichment and preliminary purification of flavonoids from crude extracts. Resins with different polarities can be used to selectively adsorb and then elute the target compounds.

  • Silica Gel Column Chromatography: This is a standard chromatographic technique for the separation of compounds based on polarity. A step-wise or gradient elution with a solvent system like chloroform-methanol is often employed.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction of this compound

This protocol is a general guideline and may require optimization for specific plant materials.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 50-60°C) and grind it into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1 gram).

    • Add the extraction solvent (e.g., 20 mL of 40% methanol with 0.5% acetic acid) to create a solid-to-liquid ratio of 1:20.

    • Place the mixture in an ultrasonic bath.

    • Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C).

  • Filtration and Concentration:

    • Filter the extract through an appropriate filter paper to remove solid plant debris.

    • If necessary, centrifuge the filtrate to remove any remaining fine particles.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C) to remove the solvent.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before analysis.

    • Analyze the sample using a validated HPLC or UPLC-MS/MS method to determine the concentration of this compound.

Extraction_Workflow start Start: Plant Material preparation Sample Preparation (Drying, Grinding) start->preparation extraction Ultrasonic-Assisted Extraction (Solvent, Time, Temp) preparation->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration analysis Quantitative Analysis (HPLC / UPLC-MS/MS) concentration->analysis end End: Purified Extract analysis->end

Caption: General workflow for the extraction of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is an example of an HPLC method and may need to be adapted for your specific instrument and column.

  • Column: C18 analytical column.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.5% aqueous phosphoric acid or formic acid) and an organic phase (e.g., methanol or acetonitrile). A common mobile phase is methanol:0.5% aqueous phosphoric acid (45:55, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., 330-335 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using a certified reference standard of this compound at various concentrations. The concentration in the sample can be determined by comparing its peak area to the standard curve.

References

Preventing degradation of Vitexin-4''-O-glucoside during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexin-4''-O-glucoside (V4G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of V4G during sample preparation and analysis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or inconsistent V4G recovery after extraction from plant material.

Potential CauseRecommended Solution
Enzymatic Degradation Endogenous β-glucosidases in the plant matrix can hydrolyze V4G. Inactivate enzymes immediately after sample collection by flash-freezing in liquid nitrogen, followed by freeze-drying, or by boiling the fresh sample in a solvent like ethanol (B145695) for 5-10 minutes.
Inappropriate Extraction Solvent The choice of solvent significantly impacts extraction efficiency and stability. A mixture of methanol (B129727) or ethanol with water (e.g., 70-80% alcohol) is often effective for extracting flavonoid glycosides. Acidifying the solvent slightly (e.g., with 0.1% formic acid) can improve stability.
Thermal Degradation Prolonged exposure to high temperatures during extraction (e.g., reflux) can degrade V4G.[1][2] Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), with careful temperature control.
Oxidative Degradation Presence of oxidative enzymes (e.g., polyphenol oxidases) or exposure to air and light can lead to oxidation. Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. Store extracts in amber vials under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: V4G degradation in prepared solutions during storage or analysis.

Potential CauseRecommended Solution
pH Instability V4G is susceptible to degradation in strongly acidic or alkaline conditions. Maintain the pH of aqueous solutions between 4 and 6. Use appropriate buffers if your experimental conditions require a specific pH.
Photodegradation Exposure to UV or ambient light can cause degradation. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to light during sample handling and analysis.
Temperature Fluctuations Repeated freeze-thaw cycles can degrade V4G. Aliquot stock solutions into smaller, single-use vials before freezing to avoid repeated thawing. Store stock solutions at -20°C or -80°C for long-term stability.
Solvent Impurities Metal ions or other impurities in the solvent can catalyze degradation. Use high-purity, HPLC-grade solvents for preparing solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid V4G should be stored in a tightly sealed container, protected from light, at -20°C. For shorter periods, storage at 4°C in a desiccator is acceptable.

Q2: How can I prevent enzymatic degradation of V4G during plant sample homogenization?

Homogenize the plant tissue directly in a pre-heated solvent (e.g., boiling 80% ethanol) to inactivate endogenous enzymes rapidly. Alternatively, freeze-drying the sample immediately after collection can also inhibit enzymatic activity.

Q3: Are there any specific inhibitors I can use to prevent enzymatic degradation by β-glucosidases?

While general enzyme inactivation methods are preferred, specific inhibitors can be used. Certain metal ions like Ag+, Hg2+, and Cu2+ have been reported to inhibit β-glucosidases, but their use may interfere with downstream applications. D-glucono-δ-lactone is another known inhibitor of β-glucosidases. However, optimizing the concentration and ensuring it does not interfere with your analysis is crucial.

Q4: What is the expected stability of V4G in a typical HPLC mobile phase?

V4G is generally stable in common reversed-phase HPLC mobile phases, which are often slightly acidic (e.g., containing 0.1% formic acid or phosphoric acid). This acidic condition helps to maintain the stability of the glycosidic bond during the chromatographic run.

Quantitative Data on V4G Stability

The following tables summarize the stability of this compound under various conditions. This data is compiled from literature and should be used as a guideline. It is recommended to perform your own stability studies for your specific sample matrix and conditions.

Table 1: Stability of this compound in Rat Plasma at Different Temperatures

Storage TemperatureDurationAnalyte Stability (%)
Room Temperature (~25°C)24 hours> 95%
4°C48 hours> 95%
-20°C72 hours> 95%
Three Freeze-Thaw Cycles-> 95%

Data adapted from studies on the pharmacokinetics of V4G.

Table 2: General Stability of Flavonoid Glycosides to Thermal Treatment

Flavonoid TypeThermal StabilityDegradation Products
GlycosidesMore stable than aglyconesAglycone, smaller glycosides (for diglycosides)[1]
AglyconesLess stable than glycosidesVarious smaller phenolic compounds

This table provides a general trend for flavonoid glycosides. Specific degradation rates for V4G will depend on the exact conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Enzyme Inactivation

  • Sample Collection and Pre-treatment: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen. Lyophilize the frozen sample to dryness.

  • Grinding: Grind the lyophilized plant material to a fine powder (e.g., 40-60 mesh).

  • Enzyme Inactivation (Alternative to freeze-drying): If not freeze-dried, immediately chop the fresh plant material and boil in 80% ethanol for 10 minutes.

  • Extraction:

    • Weigh approximately 1 g of the powdered or boiled plant material into a flask.

    • Add 20 mL of 70% methanol (containing 0.1% formic acid).

    • Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Store the extract at -20°C in an amber vial until HPLC analysis.

Protocol 2: Validated HPLC Method for Quantification of this compound

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.5% aqueous phosphoric acid

    • Solvent B: Methanol

  • Gradient Elution: A typical gradient might be:

    • 0-15 min: 40-60% B

    • 15-25 min: 60-80% B

    • 25-30 min: 80-40% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 330 nm[3]

  • Injection Volume: 10-20 µL

  • Standard Preparation: Prepare a stock solution of V4G standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage start Fresh Plant Material freeze Flash Freeze & Lyophilize start->freeze boil Boil in Ethanol (Alternative) start->boil grind Grind to Powder freeze->grind extract Ultrasound-Assisted Extraction (70% MeOH, 0.1% Formic Acid) grind->extract boil->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter store Store at -20°C in Amber Vial filter->store hplc HPLC-UV Analysis store->hplc

Caption: Workflow for V4G extraction and analysis.

degradation_pathways cluster_factors Degradation Factors V4G This compound (V4G) Degradation Degradation Products V4G->Degradation Heat Heat Heat->V4G Hydrolysis of Glycosidic Bond Light Light (UV/Visible) Light->V4G Photodegradation pH Extreme pH (Strong Acid/Alkali) pH->V4G Acid/Base Hydrolysis Enzymes Enzymes (e.g., β-glucosidase) Enzymes->V4G Enzymatic Hydrolysis

Caption: Factors leading to V4G degradation.

References

Technical Support Center: LC-MS/MS Analysis of Vitexin-4''-O-glucoside in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Vitexin-4''-O-glucoside in plasma.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a clear question-and-answer format.

Q1: I am observing a significantly lower signal intensity for this compound in plasma samples compared to my standards prepared in a neat solution. What is the likely cause?

A1: This is a classic symptom of ion suppression , a major type of matrix effect.[1][2] Endogenous components in the plasma matrix, such as phospholipids (B1166683), salts, and proteins, can co-elute with this compound and compete for ionization in the mass spectrometer's source, thereby reducing the analyte's signal.[2][3][4]

Q2: My results for quality control (QC) samples are showing poor precision and accuracy. Could this be related to matrix effects?

A2: Yes, inconsistent or variable matrix effects are a common cause of poor precision and accuracy in bioanalytical methods.[5][6] If the composition of the matrix varies between different plasma samples, the degree of ion suppression or enhancement can also vary, leading to unreliable quantification.[7] Using a suitable internal standard (IS), especially a stable isotope-labeled version of the analyte, can help compensate for these variations.[3][5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

A3: The most common method for quantifying matrix effects is the post-extraction spike method .[3][4] This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement. For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.[4]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in plasma?

A4: Improving sample preparation is a critical step in reducing matrix effects.[3][8] While protein precipitation is a simple and common technique used for flavonoid analysis in plasma, it may not be sufficient to remove all interfering components, particularly phospholipids.[9][10][11] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts and significantly reduce matrix effects.[2][10] Specifically for plasma, techniques targeting the removal of phospholipids, such as HybridSPE-Phospholipid, can be very effective.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Absolutely. Optimizing the chromatographic separation is a key strategy.[2] The goal is to separate the elution of this compound from co-eluting matrix components.[4][6] This can be achieved by:

  • Adjusting the mobile phase composition and gradient profile.

  • Using a column with a different selectivity.

  • Employing techniques like ultra-high performance liquid chromatography (UHPLC) for better resolution.[12]

Poor retention of the analyte on the column can lead to co-elution with highly polar matrix components, exacerbating ion suppression.[13]

Q6: I suspect phospholipids are the main cause of ion suppression in my analysis. How can I confirm this?

A6: You can use a post-column infusion experiment to identify the retention time regions where ion suppression occurs.[4][13] By infusing a constant concentration of this compound post-column while injecting a blank extracted plasma sample, you can observe dips in the baseline signal that correspond to the elution of interfering components.[14] Simultaneously monitoring for characteristic phospholipid MRM transitions (e.g., m/z 184) can help confirm if they are the source of the suppression.[14]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound in plasma, based on published methods.

Table 1: Linearity and Sensitivity of this compound Analysis

ParameterValue RangeReference
Linearity Range10 - 40,000 ng/mL[12]
Lower Limit of Quantification (LLOQ)5 - 16 ng/mL[12][15]

Table 2: Precision and Accuracy Data

ParameterValueReference
Intra-day Precision (%RSD)< 15%[12]
Inter-day Precision (%RSD)< 15%[12]
Accuracy (%RE)-10% to 10%[12]

Table 3: Recovery and Stability

ParameterValueReference
Extraction Recovery92.68% - 99.26%[16]
StabilityStable under anticipated experimental conditions[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract six different lots of blank plasma. Spike this compound and the IS into the extracted matrix post-extraction.

    • Set C (Spiked Sample): Spike this compound and the IS into blank plasma and then perform the extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

  • Calculate Recovery:

    • Recovery (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100

Protocol 2: Sample Preparation using Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate the proteins.[9][11]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable solvent for injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Start: Poor Signal or Reproducibility for this compound check_ms 1. Verify MS/MS and LC Performance (System Suitability) start->check_ms assess_me 2. Assess Matrix Effect (Post-Extraction Spike Method) check_ms->assess_me System OK me_present Matrix Effect Confirmed? (e.g., MF < 0.8 or > 1.2) assess_me->me_present optimize_sample_prep 3a. Optimize Sample Preparation me_present->optimize_sample_prep Yes no_me No Significant Matrix Effect. Investigate other causes. me_present->no_me No optimize_chroma 3b. Optimize Chromatography optimize_sample_prep->optimize_chroma Try LLE or SPE use_is 3c. Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chroma->use_is Improve peak shape & separation from void reassess 4. Re-evaluate Matrix Effect use_is->reassess pass Method Validated reassess->pass MF within acceptable limits fail Further Optimization Needed reassess->fail MF not acceptable fail->optimize_sample_prep SamplePrepWorkflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., 300 µL Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (>10,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Interpreting mass spectra of Vitexin-4''-O-glucoside and its fragments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of Vitexin-4''-O-glucoside

This guide provides researchers, scientists, and drug development professionals with technical support for interpreting the mass spectra of this compound and its fragments. It includes frequently asked questions, troubleshooting advice, and a standardized experimental protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Q1: What is the expected molecular ion for this compound in negative ion mode?

A1: In negative electrospray ionization mode (ESI-), this compound (empirical formula C₂₇H₃₀O₁₅) readily loses a proton to form the deprotonated molecule, [M-H]⁻. You should look for a prominent peak at a mass-to-charge ratio (m/z) of approximately 593.15.[1][2]

Q2: My spectrum shows a base peak at m/z 431.09 instead of 593.15. What does this indicate?

A2: A peak at m/z 431.09 corresponds to the [M-H]⁻ ion of vitexin (B1683572) (apigenin-8-C-glucoside).[3][4] This suggests that the outer 4''-O-glucoside moiety has been lost. This can happen due to in-source fragmentation, where the molecule fragments within the ionization source before mass analysis, or it could indicate that your sample is vitexin rather than its O-glycosylated form. To minimize in-source fragmentation, consider reducing the fragmentor or cone voltage.

Q3: What are the characteristic fragment ions I should look for in an MS/MS experiment for this compound?

A3: Tandem mass spectrometry (MS/MS) of the parent ion (m/z 593.1) will primarily show the loss of the outer glucose unit. The most characteristic fragmentation is the cleavage of the O-glycosidic bond, resulting in a prominent product ion at m/z 413.2 .[1] Further fragmentation of the resulting vitexin ion (m/z 431, if selected as the precursor) will yield characteristic C-glycoside cleavages, including ions at m/z 341 (loss of 90 Da) and m/z 311 (loss of 120 Da) from cross-ring cleavages of the C-linked sugar.[3][4][5]

Q4: We are having trouble differentiating this compound from its isomers. How can mass spectrometry help?

A4: Differentiating isomers can be challenging. While they have the same mass, their fragmentation patterns or chromatographic retention times will differ. For C-glycosyl flavonoids, the relative intensities of fragment ions can help distinguish between isomers. For instance, 6-C-glycoside isomers often show more intense fragment ions compared to their 8-C counterparts.[6] Combining high-resolution chromatography (like UPLC) with MS/MS is crucial for separating isomers before they enter the mass spectrometer.[7]

Q5: Our mass spectrum has a very low signal-to-noise ratio. What are the potential causes and solutions?

A5: A low signal-to-noise ratio can stem from several factors:

  • Low Sample Concentration: Your sample may be too dilute. Try concentrating the sample or injecting a larger volume.[8]

  • Ionization Suppression: Salts or other contaminants in your sample matrix can interfere with the ionization of your target analyte.[9] Ensure proper sample cleanup, such as solid-phase extraction (SPE), and use LC-MS grade solvents.

  • Suboptimal Instrument Parameters: The mass spectrometer settings may not be optimized. Regularly tune and calibrate the instrument.[8] Adjust parameters like spray voltage, capillary temperature, and gas flow rates to maximize the signal for your compound.

Q6: We are observing unexpected peaks and high background noise in our blank runs. What should we do?

A6: High signal in blank runs indicates system contamination.[10]

  • Check for Carryover: The autosampler may be a source of carryover from a previous, more concentrated sample. Run extra blank injections with a strong solvent wash to clean the needle and injection port.[11]

  • Solvent and System Contamination: Ensure you are using high-purity, LC-MS grade solvents. Contaminants can leach from tubing, filters, or solvent bottles. Purge the system thoroughly.

  • Column Contamination: The analytical column may have retained contaminants. Wash the column with a strong solvent or, if necessary, replace it.

Data Presentation: Key Mass Fragments

The following table summarizes the expected m/z values for this compound and its key fragments in negative ion mode ESI-MS.

Ion DescriptionProposed FormulaCalculated m/zObserved m/z (approx.)Citation(s)
[M-H]⁻ (Parent Ion)C₂₇H₂₉O₁₅⁻593.1512593.1[1][2]
[M-H - Glc_O]⁻C₂₁H₁₉O₁₀⁻431.0984413.2*[1]
[Vitexin - H]⁻C₂₁H₁₉O₁₀⁻431.0984431.1[3][4]
[Vitexin - H - 90]⁻C₁₈H₁₃O₈⁻341.0667341.0[3][4]
[Vitexin - H - 120]⁻C₁₇H₁₁O₇⁻311.0561311.0[3][4][5]
[Aglycone - H]⁻C₁₅H₉O₅⁻269.0455269.0[4][12]

*Note: The observed fragment at m/z 413.2 in some literature[1] represents a different fragmentation pathway than the simple neutral loss of the O-linked glucose from the parent ion, which would result in the vitexin ion at m/z 431.1. The transition 593.1 -> 413.2 is commonly used for MRM quantification.

Experimental Protocol: UPLC-ESI-MS/MS Analysis

This section provides a general methodology for the analysis of this compound.

1. Sample Preparation

  • Extraction: Extract the plant material or sample with a suitable solvent such as methanol (B129727) or a methanol/water mixture.

  • Purification (Optional): For complex matrices, use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances like salts and non-polar compounds.

  • Final Dilution: Dilute the final extract in the initial mobile phase solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm particle size) is commonly used for separating flavonoid glycosides.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid[7]

  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 10-15 minutes to ensure separation of compounds with different polarities.

  • Flow Rate: 0.2 - 0.4 mL/min for UPLC systems.

  • Column Temperature: Maintained at 30-40 °C for reproducible retention times.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Mode:

    • Full Scan: To identify the parent ion, scan a mass range from m/z 100 to 1000.

    • Tandem MS (MS/MS or Product Ion Scan): Isolate the precursor ion (m/z 593.1) and apply collision-induced dissociation (CID) to generate fragment ions.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions, such as m/z 593.1 → 413.2.[1]

  • Key Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Cone/Fragmentor Voltage: Optimize to balance parent ion transmission and in-source fragmentation (e.g., 150 V).[1]

    • Collision Energy: Optimize to achieve efficient fragmentation for MS/MS (e.g., 18 eV).[1]

    • Nebulizer Gas (N₂): Adjust flow for stable spray.

    • Drying Gas (N₂) Temperature: ~300-350 °C.

Visualizations

The following diagrams illustrate key logical and experimental pathways.

G Fragmentation Pathway of this compound ([M-H]⁻) cluster_vitexin_frags Vitexin C-Glycoside Fragmentation parent This compound [M-H]⁻ m/z 593.1 frag1 Loss of O-Glucoside (-162 Da) parent->frag1 vitexin Vitexin [M-H]⁻ m/z 431.1 frag1->vitexin frag2 Cross-ring cleavage (-90 Da) vitexin->frag2 frag3 Cross-ring cleavage (-120 Da) vitexin->frag3 ion341 [Vitexin-H-90]⁻ m/z 341 frag2->ion341 ion311 [Vitexin-H-120]⁻ m/z 311 frag3->ion311

Caption: Fragmentation pathway of this compound.

G Troubleshooting Workflow for Common MS Issues cluster_signal Signal Intensity & Quality cluster_accuracy Mass Accuracy & Contamination start Problem Observed q_signal Poor Signal or No Peaks? start->q_signal q_accuracy Inaccurate Mass or High Blank Signal? start->q_accuracy check_conc 1. Check Sample Concentration 2. Verify Sample Prep (Filtration) q_signal->check_conc Yes check_instrument 1. Tune & Calibrate Instrument 2. Check Ion Source (Spray Stability) check_conc->check_instrument check_suppression 3. Check for Ion Suppression (Dilute Sample, Improve Cleanup) check_instrument->check_suppression solution Problem Resolved check_suppression->solution calibrate 1. Perform Mass Calibration with Standard q_accuracy->calibrate Yes (Inaccurate Mass) check_contamination 1. Check Solvents & System for Contamination 2. Run Wash Blanks to Check for Carryover q_accuracy->check_contamination Yes (High Blank) calibrate->solution check_contamination->solution

Caption: Troubleshooting logic for common mass spectrometry issues.

References

Stability testing of Vitexin-4''-O-glucoside in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Vitexin-4''-O-glucoside in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a flavonoid glycoside, it is susceptible to hydrolysis of the O-glycosidic bond under both acidic and alkaline conditions, although C-glycosyl flavonoids like vitexin (B1683572) are generally more resistant to acid hydrolysis than O-glycosides.[1][2][3] Elevated temperatures can accelerate degradation, and exposure to UV or fluorescent light can cause photodegradation.

Q2: In which types of solvents is this compound soluble?

A2: this compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), pyridine, methanol (B129727), and ethanol.[4] Its aqueous solubility is pH-dependent and increases in alkaline solutions.[2][5]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions prepared in organic solvents like DMSO should be stored at -20°C or -80°C for long-term stability.[6] It is recommended to prepare fresh aqueous solutions daily. To maximize solubility in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.

Q4: What are the expected degradation products of this compound?

A4: Under hydrolytic conditions (acidic or basic), the primary degradation product is expected to be the hydrolysis of the O-glycosidic bond, yielding vitexin and glucose. Under oxidative stress, degradation of the flavonoid ring system may occur. Photodegradation can lead to complex mixtures of decomposition products.

Q5: Is there a stability-indicating analytical method available for this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used stability-indicating method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid) can effectively separate this compound from its potential degradation products.[4][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of this compound.1. Prepare fresh solutions and re-analyze. 2. Check the pH of your sample and mobile phase. 3. Protect your samples from light. 4. Ensure the storage temperature of your stock solutions is appropriate. 5. Perform a forced degradation study to identify potential degradation products.
Decreasing peak area over time Instability of the compound in the chosen solvent or under the experimental conditions.1. Evaluate the stability of this compound in your specific solvent system over time at the intended experimental temperature. 2. Consider using a different solvent or adjusting the pH of the solution. 3. For aqueous solutions, prepare them fresh before each experiment.
Precipitation of the compound in aqueous solution Low aqueous solubility, especially at neutral or acidic pH.1. Increase the pH of the aqueous solution to enhance solubility. 2. First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, then dilute with the aqueous buffer. 3. Use sonication to aid dissolution.
Color change of the solution Oxidation or degradation of the flavonoid structure.1. Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Add antioxidants to the solution if compatible with your experimental design. 3. Store solutions in amber vials to protect from light.

Data Presentation: Stability of this compound in Different Solvents

Solvent System Stress Condition Duration Temperature % Remaining (Illustrative)
MethanolNeutral24 hours25°C>95%
EthanolNeutral24 hours25°C>95%
DMSONeutral24 hours25°C>98%
Acetonitrile:Water (1:1)Neutral24 hours25°C>90%
0.1 M HCl (aqueous)Acidic8 hours60°C70-80%
0.1 M NaOH (aqueous)Alkaline2 hours25°C50-60%
3% H₂O₂ (aqueous)Oxidative8 hours25°C60-70%
Aqueous Buffer (pH 7.4)Thermal24 hours40°C85-95%
Aqueous Buffer (pH 7.4)Photolytic (UV)8 hours25°C40-50%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Dimethyl sulfoxide (DMSO, HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80°C for 24 hours. Re-dissolve in methanol for analysis. For solution state thermal stress, incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method.

    • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 335 nm).

  • Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (e.g., UV/Vis light) start->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Calculate % Degradation hplc->data pathway Identify Degradation Products & Propose Pathways data->pathway

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_outcome Outcome issue Experimental Issue Observed (e.g., extra peaks, low recovery) degradation Compound Degradation issue->degradation solubility Poor Solubility issue->solubility contamination System or Reagent Contamination issue->contamination check_params Verify Experimental Parameters (pH, Temp, Light) degradation->check_params fresh_sol Prepare Fresh Solutions degradation->fresh_sol solvent Change Solvent or Adjust pH solubility->solvent clean Clean System & Use Fresh Reagents contamination->clean resolved Issue Resolved check_params->resolved fresh_sol->resolved solvent->resolved clean->resolved

Caption: A logical workflow for troubleshooting common issues in stability testing.

References

Technical Support Center: Scaling Up the Purification of Vitexin-4''-O-glucoside for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of Vitexin-4''-O-glucoside for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The most common and effective methods for scaling up the purification of this compound are macroporous resin chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (preparative HPLC). Often, a combination of these techniques is employed to achieve the high purity required for preclinical studies. Macroporous resin chromatography is typically used for initial enrichment, followed by preparative HPLC or HSCCC for final purification.[1][2][3][4][5]

Q2: What purity level of this compound is required for preclinical studies?

A2: For preclinical toxicology studies, a high purity of the compound is essential, typically ≥95%, with many studies aiming for 98% or higher.[6] It is also crucial to characterize any impurities present in the final product. Regulatory agencies require well-characterized compounds to ensure that observed toxicological effects are attributable to the active pharmaceutical ingredient (API) and not to impurities.

Q3: How can I ensure batch-to-batch consistency when scaling up purification?

A3: Ensuring batch-to-batch consistency is critical for preclinical studies and is a significant challenge with natural products due to inherent variability in the raw plant material.[7] To minimize variability, it is important to:

  • Standardize Raw Material: Use plant material from a consistent source and harvesting time, if possible.

  • Implement Robust and Well-Documented Protocols: Strictly adhere to validated purification protocols.

  • Utilize Quality Control Measures: Employ analytical techniques like HPLC to analyze each batch and ensure it meets predefined specifications for purity and impurity profiles.[8]

  • Multivariate Data Analysis: This can be used to monitor and control the manufacturing process to reduce variability.[7]

Q4: What are the storage and stability considerations for purified this compound?

A4: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[6] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months.[9] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[6] Stability studies should be conducted on the purified compound under the intended storage and experimental conditions.

Troubleshooting Guides

Macroporous Resin Chromatography
Problem Possible Cause(s) Solution(s)
Low Adsorption of this compound Incorrect resin type for the polarity of the compound.Screen various resins with different polarities (non-polar, weakly polar, polar) to find the optimal one. For flavonoids, weakly polar resins are often effective.[3]
pH of the sample solution is not optimal.Adjust the pH of the crude extract solution. The adsorption of flavonoids can be pH-dependent.
Flow rate is too high.Decrease the loading flow rate to allow for sufficient interaction time between the compound and the resin. A typical flow rate is 2 BV/h.[1][10]
Low Recovery/Desorption Inappropriate desorption solvent.Optimize the eluting solvent system. A stepwise gradient of ethanol (B145695) in water (e.g., 5%, 30%, 60%, 80%) is commonly used.[1][10]
Elution volume is insufficient.Increase the volume of the eluting solvent. Typically, several bed volumes (BV) are required for complete elution.[1]
Desorption flow rate is too high.Reduce the elution flow rate to ensure complete desorption. A flow rate of 2 BV/h is often used.[10]
Resin Fouling/Decreased Performance Irreversible adsorption of impurities.Implement a resin regeneration protocol. This typically involves washing with a strong acid, a strong base, and then copious amounts of water, followed by an organic solvent like ethanol or methanol (B129727).
Presence of suspended solids in the crude extract.Filter the crude extract before loading it onto the column to remove any particulate matter.
Preparative HPLC
Problem Possible Cause(s) Solution(s)
Poor Peak Resolution/Co-elution Mobile phase composition is not optimal.Systematically vary the mobile phase composition (e.g., ratio of organic solvent to water, type of organic solvent, pH) to improve separation.
Column overloading.Reduce the amount of sample injected onto the column.
Inappropriate column chemistry.Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities.
Low Yield Degradation of the compound on the column.Ensure the mobile phase pH is within the stable range for the compound and the column. This compound is stable under normal temperatures and pressures but can be affected by strong acids or bases.
Irreversible adsorption to the stationary phase.Add a small amount of a competing agent to the mobile phase or use a different stationary phase.
Inefficient fraction collection.Optimize the fraction collection parameters (e.g., peak threshold, window) to ensure the entire peak is collected.
High Backpressure Blockage in the system (e.g., frits, column).Flush the system and column in the reverse direction. If the pressure remains high, replace the column frits or the column itself.
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a guard column.
High-Speed Counter-Current Chromatography (HSCCC)
Problem Possible Cause(s) Solution(s)
Poor Separation/Peak Resolution Inappropriate two-phase solvent system.The selection of the solvent system is critical. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.[3] Systematically test different solvent systems to find one with an optimal K value.
Loss of stationary phase.Decrease the flow rate of the mobile phase.[5] Ensure the system has reached hydrodynamic equilibrium before injecting the sample.
Emulsion formation.Modify the solvent system to reduce emulsion formation. Sometimes adding a small amount of an additive can help.
Low Sample Recovery Irreversible adsorption (though less common in HSCCC).This is a key advantage of HSCCC, but if observed, ensure the chosen solvent system is appropriate and the compound is stable under the separation conditions.
Sample degradation.Check the stability of this compound in the chosen solvent system and at the operating temperature.
Long Run Times High K value of the target compound.Adjust the solvent system to lower the K value, which will decrease the retention time.
Low flow rate.While a lower flow rate can improve resolution, a balance must be struck to achieve a reasonable run time.[4]

Data Presentation

Table 1: Comparison of Purification Methods for this compound and Related Flavonoids

Method Starting Material Scale Purity Achieved Recovery/Yield Key Parameters Reference
Macroporous Resin (HPD-400) Hawthorn leaves extractLab-scale6.08% (from 0.720%)79.1%Eluent: Stepwise ethanol-water gradient[2]
Macroporous Resin (D101) & Silica Gel Chromatography Hawthorn leavesNot specified90-99%0.015-0.05% (from raw material)Eluents: Chloroform-methanol and Ethyl acetate-butanone-formic acid-water[8]
Preparative HPLC Enzymatic reaction mixture100 mg substrate>95% (assumed)14.2% (for a derivative)C18 column, Methanol-water gradient
HSCCC Mulberry leaf extractNot specified93.8%Not specifiedSolvent system: Ethyl acetate:n-butanol:water (4:1:5)[4]
HSCCC & Preparative HPLC Black currant leaves extract100 mg crude sample>95% (assumed)3-11% for different flavonoidsHSCCC followed by C18 preparative HPLC[5]

Experimental Protocols

Macroporous Resin Chromatography for Enrichment of this compound

Objective: To enrich this compound from a crude plant extract.

Materials:

  • Crude extract containing this compound

  • Macroporous resin (e.g., HPD-400 or D101)

  • Glass column

  • Ethanol (various concentrations in water: 5%, 30%, 60%, 80%)

  • Deionized water

  • Peristaltic pump

Protocol:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours to swell and remove any residual monomers. Then, wash the resin thoroughly with deionized water until the effluent is clear.

  • Column Packing: Pack the pre-treated resin into a glass column. The bed volume (BV) is the volume of the packed resin.

  • Equilibration: Equilibrate the column by passing 3-5 BV of deionized water through it at a flow rate of 2 BV/h.

  • Sample Loading: Dissolve the crude extract in deionized water to a known concentration. Filter the solution to remove any particulates. Load the sample onto the column at a flow rate of 2 BV/h.

  • Washing: After loading, wash the column with 3-5 BV of deionized water to remove unbound impurities like sugars and salts.

  • Elution: Elute the bound compounds using a stepwise gradient of ethanol in water. For example:

    • Elute with 5 BV of 5% ethanol to remove more polar impurities.

    • Elute with 5 BV of 30% ethanol. This fraction is likely to contain this compound.

    • Elute with 5 BV of 60-80% ethanol to elute less polar flavonoids and regenerate the column.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing the highest concentration and purity of this compound.

  • Pooling and Concentration: Pool the desired fractions and concentrate them under reduced pressure to obtain the enriched extract.

Preparative HPLC for Final Purification

Objective: To obtain high-purity this compound from an enriched extract.

Materials:

  • Enriched extract containing this compound

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • HPLC-grade methanol and water

  • HPLC-grade formic acid or acetic acid (optional, for pH adjustment)

  • 0.22 µm syringe filters

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases. A common system is a gradient of methanol (Solvent B) in water (Solvent A), both containing 0.1% formic acid. Degas the mobile phases.

  • Sample Preparation: Dissolve the enriched extract in the initial mobile phase composition. Filter the sample solution through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): First, optimize the separation on an analytical HPLC system to determine the ideal gradient elution profile.

  • Scaling Up to Preparative Scale:

    • Equilibrate the preparative column with the initial mobile phase composition for at least 3-5 column volumes.

    • Inject the sample. The injection volume will depend on the column size and sample concentration.

    • Run the gradient elution. A typical gradient might be: 10-50% B over 40 minutes.

    • Monitor the elution profile at a suitable wavelength for this compound (around 335 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents from the collected fraction by rotary evaporation or lyophilization to obtain the pure compound.

Visualizations

Experimental_Workflow cluster_0 Step 1: Initial Extraction & Enrichment cluster_1 Step 2: High-Purity Purification cluster_2 Step 3: Final Product & Preclinical Studies Crude_Extract Crude Plant Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched this compound Fraction Macroporous_Resin->Enriched_Fraction Purification_Choice Choice of Fine Purification Enriched_Fraction->Purification_Choice Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC High Resolution HSCCC HSCCC Purification_Choice->HSCCC Large Sample Capacity Pure_Compound >95% Pure This compound Prep_HPLC->Pure_Compound HSCCC->Pure_Compound Analysis Purity & Impurity Analysis (HPLC, MS) Pure_Compound->Analysis Preclinical Preclinical Studies Analysis->Preclinical

Caption: Workflow for scaling up the purification of this compound.

Troubleshooting_Logic Start Low Yield in Final Product Check_Enrichment Review Macroporous Resin Step: - Adsorption/Desorption Efficiency? - Correct Fractions Pooled? Start->Check_Enrichment Check_Purification Review Final Purification Step: (HPLC/HSCCC) - Peak Tailing/Co-elution? - Sample Degradation? Start->Check_Purification Enrichment_OK Enrichment Step Optimized Check_Enrichment->Enrichment_OK No Purification_OK Purification Step Optimized Check_Purification->Purification_OK No Optimize_Resin Action: Optimize Resin Type, Solvents, and Flow Rates Enrichment_OK->Optimize_Resin Optimize_Final Action: Optimize Mobile Phase/ Solvent System, Loading, and pH Purification_OK->Optimize_Final Optimize_Resin->Start Re-evaluate Optimize_Final->Start Re-evaluate

Caption: Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: Quantification of Vitexin-4''-O-glucoside in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Vitexin-4''-O-glucoside in herbal products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting the quantification of this compound?

A1: Before beginning quantification, it is crucial to have a well-characterized reference standard of this compound with a known purity. Proper sample preparation, including the choice of extraction solvent and cleanup steps, is critical to ensure efficient extraction and minimize matrix interference. Method validation, including assessments of linearity, accuracy, precision, and stability, is essential for reliable and reproducible results.

Q2: What is the typical stability of this compound in solution and during storage?

A2: this compound is generally stable under normal laboratory temperatures and pressures. However, it can be susceptible to degradation in the presence of strong oxidizing agents, strong acids or alkalis, and excessive heat. For storage, it is recommended to keep the reference standard and sample extracts in a cool, dark place, preferably at -20°C, to prevent degradation. Stock solutions should be prepared fresh, and their stability should be evaluated as part of the method validation.

Q3: How do I choose the appropriate chromatographic conditions for the analysis?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column is the most common approach for the separation of this compound. A mobile phase consisting of a mixture of water and an organic solvent (typically acetonitrile (B52724) or methanol) with an acidic modifier like formic acid or acetic acid is generally used. The gradient elution is often preferred to achieve good separation from other components in the herbal extract. The detection wavelength is typically set around 330-340 nm, which is the absorption maximum for vitexin (B1683572) and its derivatives.

Q4: What are matrix effects, and how can they affect my results?

A4: Matrix effects are the alteration of the ionization efficiency of an analyte by the co-eluting compounds from the sample matrix, particularly in LC-MS analysis. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Herbal matrices are complex and are a common source of matrix effects. To mitigate this, effective sample cleanup, chromatographic separation, and the use of a suitable internal standard are crucial.

Troubleshooting Guides

Extraction and Sample Preparation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound Inefficient extraction solvent.Optimize the solvent system. Methanol-water or ethanol-water mixtures are often more effective than pure solvents. A study on Prosopis farcta found that 40% methanol (B129727) in water with 0.5% acetic acid provided the highest yield of vitexin.[1] The ratio of water in the solvent plays a significant role in extraction efficiency.[1]
Incomplete cell wall disruption.Ensure the herbal material is finely powdered. Consider using extraction techniques like ultrasonication or microwave-assisted extraction to enhance efficiency.
Degradation of the analyte during extraction.Avoid excessive heat and exposure to light. If using heat, ensure the temperature is controlled and the duration is minimized.
High background or interfering peaks in the chromatogram Co-extraction of interfering compounds from the plant matrix.Implement a sample cleanup step. Solid-phase extraction (SPE) with a suitable sorbent can effectively remove many interfering substances.
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Chromatographic Problems
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing, fronting, or splitting) Interaction of the analyte with active silanol (B1196071) groups on the column.Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to suppress the ionization of silanol groups (a lower pH is generally better). Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can also help, though it may not be necessary with modern high-purity columns.[2]
Column overload.Reduce the injection volume or the concentration of the sample.
Incompatibility between the sample solvent and the mobile phase.Dissolve the sample in a solvent that is similar in composition to the initial mobile phase.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and the mobile phase is properly mixed and degassed.
Changes in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has been used extensively or has been exposed to harsh conditions.
Co-elution with other compounds Insufficient chromatographic resolution.Optimize the gradient elution profile (e.g., a shallower gradient). Try a different column with a different selectivity.
Quantification and Data Interpretation Issues
Problem Possible Cause(s) Suggested Solution(s)
Non-linear calibration curve Analyte concentration is outside the linear range of the detector.Prepare a wider range of calibration standards to determine the linear range and dilute the samples if necessary.
Inaccurate preparation of standard solutions.Carefully prepare fresh standard solutions and verify their concentrations.
High variability in replicate injections Issues with the autosampler or injector.Check the autosampler for proper operation and ensure there are no air bubbles in the sample vials.
Sample instability.Analyze the samples as quickly as possible after preparation or store them under appropriate conditions.
Inaccurate results when using LC-MS Significant matrix effects (ion suppression or enhancement).Evaluate the matrix effect by comparing the response of the analyte in a standard solution to its response in a spiked matrix sample. If significant matrix effects are present, improve the sample cleanup, optimize the chromatography to separate the analyte from interfering compounds, or use a matrix-matched calibration curve. The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound and related flavonoids from various studies.

Table 1: HPLC/UPLC Method Parameters for Vitexin and its Glycosides

Analyte Matrix Column Mobile Phase Detection Reference
VitexinPassiflora species extractsPhenomenex® Kinetex C18 (100 x 2.1 mm; 2.6 µm)A: 0.5% formic acid; B: Acetonitrile (gradient)DAD at 340 nm[3]
This compound & Vitexin-2''-O-rhamnosideRat plasmaC18 columnMethanol:Acetonitrile:Tetrahydrofuran:0.5% acetic acid (1:1:19.4:78.6, v/v/v/v)UV at 330 nm[4]
This compound, Vitexin-2''-O-rhamnoside, Rutin (B1680289), VitexinRat plasmaACQUITY UPLC BEH C18 (1.7 µm)A: Water with 0.1% formic acid; B: Acetonitrile (gradient)ESI-MS/MS (MRM)[5]

Table 2: Validation Data for the Quantification of Vitexin and its Glycosides

Analyte Matrix Linearity Range (µg/mL) LOD (ng) LOQ (ng) Recovery (%) Reference
VitexinPassiflora extracts1.5 - 144.0--99.0[3]
This compoundRat plasma0.23 - 138.42--92.68 - 95.74[4]
Vitexin-2''-O-rhamnosideRat plasma0.36 - 218.49--93.45 - 99.26[4]
Vitexin-2''-O-glucosideHerbal preparations4.12 - 206.000.62-[6]

Experimental Protocols

Example Protocol: UHPLC-DAD Quantification of Vitexin in Passiflora Extracts[3]
  • Extraction:

    • Air-dry and powder the plant leaves.

    • Extract 10 g of powdered leaves with 100 mL of boiling water (95°C) for 10 minutes (infusion).

    • Filter and centrifuge the extract at 5000 rpm for 30 minutes.

    • Lyophilize the supernatant to obtain the crude extract.

  • Sample Preparation:

    • Dissolve 1.0 mg of the dried crude extract in 1 mL of methanol:water (1:1, v/v).

    • Filter the solution through a 0.22 µm membrane before injection.

  • UHPLC Conditions:

    • Column: Phenomenex® Kinetex C18 (100 x 2.1 mm; 2.6 µm)

    • Column Temperature: 35°C

    • Mobile Phase: A: 0.5% formic acid; B: Acetonitrile

    • Gradient: 10-35% B (0-8 min), 35% B (8-9 min), 35-85% B (9-15 min), 85-10% B (15-16 min)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

    • Detection: DAD at 340 nm

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing start Herbal Material (Powdered) extraction Solvent Extraction (e.g., 80% Methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration 0.22 µm Filtration reconstitution->final_filtration injection Injection into HPLC/UPLC final_filtration->injection separation C18 Column Separation detection UV/DAD or MS Detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

Fig. 1: General workflow for the quantification of this compound.

Troubleshooting_Tree start Problem: Inaccurate Results peak_issue Poor Peak Shape? start->peak_issue retention_issue Retention Time Shift? start->retention_issue recovery_issue Low Recovery? start->recovery_issue peak_issue->retention_issue No solution_peak Check: Column Health Mobile Phase pH Sample Solvent peak_issue->solution_peak Yes retention_issue->recovery_issue No solution_retention Check: Pump Flow Rate Mobile Phase Composition Column Temperature retention_issue->solution_retention Yes solution_recovery Check: Extraction Solvent Extraction Method Sample pH & Temp recovery_issue->solution_recovery Yes

Fig. 2: A decision tree for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Vitexin-4''-O-glucoside and Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitexin-4''-O-glucoside (VOG) and Vitexin-2''-O-rhamnoside (VOR) are two closely related flavonoid glycosides derived from the parent compound vitexin (B1683572). Both compounds, found in various medicinal plants, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers in their exploration of these natural products for drug discovery and development.

At a Glance: Key Biological Activities

Biological ActivityThis compound (VOG)Vitexin-2''-O-rhamnoside (VOR)
Antioxidant Demonstrated protective effects against oxidative stress.Exhibits potent antioxidant properties by scavenging free radicals.
Anti-inflammatory Suppresses pro-inflammatory cytokines.[1]Possesses anti-inflammatory properties.
Neuroprotective Shows potential in protecting against neurodegenerative conditions.[1]Investigated for its role in mitigating neuronal damage.
Anti-cancer Explored for its potential to inhibit tumor growth.[2]Shows inhibitory effects on DNA synthesis in cancer cells.
Cardioprotective Studied for its role in cardiovascular health.[2]Traditionally used for cardiovascular health.[3]

Quantitative Comparison of Biological Activities

Direct comparative studies of VOG and VOR are limited. However, available data from individual and some comparative studies are summarized below. It is crucial to note that variations in experimental models and conditions can influence the results, making direct comparisons challenging.

Antioxidant and Anti-apoptotic Activity

A study directly compared the protective effects of VOG and VOR against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis in human adipose-derived stem cells (hADSCs).[3]

CompoundConcentrationEffect
This compound (VOG)120 µMSignificantly ameliorated toxicity and apoptosis.[3]
Vitexin-2''-O-rhamnoside (VOR)62.5 µMSignificantly ameliorated toxicity and apoptosis.[3]
No-Cytotoxicity Level
This compound (VOG)Up to 480 µMNo cytotoxic effect observed.[3]
Vitexin-2''-O-rhamnoside (VOR)Up to 250 µMNo cytotoxic effect observed.[3]
Neuroprotective Activity

While direct comparative studies on neuroprotection are scarce, some data on their effects on seizure models and cholinesterase inhibition are available. In a zebrafish model of chemically-induced seizures, neither VOG nor VOR showed significant antiseizure activity.[4][5] However, studies on their parent compound, vitexin, and on VOG itself show potential in other neuroprotective assays.

CompoundAssayResult
This compound (VOG)Dual Cholinesterase InhibitionIC₅₀ = 15.21 ± 0.41 µM (Acetylcholinesterase) and 19.75 ± 0.16 µM (Butyrylcholinesterase)[6]
Vitexin (parent compound of VOR)Dual Cholinesterase InhibitionIC₅₀ = 15.21 ± 0.41 µM (Acetylcholinesterase) and 19.75 ± 0.16 µM (Butyrylcholinesterase)[6]
Anti-Cancer Activity
CompoundCell LineAssayResult (IC₅₀)
Vitexin-2''-O-rhamnoside (VOR)MCF-7 (Breast Cancer)DNA Synthesis Inhibition17.5 µM

Signaling Pathways

VOG and VOR appear to exert their biological effects through distinct signaling pathways.

This compound (VOG) is reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.

VOG_MAPK_Pathway VOG This compound MAPK_Pathway MAPK Signaling Pathway VOG->MAPK_Pathway Modulates Cellular_Responses Cellular Responses (Proliferation, Inflammation, Apoptosis) MAPK_Pathway->Cellular_Responses Regulates

VOG modulating the MAPK signaling pathway.

Vitexin-2''-O-rhamnoside (VOR) has been shown to influence the PI3K/Akt signaling pathway . This pathway is a key regulator of cell survival, proliferation, and metabolism.

VOR_PI3K_Akt_Pathway VOR Vitexin-2''-O-rhamnoside PI3K PI3K VOR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

VOR activating the PI3K/Akt signaling pathway.

Experimental Protocols

Assessment of Antioxidant and Anti-apoptotic Activity in hADSCs

This protocol is based on the methodology used in the direct comparative study of VOG and VOR.[3]

1. Cell Culture and Treatment:

  • Human adipose-derived stem cells (hADSCs) are isolated and cultured.

  • Cells are pretreated with either 120 µM VOG or 62.5 µM VOR for 24 hours.

  • Following pretreatment, cells are exposed to 500 µM H₂O₂ for 4 hours to induce oxidative stress.

2. Morphological Assessment:

  • Changes in cell morphology, such as shrinkage and nuclear condensation, are observed using phase-contrast microscopy.

3. Apoptosis/Necrosis Evaluation:

  • The percentage of apoptotic and necrotic cells is quantified using flow cytometry after staining with Annexin V and Propidium Iodide.

4. Caspase-3 Activity Assay:

  • Intracellular caspase-3 activity, a key marker of apoptosis, is measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

5. Immunocytochemistry:

  • Cells are fixed and stained with specific antibodies to visualize key apoptotic proteins and nuclear morphology.

Antioxidant_Assay_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Analysis hADSCs Isolate and Culture hADSCs Pretreat Pretreat with VOG (120 µM) or VOR (62.5 µM) for 24h hADSCs->Pretreat Induce_Stress Expose to H₂O₂ (500 µM) for 4h Pretreat->Induce_Stress Morphology Morphological Assessment (Microscopy) Induce_Stress->Morphology Flow_Cytometry Apoptosis/Necrosis Quantification (Flow Cytometry) Induce_Stress->Flow_Cytometry Caspase_Assay Caspase-3 Activity Assay Induce_Stress->Caspase_Assay

Workflow for assessing antioxidant activity.
Western Blot Analysis of Signaling Pathways

This is a general protocol for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways. Specific antibody concentrations and incubation times should be optimized based on the manufacturer's recommendations and preliminary experiments.

1. Cell Lysis and Protein Quantification:

  • Treat cells with VOG or VOR at desired concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK/ERK for MAPK pathway; p-Akt/Akt for PI3K/Akt pathway) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Both this compound and Vitexin-2''-O-rhamnoside exhibit a range of promising biological activities, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective effects. The available data suggests that while they share some similarities, they may exert their effects through different signaling pathways, with VOG associated with the MAPK pathway and VOR with the PI3K/Akt pathway. The direct comparative study in hADSCs indicates that VOR might be effective at a lower concentration for antioxidant and anti-apoptotic effects. However, more direct comparative studies with standardized methodologies are crucial to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational comparison to assist researchers in designing future studies to unlock the full therapeutic capabilities of these intriguing flavonoid glycosides.

References

A Comparative Guide to the Antioxidant Capacity of Vitexin-4''-O-glucoside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant capacities of various flavonoids is crucial for targeted therapeutic applications. This guide provides a comparative analysis of Vitexin-4''-O-glucoside, a C-glycosyl flavonoid, against other notable flavonoids. While direct, quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes available data for related compounds to provide a scientifically grounded perspective.

Quantitative Antioxidant Capacity: A Comparative Overview

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)FRAP (mM Fe(II)/g)
Vitexin (B1683572) 85.11[1]Not AvailableNot Available
Quercetin Not AvailableNot AvailableNot Available
Rutin (Quercetin-3-O-rutinoside) Not AvailableNot AvailableNot Available
Luteolin Not AvailableNot AvailableNot Available
Apigenin Not AvailableNot AvailableNot Available

Note: The absence of data for this compound and other fields highlights a gap in the current research landscape, underscoring the opportunity for further investigation into the specific antioxidant potential of this compound. The provided IC50 value for vitexin is from a study on Grewia tiliaefolia extract and its constituents[1].

Structure-Activity Relationship and Antioxidant Potential

This compound is a C-glycosyl derivative of apigenin. The nature of the glycosidic bond and the overall structure of flavonoids play a significant role in their antioxidant activity.

  • C-Glycosyl vs. O-Glycosyl Flavonoids : C-glycosyl flavonoids, like vitexin and its derivatives, are generally more stable than their O-glycosyl counterparts. This stability can contribute to sustained antioxidant activity. Some studies suggest that C-glycosylflavonoids may exhibit higher antioxidant potential than their corresponding O-glycosylflavonoids and aglycones in certain contexts[2].

  • Hydroxyl Groups : The antioxidant capacity of flavonoids is heavily influenced by the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. These groups can donate hydrogen atoms to neutralize free radicals.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure reproducibility and standardization of results, detailed experimental protocols are essential. Below are the methodologies for the most common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • A specific volume of the test compound/standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Methodology:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • A small volume of the test compound/standard is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.

Methodology:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A specific volume of the test compound is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as millimoles of Fe²⁺ equivalents per gram of the sample.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following sections provide Graphviz DOT language scripts for generating diagrams of the experimental workflows and a key signaling pathway involved in the antioxidant response.

Experimental Workflow for Antioxidant Capacity Assays

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay dp_prep Prepare DPPH Solution dp_mix Mix with Sample dp_prep->dp_mix dp_incubate Incubate in Dark dp_mix->dp_incubate dp_measure Measure Absorbance at 517 nm dp_incubate->dp_measure dp_calc Calculate % Inhibition & IC50 dp_measure->dp_calc ab_prep Generate ABTS Radical Cation ab_dilute Dilute to Working Solution ab_prep->ab_dilute ab_mix Mix with Sample ab_dilute->ab_mix ab_measure Measure Absorbance at 734 nm ab_mix->ab_measure ab_calc Calculate TEAC ab_measure->ab_calc fr_prep Prepare FRAP Reagent fr_mix Mix with Sample fr_prep->fr_mix fr_measure Measure Absorbance at 593 nm fr_mix->fr_measure fr_calc Calculate Fe(II) Equivalents fr_measure->fr_calc

Caption: Workflow of common in vitro antioxidant capacity assays.

Simplified Antioxidant Signaling Pathway: Nrf2-ARE

Vitexin has been shown to exert some of its antioxidant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces dissociation Vitexin This compound Vitexin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Caption: Nrf2-ARE antioxidant response pathway activated by flavonoids.

References

A Comparative Guide to HPLC Method Validation for Vitexin-4''-O-glucoside Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Vitexin-4''-O-glucoside, a key flavonoid glycoside with significant therapeutic potential. The methodologies and validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and robustness of the analytical procedures.[1] This document is intended to assist researchers and quality control analysts in selecting and implementing a suitable HPLC method for their specific research and development needs.

Comparative Analysis of Validated HPLC Methods

The following tables summarize the validation parameters of different HPLC methods developed for the quantification of this compound and related compounds. These methods have been validated to demonstrate their suitability for their intended purpose, ensuring data integrity and accuracy.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod BMethod C
Column Diamonsil C18 (150 x 4.6 mm, 5 µm)[2]C18 column[3]Not Specified
Mobile Phase Acetonitrile–tetrahydrofuran (95:5, v/v) and 1% aqueous phosphoric acid[2]Methanol-acetonitrile-tetrahydrofuran-0.5% acetic acid (1:1:19.4:78.6, v/v/v/v)[3]Not Specified
Elution Mode GradientIsocratic[3]Not Specified
Flow Rate Not Specified1.0 mL/minNot Specified
Detection Wavelength 270 nm[2]330 nm[3]Not Specified
Internal Standard Not SpecifiedBaicalinNot Specified

Table 2: Comparison of Method Validation Parameters according to ICH Q2(R1)

Validation ParameterMethod AMethod B
Linearity (Concentration Range, µg/mL) 1.2–120.0[2]0.23–138.42[3]
Correlation Coefficient (r²) > 0.9992[2]Not Specified
Accuracy (Recovery, %) 95.4% to 98.1%[2]Mean assay recoveries: 96.87% to 101.75% (intra-day) and 96.88% to 103.51% (inter-day)[3]
Precision (%RSD) Not SpecifiedBelow 4%[3]
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Specificity Method demonstrated specificity for eight polyphenols.[2]Method successfully separated this compound and Vitexin-2''-O-rhamnoside in rat plasma.[3]
Robustness Not SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound, based on published and validated methods.

Method A: HPLC for Polyphenols including this compound in Plant Material[2]

1. Sample Preparation:

  • Weigh 0.2 g of dried and powdered plant material into a conical flask.

  • Add a known amount of internal standard if used.

  • Add 20 mL of a methanol-water (50:50, v/v) mixture.

  • Perform extraction in an ultrasonic bath for 30 minutes.

  • Filter the supernatant through a 0.45-µm membrane filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: Diamonsil C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile–tetrahydrofuran (95:5, v/v).

    • Solvent B: 1% aqueous phosphoric acid.

  • Elution: A gradient elution program should be developed to ensure optimal separation.

  • Injection Volume: 20 µL.

  • Detection: UV absorption at 270 nm.

3. Validation Procedure:

  • The method was validated for linearity, accuracy, and specificity.

  • Linearity: Established over a concentration range of 1.2–120.0 µg/mL for this compound.

  • Accuracy: Determined by the mean recovery, which was found to be between 95.4% and 98.1%.

Method B: HPLC for this compound in Rat Plasma[3]

1. Sample Preparation (Plasma):

  • To 100 µL of rat plasma, add the internal standard.

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the mixture and centrifuge.

  • Inject 20 µL of the supernatant into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A mixture of methanol-acetonitrile-tetrahydrofuran-0.5% acetic acid (1:1:19.4:78.6, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 330 nm.

3. Validation Procedure:

  • The method was validated for linearity, accuracy, and precision.

  • Linearity: Confirmed over the range of 0.23–138.42 µg/mL.

  • Accuracy and Precision: Intra- and inter-day assays showed mean recoveries ranging from 96.87% to 103.51% with a precision below 4% (%RSD).

Visualizing the Method Validation Workflow and ICH Guidelines

The following diagrams illustrate the logical flow of the HPLC method validation process and the hierarchical structure of the ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Analytical Method Development Spec Specificity Dev->Spec Validation according to ICH Q2(R1) Lin Linearity Dev->Lin Validation according to ICH Q2(R1) Acc Accuracy Dev->Acc Validation according to ICH Q2(R1) Prec Precision Dev->Prec Validation according to ICH Q2(R1) LOD LOD Dev->LOD Validation according to ICH Q2(R1) LOQ LOQ Dev->LOQ Validation according to ICH Q2(R1) Range Range Dev->Range Validation according to ICH Q2(R1) Rob Robustness Dev->Rob Validation according to ICH Q2(R1) Routine Routine Analysis / Quality Control Spec->Routine Validated Method Lin->Routine Validated Method Acc->Routine Validated Method Prec->Routine Validated Method LOD->Routine Validated Method LOQ->Routine Validated Method Range->Routine Validated Method Rob->Routine Validated Method

Caption: Workflow for HPLC Method Validation.

ICH_Q2_R1_Guidelines cluster_assay Assay cluster_impurities Impurities (Quantitative) cluster_identification Identification ICH_Q2 ICH Q2(R1): Validation of Analytical Procedures Assay_Acc Accuracy ICH_Q2->Assay_Acc Assay_Prec Precision ICH_Q2->Assay_Prec Assay_Spec Specificity ICH_Q2->Assay_Spec Assay_Lin Linearity ICH_Q2->Assay_Lin Assay_Range Range ICH_Q2->Assay_Range Imp_Acc Accuracy ICH_Q2->Imp_Acc Imp_Prec Precision ICH_Q2->Imp_Prec Imp_Spec Specificity ICH_Q2->Imp_Spec Imp_LOQ LOQ ICH_Q2->Imp_LOQ Imp_Lin Linearity ICH_Q2->Imp_Lin Imp_Range Range ICH_Q2->Imp_Range ID_Spec Specificity ICH_Q2->ID_Spec

Caption: ICH Q2(R1) Validation Parameters.

References

A Comparative Guide to Analytical Methods for Vitexin-4''-O-glucoside Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of Vitexin-4''-O-glucoside, a flavonoid glycoside with significant therapeutic potential. The following sections present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methodologies, supported by experimental data from published literature.

Overview of Analytical Techniques

The accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of flavonoids. It offers good resolution and sensitivity for many applications.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and trace-level quantification.

  • High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening tool.

Experimental Protocols

Detailed methodologies for the determination of this compound and a closely related compound, vitexin (B1683572), using HPLC, UPLC-MS/MS, and HPTLC are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the determination of this compound in rat plasma.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Diamonsil C18 analytical column.

  • Mobile Phase: Methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.[1]

  • Sample Preparation: Plasma samples are deproteinized with methanol. An internal standard, such as hesperidin, can be used.[1]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol is adapted from a validated method for the simultaneous determination of several flavonoids, including this compound, in rat plasma.[2]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (1.7 µm particle size).[2]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water (containing 0.1% formic acid).[2]

  • Flow Rate: 0.20 mL/min.[2]

  • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for this compound is m/z 593.1 -> 413.2.

  • Sample Preparation: Protein precipitation of plasma samples with methanol.[2]

  • Standard Preparation: A stock solution of this compound is prepared and serially diluted to construct a calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method for Vitexin

As a specific validated HPTLC method for this compound was not available, this protocol is for the closely related compound, vitexin. This method can serve as a starting point for the development of a validated assay for this compound.

  • Instrumentation: HPTLC system including an applicator, developing chamber, and densitometric scanner.

  • Stationary Phase: Silica gel 60 HPTLC plates.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (100:11:11:26, v/v/v).

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a saturated chamber with the mobile phase.

  • Densitometric Analysis: The plate is scanned at a wavelength of 350 nm.

  • Standard Preparation: A stock solution of vitexin is prepared and serially diluted to create calibration standards.

Quantitative Data Comparison

The following table summarizes the key validation parameters for the different analytical methods.

ParameterHPLCUPLC-MS/MSHPTLC (for Vitexin)
Linearity Range 5 - 450 µg/mL[1]10 - 40,000 ng/mL[2]100 - 600 ng/zone
Correlation Coefficient (r²) > 0.999Not explicitly stated, but linearity is confirmed≥ 0.9995
Precision (RSD) Intra-day: ≤ 4.1% Inter-day: ≤ 2.0%[1]Intra- and Inter-run: < 15%[2]Not explicitly stated, but the method is described as precise
Accuracy (Recovery/RE) Recovery: 98.74% ± 0.44%[1]Relative Error (RE): -10% to 10%[2]Recovery: 95.30%
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 5 µg/mL[1]10 ng/mL[2]Not explicitly stated

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for validating an analytical method to ensure its suitability for its intended purpose.

Analytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation Parameters cluster_documentation 3. Documentation & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validation_Report Prepare Validation Report Stability->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Analysis SOP->Routine_Use Performance_Comparison cluster_methods Analytical Methods cluster_parameters Performance Parameters HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Throughput Sample Throughput HPLC->Throughput Low Cost Cost per Sample HPLC->Cost Moderate UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Sensitivity High UPLC_MSMS->Selectivity Excellent UPLC_MSMS->Throughput Low to Moderate UPLC_MSMS->Cost High HPTLC HPTLC (for Vitexin) HPTLC->Sensitivity Low to Moderate HPTLC->Selectivity Moderate HPTLC->Throughput High HPTLC->Cost Low

References

A Comparative Analysis of the Pharmacokinetic Profiles of Vitexin-4''-O-glucoside and its Aglycone, Vitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Vitexin-4''-O-glucoside (VOG) and its aglycone, vitexin (B1683572). The following sections present a summary of their pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of a typical pharmacokinetic study workflow. This information is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound and vitexin have been investigated in several preclinical studies, primarily in rats. The data reveals significant differences in their absorption, distribution, metabolism, and excretion profiles. Below is a summary of key pharmacokinetic parameters from various studies. It is important to note that direct comparisons should be made with caution as the data are derived from separate studies with potentially different experimental conditions.

ParameterThis compound (VOG)VitexinSpeciesAdministration Route & DoseSource
Cmax Not reported in the provided abstracts for oral administration.0.51 ± 0.015 µg/mLRatOral (30 mg/kg)[1]
Tmax Not reported in the provided abstracts for oral administration.15.82 ± 0.172 minRatOral (30 mg/kg)[1]
AUC (0→∞) Increased proportionally with intravenous doses of 20-60 mg/kg.[2] Bioavailability after intraportal, intestinal, and gastric administration was 45.1%, 8.1%, and 9.8%, respectively.[3]-RatIntravenous, Intraportal, Intestinal, Gastric[2][3]
t1/2β (Elimination Half-life) Showed significant differences between a 20 mg/kg intravenous dose and other doses.[2]46.01 ± 0.810 minRatIntravenous (10 mg/kg)[1]
CL (Total Body Clearance) Showed significant differences between a 20 mg/kg intravenous dose and other doses.[2]0.031 ± 0.035 L/kg·min (IV), 0.71 ± 0.056 L/kg·min (Oral)RatIntravenous (10 mg/kg), Oral (30 mg/kg)[1]
MRT (Mean Residence Time) Showed significant differences between a 20 mg/kg intravenous dose and other doses.[2]26.23 ± 1.51 min (IV, 0→t), 60.41 ± 5.41 min (Oral, 0→t)RatIntravenous (10 mg/kg), Oral (30 mg/kg)[1]
Absolute Bioavailability (F) Low bioavailability is attributed to significant hepatic and intestinal first-pass effects.[3]4.91 ± 0.761%RatOral (30 mg/kg) vs. Intravenous (10 mg/kg)[1]
Pharmacokinetic Model Fits a two-compartment open model after intravenous administration.[2] Exhibits dose-dependent pharmacokinetics.[2]Fits a two-compartment model.[4]RatIntravenous[2][4]
Metabolism Undergoes significant hepatic and intestinal first-pass metabolism.[3] CYP3A and P-gp may play a role in its low bioavailability.[3]The metabolic transformation likely occurs in the colon by microbiota, starting with deglycosylation.[5]--[3][5]
Distribution Widely distributed throughout the body.[6]Rapidly and widely distributed to various tissues, with the highest concentrations in the liver and kidney.[4][7] It has poor blood-brain barrier penetration.[4]Rat, RabbitIntravenous[4][6][7]
Excretion -Primarily excreted in bile and urine.[5][7]RatIntravenous[5][7]

Experimental Protocols

The following methodologies are representative of the experimental protocols used in the pharmacokinetic studies of this compound and vitexin.

Animal Studies

Pharmacokinetic studies were typically conducted in male Wistar or Sprague-Dawley rats.[1][2] The animals were housed in controlled environments with standardized light-dark cycles and had free access to food and water. Prior to the experiments, the animals were often fasted overnight.

Drug Administration and Sample Collection
  • Intravenous (IV) Administration: this compound or vitexin was dissolved in a suitable vehicle, such as a mixture of propylene (B89431) glycol and water, and administered intravenously, typically through the tail vein.[1] Doses have ranged from 10 to 60 mg/kg.[1][2]

  • Oral (PO) Administration: For oral administration, the compounds were administered by gavage at doses such as 30 mg/kg.[1]

  • Blood Sampling: Blood samples were collected at predetermined time points from the orbital venous plexus or tail vein into heparinized tubes.[1] The plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.

Bioanalytical Method

The concentration of this compound and vitexin in plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2][8]

  • Sample Preparation: Plasma samples were typically deproteinized using methanol (B129727).[8] An internal standard, such as hesperidin, was added to the samples before processing.[1][2]

  • Chromatographic Conditions: The separation was achieved on a C18 analytical column. The mobile phase often consisted of a mixture of methanol and an acidic aqueous solution (e.g., 0.5% aqueous phosphoric acid).[8] The detection wavelength was set at 330 nm or 340 nm.[7][8]

  • Method Validation: The HPLC method was validated for linearity, precision, accuracy, and recovery to ensure reliable quantification of the analytes in the biological matrix.[8]

Pharmacokinetic Analysis

The plasma concentration-time data were analyzed using both compartmental and non-compartmental models to determine key pharmacokinetic parameters.[1][2] Software such as 3P97 was used for these calculations.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study, from the initial preparation to the final data analysis.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Preparation Dosing Drug Administration (IV or Oral) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Concentration_Time_Profile Concentration-Time Profile Generation HPLC_Analysis->Concentration_Time_Profile PK_Modeling Pharmacokinetic Modeling (Compartmental/Non-compartmental) Concentration_Time_Profile->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Metabolic_Pathway VOG_Oral Oral Administration of VOG Intestine Intestinal Lumen VOG_Oral->Intestine Enterocytes Enterocytes Intestine->Enterocytes Absorption Enterocytes->Intestine P-gp Efflux Portal_Vein Portal Vein Enterocytes->Portal_Vein To Portal Circulation Metabolites1 Metabolites Enterocytes->Metabolites1 Intestinal Metabolism (e.g., CYP3A) Liver Liver (Hepatocytes) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Low Bioavailability) Liver->Systemic_Circulation Metabolites2 Metabolites Liver->Metabolites2 Hepatic First-Pass Metabolism

References

A Comparative Guide to the Efficacy of Vitexin-4''-O-glucoside: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Vitexin-4''-O-glucoside, a flavonoid glycoside with significant therapeutic potential. Drawing upon available experimental data, this document aims to offer an objective overview of its biological performance, supported by detailed methodologies and an exploration of its molecular mechanisms of action. While direct experimental data for this compound is emerging, data from its closely related aglycone, vitexin (B1683572), is also included to provide a broader context for its potential bioactivities.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and vitexin in various experimental models.

Table 1: In Vitro Efficacy of Vitexin and its Glycoside

CompoundAssayCell LineEndpointResult (IC₅₀ or % Inhibition)Reference
VitexinCytotoxicity (CCK-8)HEC-1B (Endometrial Cancer)Cell ViabilityIC₅₀ = 9.89 µM[1]
VitexinCytotoxicity (CCK-8)Ishikawa (Endometrial Cancer)Cell ViabilityIC₅₀ = 12.35 µM[1]
VitexinAnti-inflammatoryRAW 264.7 MacrophagesNitric Oxide (NO) ProductionNot cytotoxic up to 200 µg/mL[2]
This compoundAntioxidant (DPPH)N/ARadical ScavengingIC₅₀ = 0.69 mg/mL (for extract containing the compound)[3]
This compoundAntioxidant (ABTS)N/ARadical Scavenging0.86 mM Trolox Equivalents (for extract)[3]

Table 2: In Vivo Efficacy of Vitexin and its Glycoside

CompoundAnimal ModelConditionDosageRouteKey FindingsReference
VitexinNude Mice (Xenograft)Endometrial Cancer80 mg/kgIntraperitonealSignificant tumor growth suppression[1]
VitexinMurine ModelChemically-induced seizures5 mg/kgIntraperitoneal100% protection against picrotoxin (B1677862) and PTZ-induced seizures[4]
VitexinRat ModelStreptozotocin-induced diabetes1 mg/kgN/ANeuroprotection, improved learning and memory[5]
VitexinSwiss Albino MiceDalton's Ascitic Lymphoma500 mg/kgOral66.35% increase in lifespan, significant reduction in tumor volume[6]
This compoundZebrafish LarvaePTZ-stimulated seizuresNot specifiedN/ADid not affect PTZ-stimulated behavioral seizures[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.

1. Cell Seeding:

  • Culture cancer cells (e.g., HEC-1B) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM).

  • Incubate the plates for 24-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for MAPK Pathway

This protocol outlines the procedure to analyze the effect of this compound on the phosphorylation of MAPK pathway proteins.

1. Cell Lysis:

  • Treat cells with this compound as described in the cell viability assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins onto a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 MAPK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard model for assessing the anti-inflammatory activity of compounds like this compound.

1. Animal Acclimatization:

  • House Wistar rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

2. Compound Administration:

  • Divide the rats into groups: control (vehicle), positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treated groups (e.g., 10, 30, 100 mg/kg).

  • Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, vitexin, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis. The following diagrams illustrate the proposed mechanisms.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western_blot Western Blot (MAPK, Nrf2 pathways) treatment->western_blot cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay animal_model Animal Model (e.g., Xenograft, Paw Edema) compound_admin Compound Administration animal_model->compound_admin tumor_measurement Tumor Volume/Weight Measurement compound_admin->tumor_measurement edema_measurement Paw Edema Measurement compound_admin->edema_measurement histo Histopathology tumor_measurement->histo edema_measurement->histo

Caption: Experimental workflow for evaluating the efficacy of this compound.

MAPK_Pathway cluster_mapk MAPK Signaling Pathway cluster_cellular_response Cellular Response VOG This compound MEK MEK VOG->MEK Inhibition JNK JNK VOG->JNK Inhibition p38 p38 VOG->p38 Inhibition RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK MEK->JNK MEK->p38 Proliferation Proliferation ERK->Proliferation Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis p38->Apoptosis

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Nrf2_Pathway cluster_nrf2 Nrf2 Signaling Pathway VOG This compound Keap1_Nrf2 Keap1-Nrf2 Complex VOG->Keap1_Nrf2 Activation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2

References

Head-to-head comparison of different extraction techniques for Vitexin-4''-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to therapeutic application. Vitexin-4''-O-glucoside, a C-glycosylflavone found in various medicinal plants like hawthorn (Crataegus species) and bamboo (Phyllostachys species), has garnered significant interest for its potential pharmacological activities. The choice of extraction methodology can profoundly impact the yield, purity, and ultimately, the viability of subsequent research and development.

This guide provides an objective, data-driven comparison of conventional and modern techniques for the extraction of this compound. We will delve into the experimental protocols of key methods, present quantitative data for a comparative analysis, and offer a visual workflow to aid in experimental design.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is a balance of efficiency, cost, scalability, and the chemical nature of the target compound. Here, we compare conventional methods like Soxhlet and maceration with modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Extraction Technique Principle Typical Solvent Extraction Time Yield of Vitexin (B1683572) (mg/g DW) Purity/Content Advantages Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with fresh solvent.Ethanol, Methanol4-24 hours~0.5[1]LowerHigh extraction efficiency for some compounds, well-established.Time-consuming, large solvent volume, potential for thermal degradation of sensitive compounds.[1]
Maceration Soaking the plant material in a solvent.Ethanol/Water mixtures24-72 hours~0.4[1]LowerSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent volume.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol/Water mixtures15-60 minutes~1.0[1]ModerateFast, reduced solvent consumption, higher efficiency than conventional methods.Potential for degradation of some compounds at high power, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.Ethanol/Water mixtures5-30 minutes~1.2[1]HigherVery fast, high efficiency, reduced solvent consumption.[1]Requires specialized equipment, potential for localized overheating.
Reflux Extraction Boiling the solvent with the plant material and condensing the vapor back into the mixture.50% Ethanol4 hours0.015-0.05% of raw material90-99% (after purification)Simple setup, efficient for some compounds.Requires heating, potential for degradation of thermolabile compounds.

Note: The yield of vitexin is from Martino et al. (2008) for Crataegus monogyna and serves as a comparative benchmark. The yield for reflux extraction is for this compound from hawthorn leaves as reported in a patent. A study on the purification of this compound from hawthorn leaves found its content to be 0.720% in the crude extract.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in your own research. Below are representative protocols for the discussed extraction techniques.

Soxhlet Extraction

This conventional method relies on the continuous washing of the plant material with a distilled solvent.

Apparatus:

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Thimble (cellulose)

Protocol:

  • Sample Preparation: Air-dry and grind the plant material (e.g., hawthorn leaves) to a coarse powder.

  • Loading: Place a known amount (e.g., 10 g) of the powdered plant material into a cellulose (B213188) thimble.

  • Assembly: Place the thimble inside the Soxhlet extractor. Attach the extractor to a round-bottom flask containing the extraction solvent (e.g., 250 mL of 96% ethanol) and connect the condenser on top.

  • Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the plant material in the thimble.

  • Cycling: The extraction chamber will fill with the solvent until it reaches the level of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. This process is one cycle.

  • Duration: Continue the extraction for a set number of cycles or a specific duration (e.g., 8-12 hours).

  • Concentration: After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of sound waves to enhance the extraction process.

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Temperature control system

Protocol:

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Mixing: Place a known amount of the powdered plant material (e.g., 1 g) in a flask and add a specific volume of the extraction solvent (e.g., 20 mL of 50% ethanol).

  • Sonication: Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Parameter Control: Set the desired ultrasonic frequency (e.g., 40 kHz), power (e.g., 100 W), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes).

  • Separation: After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Concentration: Remove the solvent from the extract, for instance, by using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy for rapid heating of the solvent and plant material.

Apparatus:

  • Microwave extraction system (closed or open-vessel)

  • Extraction vessel

  • Temperature and pressure sensors

Protocol:

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Mixing: Place a known amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel and add the extraction solvent (e.g., 20 mL of 50% ethanol).

  • Extraction: Place the vessel in the microwave extractor.

  • Parameter Control: Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes). For closed-vessel systems, the pressure will also be monitored.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Separation: Filter or centrifuge the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Visualizing the Workflow

To provide a clear overview of the general process from plant material to analysis, the following workflow diagram is presented.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_downstream Downstream Processing & Analysis plant_material Plant Material (e.g., Hawthorn Leaves) drying Drying plant_material->drying grinding Grinding drying->grinding soxhlet Soxhlet Extraction uae Ultrasound-Assisted Extraction (UAE) mae Microwave-Assisted Extraction (MAE) reflux Reflux Extraction filtration Filtration / Centrifugation concentration Solvent Removal (e.g., Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) crude_extract->analysis pure_compound This compound purification->pure_compound pure_compound->analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

The choice of extraction technique for this compound significantly influences the efficiency and outcome of the process. Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer higher yields in shorter timeframes with reduced solvent consumption compared to conventional methods like Soxhlet and maceration.[1] For rapid screening and optimization, MAE appears to be the most efficient method. However, the selection of the optimal technique will also depend on the specific research goals, available equipment, and the scale of the extraction. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions in their pursuit of isolating and studying this compound.

References

Synergistic Interactions of Vitexin-4''-O-glucoside and its Aglycone, Vitexin, with Other Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds is a burgeoning field in drug discovery and development. Combining bioactive agents can lead to enhanced therapeutic efficacy, reduced dosages, and the potential to overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of vitexin (B1683572), a flavone (B191248) glycoside, and its derivatives, with other natural and synthetic compounds. We present available experimental data, detailed methodologies, and visual representations of the underlying mechanisms to support further research and development in this promising area.

Synergistic Anticancer Effect: Vitexin and Aspirin (B1665792) in Colorectal Cancer

A notable example of synergy is the enhanced anticancer activity observed when vitexin is combined with the nonsteroidal anti-inflammatory drug (NSAID) aspirin in targeting colorectal cancer cells. This combination has been shown to more effectively inhibit cell proliferation and downregulate key inflammatory pathways implicated in cancer progression than either compound alone.

Comparative Data: Vitexin and Aspirin against HT-29 Colorectal Cancer Cells

While a quantitative Combination Index (CI) is not available in the cited study, the synergistic potential is demonstrated through the enhanced reduction of key molecular markers.

Treatment GroupInhibition of HT-29 Cell Proliferation (Qualitative)COX-2 Protein ExpressionNF-κB p65 Protein ExpressionCOX-2 mRNA Expression
Control BaselineBaselineBaselineBaseline
Vitexin (40 µM) Moderate InhibitionReducedSlightly ReducedReduced
Aspirin (2.5 mM) Moderate InhibitionReducedReducedReduced
Vitexin (40 µM) + Aspirin (2.5 mM) Significantly Enhanced Inhibition Significantly Reduced Significantly Reduced Significantly Reduced

Table 1: Summary of the synergistic effects of Vitexin and Aspirin on HT-29 colorectal cancer cells. Data is qualitatively summarized from Chen et al., 2023.

Experimental Protocols
  • HT-29 human colorectal cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

  • The cells were then treated with vitexin (40 µM), aspirin (2.5 mM), or a combination of both for 24, 48, and 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The supernatant was discarded, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 490 nm using a microplate reader to determine cell viability. The inhibition rate was calculated as: (1 - Absorbance of treated group / Absorbance of control group) x 100%.

  • HT-29 cells were treated with vitexin, aspirin, or their combination for 48 hours.

  • Total protein was extracted from the cells using RIPA lysis buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membranes were then incubated overnight at 4°C with primary antibodies against COX-2, NF-κB p65, and β-actin (as a loading control).

  • After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Total RNA was extracted from treated HT-29 cells using TRIzol reagent.

  • cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • RT-qPCR was performed using a SYBR Green PCR master mix on a real-time PCR system.

  • The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

  • The relative expression of the COX-2 gene was normalized to the expression of β-actin using the 2-ΔΔCt method.

Signaling Pathway

The synergistic effect of vitexin and aspirin in colorectal cancer cells is proposed to be mediated through the enhanced downregulation of the NF-κB and COX-2 signaling pathways.

Synergy_Vitexin_Aspirin cluster_drugs Therapeutic Agents cluster_pathway Intracellular Signaling cluster_outcome Cellular Response Vitexin Vitexin NFkB NF-κB Vitexin->NFkB Inhibits Proliferation Cell Proliferation Vitexin->Proliferation Synergistic Inhibition Aspirin Aspirin COX2 COX-2 Aspirin->COX2 Inhibits Aspirin->Proliferation Synergistic Inhibition NFkB->COX2 Activates COX2->Proliferation Promotes Antibacterial_Synergy_Workflow cluster_preparation Preparation cluster_assay Agar Well Diffusion Assay cluster_analysis Data Analysis Start Isolate Flavonoids (Orientin & Vicenin) from Ocimum sanctum Add_Compounds Add Individual Flavonoids and Combination to Wells Start->Add_Compounds Prep_Bacteria Prepare Standardized Bacterial Inoculum Swab Swab Bacteria onto Agar Plates Prep_Bacteria->Swab Punch Punch Wells in Agar Swab->Punch Punch->Add_Compounds Incubate Incubate Plates at 37°C for 24h Add_Compounds->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Compare Compare Individual vs. Combination Activity Measure->Compare Conclusion Determine Synergy Compare->Conclusion

Vitexin-4''-O-glucoside vs. Vitexin: A Comparative Analysis of Antioxidant Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, vitexin (B1683572) and its glycosidic derivatives are subjects of growing interest for their potential therapeutic applications, largely attributed to their antioxidant properties. This guide provides a comparative analysis of the antioxidant potency of Vitexin-4''-O-glucoside and its parent compound, Vitexin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative studies on the antioxidant activity of Vitexin and this compound are limited. However, by collating data from various in vitro antioxidant assays, a picture of their relative potencies begins to emerge. Available data for Vitexin consistently demonstrates its capacity to scavenge free radicals and modulate cellular antioxidant pathways. Quantitative data for this compound is less prevalent in the scientific literature, making a direct and definitive comparison challenging. This guide synthesizes the existing evidence, highlighting the antioxidant mechanisms of both compounds and presenting the available quantitative data to facilitate a nuanced understanding of their potential.

Quantitative Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant activity of Vitexin. A corresponding table for this compound is not provided due to the current lack of available direct quantitative data for the pure compound in common antioxidant assays like DPPH, ABTS, and FRAP.

Table 1: In Vitro Antioxidant Activity of Vitexin

AssayIC50 / ActivitySource / Reference
DPPH Radical ScavengingIC50 = 0.014 ± 0.001 mM(Zhang et al., 2014)[1]
DPPH Radical Scavenging~60% inhibition at 100 µg/mL(Kim et al., 2005)[2]
Superoxide (B77818) Radical Scavenging~70% inhibition at 100 µg/mL(Kim et al., 2005)[2]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

Mechanistic Insights into Antioxidant Action

Both Vitexin and this compound exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant signaling pathways.

Vitexin: A Multifaceted Antioxidant

Vitexin's antioxidant activity is well-documented and stems from its chemical structure, particularly the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[3] The C-glycosidic bond in vitexin enhances its stability compared to O-glycosides, which may contribute to its sustained antioxidant effect.[3]

Beyond direct radical scavenging, vitexin has been shown to upregulate endogenous antioxidant defense mechanisms. A key pathway influenced by vitexin is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. By activating Nrf2, vitexin promotes the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[4]

Vitexin_Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Vitexin Vitexin Vitexin->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Vitexin's activation of the Nrf2/ARE pathway.
This compound: Emerging Evidence

The antioxidant properties of this compound are recognized, though less extensively characterized than those of vitexin.[5] It is known to mitigate oxidative stress by scavenging free radicals.[5] One study demonstrated that both Vitexin-2''-O-rhamnoside and this compound protect human adipose-derived stem cells from hydrogen peroxide-induced oxidative stress and apoptosis.[6] This suggests that the glycosidic moiety does not abolish the antioxidant capacity of the vitexin core, and may influence its cellular uptake and activity. Further research is required to elucidate the specific signaling pathways modulated by this compound in its antioxidant response.

Experimental Protocols

A generalized protocol for the most common in vitro antioxidant assays is provided below. The specific concentrations and incubation times may vary between studies, and it is crucial to consult the original research for precise details.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.

    • Prepare a series of dilutions of the test compound (Vitexin or this compound) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard to a fixed volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (Purple) Mixing Mix DPPH and Sample DPPH_sol->Mixing Sample_sol Sample/Standard Solutions Sample_sol->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Absorbance Measure Absorbance (~517 nm) Incubation->Absorbance Calculation Calculate % Inhibition and IC50 Absorbance->Calculation

General workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

    • Prepare a series of dilutions of the test compound and a positive control.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution in a specific ratio.

    • Prepare a series of dilutions of the test compound and a standard (e.g., ferrous sulfate).

  • Assay Procedure:

    • Add the FRAP reagent to the test compound or standard.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a ferrous sulfate (B86663) standard curve. The results are typically expressed as Fe²⁺ equivalents.

Discussion and Conclusion

Based on the currently available data, Vitexin is a well-established antioxidant with proven radical scavenging abilities and the capacity to enhance endogenous antioxidant defenses through the Nrf2 signaling pathway. The presence of a C-glycosidic bond in its structure likely contributes to its stability and sustained activity.

The antioxidant potential of this compound is acknowledged, particularly its protective effects against cellular oxidative stress. However, the lack of direct, quantitative in vitro antioxidant data for the pure compound makes a definitive comparison of its potency against Vitexin challenging. The addition of a second glucoside moiety at the 4'' position could influence its solubility, bioavailability, and interaction with cellular targets, potentially altering its antioxidant profile. It is plausible that the larger size of this compound might sterically hinder its direct interaction with free radicals compared to the smaller Vitexin molecule. Conversely, the additional hydroxyl groups on the second glucose unit could theoretically contribute to its radical scavenging capacity.

To definitively determine whether this compound is a more potent antioxidant than Vitexin, further research is imperative. Direct comparative studies employing a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC) on the pure compounds are necessary to establish their relative potencies. Furthermore, investigations into the cellular uptake, metabolic fate, and influence on antioxidant signaling pathways of this compound will provide a more comprehensive understanding of its biological activity.

References

A Comparative Guide to the Inter-Laboratory Validation of Vitexin-4''-O-glucoside Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Quantitative Methods

Several analytical techniques have been validated for the quantification of Vitexin-4''-O-glucoside in different biological matrices. The primary methods found in the literature are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of flavonoids. For this compound, HPLC methods have been developed and validated for pharmacokinetic studies in rat plasma. These methods demonstrate good linearity and precision.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for detecting low concentrations of analytes in complex biological fluids. A UPLC-ESI-MS/MS method has been validated for the simultaneous determination of this compound and other flavonoids in rat plasma.[1]

Quantitative Data Summary

The following tables summarize the validation parameters for different analytical methods used to quantify this compound.

Table 1: HPLC Method Validation for this compound in Rat Plasma

ParameterPerformance
Linearity Range5-450 µg/mL[2]
Intra-day Precision (RSD)≤ 4.1%[2]
Inter-day Precision (RSD)≤ 2.0%[2]
Average Extraction Recovery98.74% ± 0.44%[2]

Table 2: UPLC-ESI-MS/MS Method Validation for this compound in Rat Plasma

ParameterPerformance
Linearity Range10-40,000 ng/mL[1]
Intra-run Precision (RSD)< 15%[1]
Inter-run Precision (RSD)< 15%[1]
Accuracy (RE)-10% to 10%[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC Method for Rat Plasma Analysis

A simple and specific HPLC method was developed for the pharmacokinetic study of this compound in rats.[2]

  • Sample Preparation: Plasma samples were deproteinized with methanol (B129727) after the addition of hesperidin (B1673128) as an internal standard.[2]

  • Chromatographic Conditions:

    • Column: Diamonsil C18 analytical column.[2]

    • Mobile Phase: Methanol - 0.5% aqueous phosphoric acid (45:55, v/v).[2]

    • Detection: UV at 330 nm.[2]

UPLC-ESI-MS/MS Method for Rat Plasma Analysis

A sensitive and accurate UPLC-ESI-MS/MS method was developed for the simultaneous determination of this compound and other flavonoids in rat plasma.[1]

  • Sample Preparation: Protein precipitation of plasma samples was carried out using methanol.[1] Diphenhydramine was used as the internal standard.[1]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (1.7 µm particle size).[1]

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).[1]

    • Flow Rate: 0.20 mL/min.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI).[1]

    • Detection Mode: Multiple reaction monitoring (MRM).[1]

    • MRM Transition: m/z 292.96 for this compound.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing sample_collection Biological Sample Collection (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Methanol) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection chromatography Chromatographic Separation (HPLC or UPLC) supernatant_collection->chromatography detection Detection (UV or MS/MS) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Quantification calibration_curve->quantification

Caption: General workflow for this compound quantification.

References

Safety Operating Guide

Proper Disposal of Vitexin-4''-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Vitexin-4''-O-glucoside, a naturally derived flavonoid glycoside used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

This compound, while not classified as a hazardous substance according to available safety data sheets, requires careful handling and disposal to maintain a safe laboratory environment and prevent environmental contamination. Researchers, scientists, and drug development professionals should adhere to the following guidelines, in conjunction with their institution's specific waste management protocols.

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial. The following step-by-step protocol should be followed for spills involving solid this compound.

Experimental Protocol: Solid Spill Cleanup

  • Notification and Area Isolation: Immediately alert personnel in the vicinity of the spill. Isolate the affected area to prevent the spread of the powder.

  • Personal Protective Equipment (PPE): Before beginning cleanup, don appropriate PPE, including safety goggles, gloves, and a lab coat. For fine powders that may become airborne, a dust respirator is recommended.

  • Containment: If the spill is large, contain the powder by creating a dike with absorbent materials.

  • Cleanup Procedure:

    • Carefully sweep the solid material to avoid generating dust.

    • Alternatively, moisten the powder with a suitable solvent (e.g., water, if compatible) to minimize dust, and then wipe with a dry cloth or absorbent pads.

    • Place the collected material into a clearly labeled, sealable container.

  • Decontamination: Clean the spill area with water or a suitable laboratory detergent.

  • Waste Disposal: The container with the spilled material and any contaminated cleaning supplies should be treated as chemical waste and disposed of through the institution's Environmental Health and Safety (EHS) office. Do not dispose of this waste in the regular trash.

Waste Disposal Procedures

The proper disposal of unused or waste this compound is critical. The following steps outline the recommended procedure for both solid waste and solutions.

1. Solid Waste Disposal:

  • Collection: Place solid this compound waste, including contaminated items like weighing papers and gloves, into a designated, robust, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS office.

2. Liquid Waste (Solutions) Disposal:

  • Collection: Collect solutions containing this compound in a dedicated, sealed, and labeled hazardous liquid waste container.

  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility has been verified.

  • Environmental Precaution: Under no circumstances should solutions containing this compound be poured down the drain.[1]

  • Disposal: The container should be disposed of through your institution's EHS-approved chemical waste program.

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for the disposal of non-hazardous solid laboratory waste. These are based on standard laboratory practices; always consult your institution's specific limits.

ParameterGuidelineRationale
Solid Waste Accumulation Limit < 1 kg in a single containerTo facilitate safe handling and transport.
Satellite Accumulation Area Limit Consult institutional guidelines (often ~55 gallons total hazardous waste)Compliance with regulatory storage limits.
Spill Cleanup Absorbent Ratio N/A (for solid) - Use sufficient material to fully containEffective containment and cleanup.
Decontamination Solution 10% bleach solution or standard lab detergentTo ensure the removal of residual chemical.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (powder, contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid store Store in designated Satellite Accumulation Area collect_solid->store no_drain Do NOT pour down the drain collect_liquid->no_drain no_drain->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.

References

Personal protective equipment for handling Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Vitexin-4''-O-glucoside, a flavonoid glycoside utilized in pharmaceutical and natural products research. Adherence to these procedures is paramount to ensure a safe laboratory environment and to maintain the integrity of your research.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. While not classified as a hazardous substance, it is prudent to handle it with care to minimize contact.[1]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant)Protects eyes from dust particles and splashes.[2][3]
Hand Protection Nitrile or neoprene disposable glovesPrevents skin contact with the chemical.[2][3][4]
Body Protection A buttoned, long-sleeved lab coatProtects skin and clothing from contamination.[2][3]
Respiratory Protection A dust respirator (NIOSH-approved) may be used when engineering controls are not available.[2]Minimizes inhalation of airborne particles, especially during weighing.
Footwear Closed-toe shoesProtects feet from spills.[3]

Operational Plans: Step-by-Step Handling Procedures

1. Weighing this compound:

Due to its powdered form, weighing this compound requires specific precautions to prevent the generation and inhalation of dust.

  • Engineering Controls: Whenever possible, weigh the powder within a chemical fume hood or a vented balance enclosure.[5] These engineering controls are designed to capture airborne particles at the source, providing the highest level of protection.

  • Safe Weighing Practices:

    • Don the appropriate PPE as outlined in the table above.

    • If not using a vented enclosure, position the balance in a draft-free area to minimize air currents that could disperse the powder.

    • Use a spatula to carefully transfer the powder to a weigh boat or paper. Avoid pouring directly from the bottle to minimize dust.

    • Clean the balance and surrounding area with a damp cloth or a vacuum with a HEPA filter after weighing to remove any residual powder. Do not dry sweep, as this can generate dust.[4]

    • Immediately close the container after use to prevent spills.[1]

2. Preparing Solutions:

  • Solvent Selection: this compound is soluble in organic solvents like DMSO and dimethylformamide.[1] It is sparingly soluble in aqueous buffers.[1]

  • Procedure:

    • Work within a chemical fume hood when handling volatile organic solvents.

    • Add the weighed this compound to the solvent in a suitable container.

    • If preparing an aqueous solution, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[1]

    • Cap the container and mix by vortexing or sonicating until the solid is fully dissolved.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid this compound Dispose of as non-hazardous chemical waste through your institution's hazardous waste management program. Do not discard in the regular trash unless explicitly permitted by your institution's safety office.[2][6]
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated solid waste container for chemical waste.
Empty this compound Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label of the empty, rinsed container before disposing of it in the regular trash or recycling, in accordance with institutional guidelines.[2][7]
Aqueous Solutions Neutralize if necessary and dispose of down the drain with copious amounts of water, provided this is in accordance with local regulations and institutional policies. For solutions containing organic solvents, dispose of as liquid chemical waste.

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don PPE Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Proceed Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Transfer Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Use Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Generate Dispose Solid Waste Dispose Solid Waste Segregate Waste->Dispose Solid Waste Solids Dispose Liquid Waste Dispose Liquid Waste Segregate Waste->Dispose Liquid Waste Liquids Clean Workspace Clean Workspace Dispose Solid Waste->Clean Workspace Dispose Liquid Waste->Clean Workspace

Caption: Workflow for handling this compound.

This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols. Always consult your Safety Data Sheets (SDS) and institutional safety office for the most current and detailed information. By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.